5-Oxo Atorvastatin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,27,38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWOZSQQGYAAGY-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CCC(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-82-6 | |
| Record name | 5-Oxo Atorvastatin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8YR784FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 5-Oxo Atorvastatin
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and purification of 5-Oxo Atorvastatin. As a significant metabolite and degradation product of Atorvastatin, understanding its synthesis and purification is critical for comprehensive drug impurity profiling and the development of robust analytical standards.[1] This document elucidates the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Significance of this compound
Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[2] During its metabolism and under certain storage conditions, Atorvastatin can undergo oxidation, leading to the formation of various degradation products.[3][4] Among these, this compound is a key impurity formed through the oxidation of the heptanoic acid side chain.[1] Its presence can impact the potency and safety profile of the final drug product, necessitating strict control and monitoring.[1] Therefore, the ability to synthesize and purify this compound is essential for its use as a reference standard in analytical method development and validation.
Chemical Synthesis of this compound
The synthesis of this compound is predicated on the controlled oxidation of Atorvastatin. The pyrrole ring and the dihydroxyheptanoic acid side chain are the primary sites susceptible to oxidation.[3] The presented methodology focuses on the selective oxidation of the 5-hydroxy group of the heptanoic acid side chain.
Causality of Experimental Choices in Synthesis
The choice of an oxidizing agent is critical for the selective conversion of the secondary alcohol on the side chain to a ketone without affecting other sensitive functional groups in the Atorvastatin molecule. A mild oxidizing agent is preferred to prevent over-oxidation or degradation of the pyrrole core. The reaction conditions, including temperature and solvent, are optimized to favor the formation of the desired 5-oxo derivative while minimizing the generation of other oxidative impurities.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized methodology based on established principles of chemical oxidation of complex molecules like statins.[4][5]
Materials and Reagents:
-
Atorvastatin Calcium
-
Hydrogen Peroxide (30% solution)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve Atorvastatin Calcium (1 g) in a mixture of methanol (50 mL) and water (25 mL) in a round-bottom flask with stirring.
-
Oxidation: Slowly add hydrogen peroxide (30% solution, 5 mL) to the stirred solution at room temperature. The addition should be dropwise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is deemed complete, quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude product obtained from the synthesis will contain unreacted starting material, byproducts, and other impurities. Therefore, a robust purification strategy is essential to obtain high-purity this compound suitable for use as an analytical standard. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective technique for this purpose.[4][6]
Rationale for Purification Method Selection
Prep-HPLC offers high resolution and is well-suited for separating structurally similar compounds, which is often the case with drug impurities.[6] A reverse-phase column is chosen due to the moderate polarity of this compound. The mobile phase composition and gradient are optimized to achieve baseline separation of the target compound from its impurities.
Experimental Protocol: Purification by Preparative HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Rotary evaporator
-
Lyophilizer (optional)
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Method Development (Analytical Scale): Before proceeding to the preparative scale, develop an analytical HPLC method to determine the optimal separation conditions. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with or without a small amount of formic acid).
-
Preparative HPLC Run:
-
Column: C18, 250 x 21.2 mm, 10 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start from 30% B to 70% B over 30 minutes.
-
Flow Rate: 20 mL/min
-
Detection: UV at a wavelength where both Atorvastatin and this compound absorb (e.g., 248 nm).
-
Injection: Inject the prepared sample onto the column.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Isolation: The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Characterization
The identity and purity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.
| Technique | Purpose | Expected Outcome |
| LC-MS | To confirm the molecular weight and structure. | The mass spectrum should show the expected molecular ion peak for this compound. |
| ¹H and ¹³C NMR | To elucidate the chemical structure. | The NMR spectra should be consistent with the proposed structure of this compound, showing characteristic shifts for the ketone and other functional groups. |
| HPLC | To determine the purity. | A single major peak should be observed, with purity typically >98%. |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols, grounded in established chemical principles, offer a reliable pathway for obtaining this critical impurity standard. By understanding the rationale behind each experimental step, researchers can adapt and optimize these methods to suit their specific laboratory conditions and requirements. The availability of high-purity this compound is indispensable for the accurate monitoring and control of impurities in Atorvastatin drug substance and finished products, ultimately contributing to the safety and efficacy of this widely used medication.
References
-
Kraucun, M., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. ResearchGate. [Link]
-
An, Y., et al. (n.d.). Crystal forms of atorvastatin. ResearchGate. [Link]
-
Case Study 3: Atorvastatin - Crystalline Form Change In Late Development. (n.d.). ssci-inc.com. [Link]
-
The persistence and crystallization behavior of atorvastatin calcium amorphous dispersions in polyvinylpyrrolidone. (n.d.). ResearchGate. [Link]
- US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents. (n.d.).
-
Ahmad, S., et al. (2008). Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]
-
Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer. (n.d.). PubMed Central. [Link]
- WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents. (n.d.).
- CN104230779A - Atorvastatin calcium solvate stable crystal and preparation method thereof - Google Patents. (n.d.).
-
Klobčar, S., & Prosen, H. (2015). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. Biomedical Chromatography, 29(12), 1901–1906. [Link]
-
Li, S.-F., et al. (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. ResearchGate. [Link]
-
Atorvastatin Induces Bioenergetic Impairment and Oxidative Stress Through Reverse Electron Transport. (n.d.). PubMed Central. [Link]
- WO2007096751A1 - Process for the preparation of atorvastatin calcium - Google Patents. (n.d.).
-
Maklakova, S. Y., et al. (2022). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Medicinal Chemistry, 13(10), 1239–1248. [Link]
-
This compound Calcium Salt. (n.d.). Veeprho. [Link]
-
Atorvastatin activates heme oxygenase-1 at the stress response elements. (n.d.). PubMed Central. [Link]
-
Tuluce, Y., et al. (2011). Effect of atorvastatin therapy on oxidant-antioxidant status and atherosclerotic plaque formation. BMB Reports, 44(6), 394–399. [Link]
-
Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. (n.d.). innovareacademics.in. [Link]
-
VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. (n.d.). ijpbs.net. [Link]
-
Khan, N., et al. (2012). A sensitive and rapid high-performance liquid chromatographic method with ultraviolet detection for the determination of atorvastatin in human plasma. Academic Journals. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 5. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Oxo Atorvastatin
Prepared by a Senior Application Scientist
This guide provides a detailed exploration of the essential spectroscopic techniques used to identify and characterize 5-Oxo Atorvastatin, a significant metabolite and impurity of Atorvastatin. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive analysis based on established chemical principles and data from the parent compound with practical, field-proven methodologies. We will delve into the expected data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, explaining the causal relationships between molecular structure and spectral output.
Introduction: The Significance of this compound
Atorvastatin is a leading synthetic lipid-lowering agent that inhibits HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1] The metabolic fate of Atorvastatin is of primary importance in understanding its efficacy and safety profile.[2] this compound is formed through the oxidation of the 5-hydroxyl group on the heptanoic acid side chain. Its precise identification and quantification are critical for metabolic studies, impurity profiling, and ensuring the quality of the active pharmaceutical ingredient (API).[3] This guide outlines the orthogonal spectroscopic approaches required for its unambiguous structural elucidation.
Chemical Structure:
-
IUPAC Name: (3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid[4][5]
-
Molecular Formula: C₃₃H₃₃FN₂O₅[4]
-
Monoisotopic Mass: 572.2374 g/mol [4]
The key structural feature distinguishing this molecule from the parent drug is the ketone at the C5 position of the side chain, which profoundly influences its spectroscopic signature.
Mass Spectrometry (MS): Unveiling the Mass and Fragmentation
Mass spectrometry is the cornerstone for determining the molecular weight and obtaining structural information through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to the presence of polar, ionizable groups.
Expected Mass Spectra
-
Parent Ion (Positive Mode, ESI+): The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 573.24.
-
Parent Ion (Negative Mode, ESI-): In negative mode, the deprotonated molecule, [M-H]⁻, will be observed at an m/z of approximately 571.23. High-resolution mass spectrometry (HRMS), such as on a TOF or Orbitrap instrument, would be used to confirm the elemental composition.[6]
Proposed Fragmentation Pathway
The fragmentation of this compound is predictable by analyzing the stable pyrrole core and the characteristic losses from the aliphatic side chain. The fragmentation pathway for the parent Atorvastatin ion is well-documented and serves as an excellent model for prediction.[7] The presence of the C5-ketone will direct specific cleavage patterns.
A proposed fragmentation pathway for the [M+H]⁺ ion is illustrated below. The primary fragmentations are expected to be the cleavage of the side chain adjacent to the ketone and hydroxyl groups, and the characteristic loss of the entire side chain to yield the stable pyrrole core.
Caption: Proposed ESI-MS/MS fragmentation for this compound.
Data Summary: Mass Spectrometry
| Ion | Mode | Expected m/z | Description |
| [M+H]⁺ | ESI+ | 573.24 | Protonated molecular ion |
| [M-H]⁻ | ESI- | 571.23 | Deprotonated molecular ion |
| Fragment | ESI+ | 441.19 | Represents the core pyrrole structure after cleavage of the side chain. |
| Fragment | ESI+ | 555.23 | Loss of water from the C3-hydroxyl group. |
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for the sensitive detection and identification of this compound in a complex matrix.
-
Sample Preparation: Dissolve the reference standard or sample extract in a methanol/water (50:50) solution to a final concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[8]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is ideal for separating Atorvastatin and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
System: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization: ESI, positive mode.
-
Scan Mode: Full scan (m/z 100-700) to find the parent ion, followed by a product ion scan of m/z 573.2 for fragmentation analysis.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping
Predicted ¹H NMR Spectral Changes
The primary change occurs on the heptanoic acid side chain. The methine proton (CH-OH) at C5 in Atorvastatin will be absent. The adjacent methylene protons at C4 and C6 will be significantly affected.
-
C4-H₂: These protons, adjacent to the new ketone, will experience a downfield shift compared to their position in Atorvastatin and will appear as a triplet.
-
C6-H₂: These protons, also adjacent to the ketone, will also be shifted downfield and will appear as a triplet.
-
C3-H (methine): The proton on the carbon bearing the hydroxyl group will remain, appearing as a multiplet.
Predicted ¹³C NMR Spectral Changes
The carbon spectrum provides the most dramatic confirmation of the C5 oxidation.
-
C5 Carbon: In Atorvastatin, the C5-OH carbon appears around 65-70 ppm. Upon oxidation to a ketone, this signal will shift significantly downfield into the characteristic ketone region, expected at >200 ppm .
-
C4 and C6 Carbons: These methylene carbons will also experience a downfield shift due to the deshielding effect of the adjacent carbonyl group.
Data Summary: Predicted NMR Shifts (Side Chain)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features |
| C3 | ~4.1 (m) | ~68 | Methine proton adjacent to hydroxyl. |
| C4 | ~2.8 (t) | ~45 | Methylene protons adjacent to ketone (downfield). |
| C5 | N/A | ~208 | Diagnostic ketone signal. |
| C6 | ~2.9 (t) | ~40 | Methylene protons adjacent to ketone (downfield). |
Note: Predictions are based on typical chemical shifts; actual values depend on solvent and other factors.
Experimental Protocol: NMR Analysis
Caption: General workflow for NMR structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. The ketone at C5 should be readily apparent.
-
2D NMR (COSY, HSQC): If necessary, run 2D experiments to confirm proton-proton couplings (COSY) and one-bond proton-carbon correlations (HSQC), which will definitively link the predicted proton and carbon signals of the side chain.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The introduction of the ketone group in this compound creates a distinct signature in the carbonyl region of the spectrum.
Expected IR Absorption Bands
The IR spectrum will be complex, but the carbonyl (C=O) stretching region (1650-1800 cm⁻¹) is most informative.
-
Ketone C=O Stretch: A strong, sharp absorption band is expected around 1715 cm⁻¹ , which is characteristic of an aliphatic ketone.
-
Carboxylic Acid C=O Stretch: A strong band around 1700-1725 cm⁻¹ . This may overlap with the ketone stretch, causing a broadened absorption in that region.
-
Amide C=O Stretch (Amide I band): A strong absorption around 1650-1670 cm⁻¹ .
-
O-H Stretch: A broad band from the carboxylic acid and the C3-hydroxyl group, typically in the range of 3000-3500 cm⁻¹.
-
N-H Stretch: A moderate band from the amide group around 3300 cm⁻¹.
-
C-F Stretch: A strong band characteristic of the fluorophenyl group, expected around 1220 cm⁻¹.[9]
Data Summary: Key IR Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Alcohol, Acid) | 3500-3000 (broad) | Hydroxyl group vibrations. |
| N-H (Amide) | ~3300 | Amide N-H stretching. |
| C=O (Ketone) | ~1715 | Diagnostic band for the 5-oxo modification. |
| C=O (Acid) | ~1700 | Carboxylic acid carbonyl stretching. |
| C=O (Amide) | ~1660 | Amide I band. |
| C-F (Aromatic) | ~1220 | Stretch from the 4-fluorophenyl moiety. |
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires minimal sample preparation.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic peaks.
Integrated Spectroscopic Analysis: A Self-Validating Conclusion
The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal techniques. For this compound, the combination of MS, NMR, and IR provides a self-validating system for structural confirmation:
-
MS confirms the correct molecular weight (572.2374 Da) and provides fragmentation data consistent with the proposed structure, including the key pyrrole core fragment.
-
¹³C NMR provides the unequivocal "smoking gun" evidence with a signal in the ketone region (~208 ppm), confirming the C5-oxo position.
-
¹H NMR confirms the absence of the C5-methine proton and shows the expected downfield shifts of the adjacent C4 and C6 protons.
-
IR spectroscopy corroborates the NMR data by showing a distinct absorption band for the aliphatic ketone (~1715 cm⁻¹) in addition to the expected amide and carboxylic acid carbonyl bands.
Together, these techniques leave no ambiguity as to the identity and structure of this compound, providing the robust characterization required for pharmaceutical research and development.
References
- Dr. Oracle. (2025, August 18). How is atorvastatin (Lipitor) metabolized in the liver?
- Benchchem. Application Notes and Protocols for Atorvastatin Metabolism Assay.
- Gutta, M., et al. (2024). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. RASĀYAN J. Chem., 17(4), 1573-1578.
- Kim, S. B., et al. (2021). Production of a Human Metabolite of Atorvastatin by Bacterial CYP102A1 Peroxygenase. International Journal of Molecular Sciences, 22(2), 594.
- Kouvelas, D., et al. (2023). Plasma concentration of atorvastatin metabolites correlates with low‐density lipoprotein cholesterol reduction in patients with coronary heart disease. Clinical and Translational Science.
- Khan, M., et al. (2019). UPLC, HR-MS, and in-silico tools for simultaneous separation, characterization, and in-silico toxicity prediction of degradation products of atorvastatin and olmesartan in. Acta Chromatographica, 31(1).
- Krauß, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 2085–2091.
- ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
- Li, J., et al. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates.
- ResearchGate. Structures of atorvastatin and its metabolites and the metabolic pathways of atorvastatin.
- ResearchGate. HPLC-ESI-MS n analyses of the atorvastatin bulk drug (A) and pharmaceutical dosage forms.
- LGC Standards. This compound.
- Li, J., et al. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry, 31(37), 6063-6083.
- Li, J., et al. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. PubMed.
- Shah, R. P., et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid Communications in Mass Spectrometry, 22(5), 613-22.
- Veeprho. This compound Calcium Salt.
- Briti Scientific. This compound.
- Shimadzu. (2022). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Application News, No. 01-00261-EN.
- Shandilya, K., et al. (2018). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. Open Access Library Journal, 5, 1-14.
- Madrigal Redondo, G., et al. Identification of Solid Phase State of Hemi-Dihydrate atorvastatin in Pharmaceutical Raw Materials. SAS Publishers.
- Opulent Pharma. Atorvastatin 5-Oxo Impurity.
- Hamache, T., et al. (2023). Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis. Clinical Trials and Case Studies, 3(1).
Sources
- 1. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TRC-O847155-10MG | LGC Standards [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
- 6. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]
mechanism of 5-Oxo Atorvastatin formation from Atorvastatin
An In-Depth Technical Guide to the Formation of 5-Oxo Atorvastatin
Abstract
Atorvastatin, a leading HMG-CoA reductase inhibitor, undergoes complex metabolic and chemical transformations both in vivo and ex vivo. While its primary metabolic pathways involving cytochrome P450-mediated hydroxylation and lactonization are well-documented, the formation of impurities and degradation products is of critical importance for drug safety and efficacy. This technical guide provides a detailed examination of the mechanism behind the formation of this compound, an oxidized byproduct. We will dissect the established metabolic fate of the parent drug, propose the mechanism for this compound generation, and provide robust experimental protocols for its study and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Atorvastatin's stability and metabolic profile.
Introduction to Atorvastatin and its Core Metabolism
Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Administered as an active hydroxy acid, its efficacy is influenced by extensive first-pass metabolism in the gut and liver, leading to a complex profile of active and inactive metabolites.[3][4] Understanding these pathways is fundamental to comprehending its pharmacokinetics and potential for drug-drug interactions.
The primary metabolic routes for Atorvastatin are:
-
Phase I Oxidation: Mediated predominantly by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5.[5][6] This process yields two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[7][8] These hydroxylated metabolites are responsible for a significant portion of the drug's therapeutic effect.[6]
-
Acid-Lactone Interconversion: Atorvastatin exists in a pH-dependent equilibrium with its inactive lactone form.[9][10] This lactonization can occur spontaneously in acidic environments, such as the stomach, or be enzymatically mediated.[10] The lactone form is more lipophilic and serves as a substrate for CYP3A4, making this conversion a critical step in the drug's overall disposition.[11][12]
-
Phase II Glucuronidation: The parent acid and its hydroxylated metabolites can undergo conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A3.[3][13] Interestingly, the formation of an acyl glucuronide conjugate provides an alternative pathway for lactonization, as this intermediate can rearrange to form the lactone.[13][14]
The interplay of these pathways is complex. For instance, the lactone form demonstrates a significantly higher metabolic clearance by CYP3A4 compared to the parent acid, suggesting that lactonization is a critical gateway for Atorvastatin elimination.[11]
Table 1: Key Enzymes in Atorvastatin Metabolism
| Enzyme Family | Specific Isozyme(s) | Role | Resulting Product(s) |
| Cytochrome P450 | CYP3A4 (major), CYP3A5 (minor) | Phase I Oxidation (Hydroxylation) | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin (active metabolites) |
| UDP-Glucuronosyltransferase | UGT1A1, UGT1A3 | Phase II Glucuronidation / Lactonization | Atorvastatin acyl-glucuronide, Atorvastatin Lactone |
| Carboxylesterases | CES1 (for prodrugs) | Hydrolysis (e.g., of ethyl ester prodrug) | Atorvastatin acid |
The Mechanism of this compound Formation
Unlike the primary metabolites, this compound is characterized as a chemically oxidized degradation and synthetic byproduct.[15] Its formation involves the oxidation of the secondary alcohol at the C-5 position of the dihydroxyheptanoic acid side chain into a ketone. This impurity is not a product of the primary CYP3A4-mediated metabolism but rather arises from chemical instability.
Proposed Mechanism:
The formation of this compound is primarily attributed to oxidative stress or elevated temperature conditions .[15] This suggests a non-enzymatic pathway, likely involving reactive oxygen species (ROS) or other oxidizing agents present during manufacturing, storage, or potentially in vivo under conditions of high oxidative stress. The secondary alcohol on the heptanoic acid chain is susceptible to oxidation, yielding the corresponding ketone.
This transformation is significant from a pharmaceutical quality perspective. As a degradation product, this compound must be monitored and controlled within strict limits defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[15] Its presence can impact the drug product's potency and safety profile.
Visualizing the Metabolic and Degradation Pathways
Experimental Protocols for Studying Atorvastatin Metabolism
To investigate the formation of Atorvastatin metabolites and degradation products, a robust in vitro experimental system is essential. Human Liver Microsomes (HLMs) serve as a reliable model as they contain a rich complement of CYP and UGT enzymes.
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of Atorvastatin and identify its metabolites.[6]
Materials:
-
Atorvastatin
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Incubator/water bath at 37°C
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM protein (typically 0.5-1.0 mg/mL final concentration), and the NADPH regenerating system.
-
Pre-incubation: Equilibrate the mixture at 37°C for 5-10 minutes to ensure all components are at the reaction temperature.
-
Initiate Reaction: Add Atorvastatin (final concentration typically 1-10 µM) to the mixture to start the reaction. Vortex gently.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard (typically 2-3 volumes of ACN). This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Protein Precipitation: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
// Nodes Start [label="Prepare Incubation Mix\n(HLMs, Buffer, NADPH System)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PreIncubate [label="Pre-incubate\nat 37°C"]; Initiate [label="Add Atorvastatin\n(Start Reaction)"]; Incubate [label="Incubate at 37°C\n(Time Course)"]; Quench [label="Terminate Reaction\n(Ice-Cold ACN + IS)"]; Centrifuge [label="Centrifuge to\nPellet Protein"]; Analyze [label="Analyze Supernatant\nby LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PreIncubate; PreIncubate -> Initiate; Initiate -> Incubate; Incubate -> Quench [label=" At t=0, 5, 15... min"]; Quench -> Centrifuge; Centrifuge -> Analyze; } .dot Caption: Workflow for in vitro Atorvastatin metabolism assay.
Analytical Quantification via UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of Atorvastatin and its metabolites.[16][17][18]
Table 2: Example UPLC-MS/MS Parameters for Analysis
| Parameter | Setting | Rationale |
| Column | C18 reversed-phase (e.g., Acquity UPLC HSS T3, 1.8 µm) | Provides excellent separation for lipophilic compounds like statins. |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Formic acid aids in protonation for positive ion mode detection. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for UPLC column dimensions to ensure sharp peaks. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Atorvastatin and its metabolites readily form positive ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | Atorvastatin: m/z 559.4 → 440.1 this compound: m/z 557.3 → 448.3 o/p-OH-Atorvastatin: m/z 575.4 → 440.5 | Specific mass transitions ensure unambiguous identification and quantification of each analyte.[16] |
Conclusion and Future Directions
The formation of this compound is a process of chemical degradation driven by oxidative conditions, distinct from the primary enzymatic metabolism of the drug. While CYP3A4-mediated hydroxylation and UGT-driven glucuronidation/lactonization define Atorvastatin's pharmacokinetic profile and active metabolite generation, the presence of this compound is a critical quality attribute that must be controlled during drug manufacturing and storage.
For drug development professionals, this necessitates a dual focus: characterizing the enzymatic pathways to predict pharmacokinetics and drug interactions, while simultaneously developing robust analytical methods and stability-indicating assays to monitor and minimize the formation of degradation products like this compound. Future research could explore the specific conditions that accelerate its formation and whether it has any unforeseen biological activity or toxicity, further ensuring the safety and efficacy of this vital medication.
References
-
Park, J. E., et al. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Xenobiotica, 38(9), 1186-1198. [Link][5]
-
ResearchGate. (n.d.). Metabolic pathway of atorvastatin in human liver microsomes. [Link][7]
-
Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?[Link][19]
-
Park, J. E., et al. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. ResearchGate. [Link][8]
-
Song, F., et al. (2013). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 5(19), 5195-5201. [Link][16]
-
Hrovat, A., et al. (2013). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. RSC Advances, 3(42), 19483-19491. [Link][9]
-
Jacobsen, W., et al. (2000). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 28(11), 1369-1378. [Link][11]
-
Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. [Link][3]
-
PubMed. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. [Link][5]
-
IJCPS. (2019). Various analytical methods for analysis of atorvastatin: A review. International Journal of Current Pharmaceutical Sciences, 11(4), 1-6. [Link][20]
-
Jemal, M., et al. (2003). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1023-1036. [Link][17]
-
ResearchGate. (n.d.). Lactonization Is the Critical First Step in the Disposition of the 3-Hydroxy-3-Methylglutaryl-Coa Reductase Inhibitor Atorvastatin. [Link][12]
-
International Journal of Pharmaceutical Sciences. (2024). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. [Link][18]
-
ResearchGate. (n.d.). Metabolic pathways of atorvastatin. Arrow thickness informs directly.... [Link]
-
IJPQA. (2024). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. International Journal of Pharmaceutical Quality Assurance, 15(1), 1-10. [Link][21]
-
Al-Dosari, D. I., et al. (2023). Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review. PubMed Central. [Link][22]
-
Gertz, M., et al. (2019). Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology, 8(12), 911-922. [Link][10]
-
Dr.Oracle. (2025). Are statins (HMG-CoA reductase inhibitors) metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme?[Link]
-
Prueksaritanont, T., et al. (2002). Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization. Drug Metabolism and Disposition, 30(5), 505-512. [Link][13]
-
Meyer, R. P., et al. (2012). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 165(6), 1795-1806. [Link][14]
-
PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. [Link][23]
-
ResearchGate. (n.d.). Structures of atorvastatin and its metabolites and the metabolic.... [Link]
-
Veeprho. (n.d.). This compound | CAS 1391052-82-6. [Link]
-
Alfazari, A. S., et al. (2013). Bioenergetic study of murine hepatic tissue treated in vitro with atorvastatin. BMC Pharmacology and Toxicology, 14(1), 15. [Link][24]
-
New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. [Link][1]
- Google Patents. (n.d.).
-
Tarkiainen, E. K., et al. (2022). Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response. British Journal of Clinical Pharmacology, 88(3), 1269-1281. [Link][4]
-
ResearchGate. (n.d.). (PDF) The synthesis of atorvastatin intermediates. [Link]
-
Shan, H., et al. (2016). Nonenzymatic Mechanism of Statins in Modulating Cholesterol Particles Formation. The American Journal of Cardiology, 118(7), 1011-1015. [Link]
-
ResearchGate. (n.d.). (A) Chemical synthesis of Atorvastatin precursor; (B) Enzymatic.... [Link]
-
Wikipedia. (n.d.). Atorvastatin. [Link]
-
Patel, P. N., & Tadi, P. (2024). Atorvastatin. In StatPearls. StatPearls Publishing. [Link][2]
-
Pharmaffiliates. (n.d.). CAS No : 1391052-82-6 | Product Name : this compound. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
- 16. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. droracle.ai [droracle.ai]
- 20. jddtonline.info [jddtonline.info]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
- 24. Bioenergetic study of murine hepatic tissue treated in vitro with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Oxo Atorvastatin: Synthesis, Characterization, and Regulatory Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1] As with any pharmaceutical agent, a comprehensive understanding of its impurity profile is paramount to ensuring its safety, efficacy, and quality. 5-Oxo Atorvastatin has been identified as a key impurity, emerging as both a synthetic byproduct and a degradation product formed under oxidative stress.[2] This technical guide provides a detailed exploration of this compound, covering its chemical identity, formation pathways, analytical characterization, and the regulatory framework governing its control in pharmaceutical preparations.
Part 1: Core Chemical and Physical Data
A foundational understanding of this compound begins with its fundamental chemical and physical properties. This data is crucial for its identification, synthesis, and analysis.
| Identifier | Value | Source(s) |
| CAS Number | 1391052-82-6 | [2][3][4][5][6][7] |
| Molecular Formula | C33H33FN2O5 | [2][3][4][5][7] |
| Molecular Weight | 556.62 g/mol | [2][3][4][5][7] |
| IUPAC Name | (γR)-2-(4-Fluorophenyl)-γ-hydroxy-5-(1-methylethyl)-δ-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid | [3][6] |
| Synonyms | (R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3-hydroxy-5-oxoheptanoic acid; (3R)-7-[3-(Phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxy-5-oxo-heptanoic acid | [2][5][7][8] |
| Appearance | Pale Yellow Solid | [6] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [6][8] |
Part 2: Formation and Synthesis
This compound is primarily recognized as an oxidative degradation product of Atorvastatin.[2] Its formation is a critical consideration during the manufacturing process and stability testing of the active pharmaceutical ingredient (API) and its formulated products.
Mechanism of Formation: Oxidative Degradation
The formation of this compound occurs under conditions of oxidative or elevated temperature stress.[2] While the precise, detailed mechanism is a subject for further research, it is understood to involve the oxidation of the heptanoic acid side chain of the Atorvastatin molecule. One documented pathway involves the reaction of Atorvastatin with hydrogen peroxide, leading to the formation of this and other degradation products.[6] The presence of a ketone at the 5-position of the heptanoic acid chain is the defining characteristic of this impurity.
Caption: Formation of this compound via Oxidative Stress.
Laboratory Synthesis
While this compound is primarily an impurity, its controlled synthesis in a laboratory setting is essential for obtaining a pure reference standard for analytical method development and validation. A general approach to its synthesis would involve the controlled oxidation of Atorvastatin or a protected intermediate. A plausible, though not explicitly detailed in the provided search results, synthetic route could involve the selective oxidation of the secondary alcohol at the 5-position of the heptanoic acid side chain of a suitably protected Atorvastatin derivative, followed by deprotection.
Part 3: Analytical Characterization and Protocols
The accurate detection and quantification of this compound are critical for quality control. Stability-indicating analytical methods are employed to separate and quantify this impurity from the parent drug and other related substances.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common technique for the analysis of Atorvastatin and its impurities.[9][10][11]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C8 or C18 (e.g., Zorbax Bonus-RP) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., acetonitrile, tetrahydrofuran) |
| Detection | UV or Diode Array Detector (DAD) at approximately 245 nm |
| Flow Rate | 1.0 - 1.5 mL/min |
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Standard Preparation: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., acetonitrile:water).
-
Sample Preparation: Dissolve the Atorvastatin drug substance or product in the diluent to a known concentration.
-
Forced Degradation: Subject the Atorvastatin sample to stress conditions (e.g., 3% hydrogen peroxide at 60°C for 24 hours) to generate degradation products, including this compound.
-
Chromatographic Separation: Inject the prepared standard and stressed samples into the HPLC system.
-
Method Optimization: Adjust the mobile phase gradient, flow rate, and column temperature to achieve adequate resolution between Atorvastatin, this compound, and other potential impurities. The goal is to have a resolution factor (Rs) of >1.5 between all adjacent peaks.
-
Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS are powerful tools for the confirmation and structural elucidation of impurities.[2] The mass spectrometer provides molecular weight and fragmentation data, which are unique to the chemical structure of this compound.
Expected Mass Spectrometric Data:
-
[M+H]+: m/z 557.24
-
[M-H]-: m/z 555.23
Experimental Protocol: LC-MS/MS Confirmation
-
Sample Introduction: Introduce the eluent from the HPLC system directly into the mass spectrometer.
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), in both positive and negative ion modes.
-
Full Scan Analysis: Acquire full scan mass spectra to determine the molecular weight of the eluting peaks.
-
Tandem Mass Spectrometry (MS/MS): Select the precursor ion corresponding to this compound (m/z 557.24 or 555.23) and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.
-
Structural Elucidation: Analyze the fragmentation pattern to confirm the identity of this compound. The fragmentation will differ from that of Atorvastatin due to the presence of the keto group.
Caption: Analytical Workflow for this compound.
Part 4: Regulatory Context and Significance
The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is strictly regulated by international guidelines.
ICH Guidelines for Impurities
The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products, that provide a framework for the control of impurities.[3][4][5] These guidelines define thresholds for reporting, identification, and qualification of impurities.
| Threshold | Definition | Typical Value (for doses ≤ 2 g/day ) |
| Reporting | The level at which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification | The level at which the structure of an impurity must be determined. | ≥ 0.10% |
| Qualification | The level at which an impurity must be assessed for its biological safety. | ≥ 0.15% |
Given that Atorvastatin is administered in daily doses up to 80 mg, these percentage thresholds are of high importance.[12]
Significance in Drug Development
-
Safety: The presence of impurities, including this compound, can potentially impact the safety profile of the drug product. While specific toxicological data for this compound is not widely published, any impurity exceeding the qualification threshold requires a thorough safety assessment.
-
Efficacy: Degradation of the active ingredient to form impurities can lead to a reduction in the potency of the drug product over its shelf life.
-
Quality Control: Robust analytical methods and stringent specifications for impurities are essential components of a comprehensive quality control strategy. Monitoring and controlling the levels of this compound throughout the manufacturing process and during stability studies is a regulatory expectation.
Part 5: Biological Considerations
Metabolism of Atorvastatin
Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active ortho- and para-hydroxylated metabolites, as well as various beta-oxidation products.[9][10][13] These active metabolites contribute significantly to the overall HMG-CoA reductase inhibitory activity of the drug.[14]
This compound as a Potential Metabolite
While primarily characterized as a degradation product, there is some indication that this compound may also be a metabolite of Atorvastatin.[15] Further research is needed to elucidate its metabolic pathway and to determine its presence and potential biological activity in vivo. If it is a significant human metabolite, its safety is generally considered qualified at the levels observed in clinical studies.
Conclusion
This compound is a critical impurity of Atorvastatin that warrants careful consideration throughout the drug development lifecycle. Its formation through oxidative degradation necessitates robust control over manufacturing and storage conditions. The development and validation of sensitive and specific analytical methods are essential for its accurate monitoring to ensure that the final drug product meets the stringent quality and safety standards set by regulatory authorities. A thorough understanding of its chemical properties, formation pathways, and analytical behavior, as outlined in this guide, is indispensable for researchers, scientists, and drug development professionals working with Atorvastatin.
References
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
PubMed Central. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. [Link]
-
National Institutes of Health. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. [Link]
-
Veeprho. This compound Calcium Salt. [Link]
- Google Patents.
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ResearchGate. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. [Link]
-
YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]
-
ResearchGate. Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. [Link]
-
ClinPGx. Atorvastatin Pathway, Pharmacokinetics. [Link]
-
YouTube. safety risks of impurities in preclinical & clinical compounds. [Link]
- Google Patents. US7671216B2 - Process for preparation of (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-[(4-hydroxy methyl phenyl amino) carbonyl]-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid hemi calcium salt.
-
Dr.Oracle. How is atorvastatin (Lipitor) metabolized in the liver?. [Link]
-
Veeprho. This compound | CAS 1391052-82-6. [Link]
-
Dr.Oracle. What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)?. [Link]
-
Journal of Applied Pharmaceutical Science. Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. [Link]
-
precisionFDA. ATORVASTATIN. [Link]
-
Waters Corporation. Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. [Link]
-
Veeprho. Atorvastatin and it's Impurities: An Overview. [Link]
-
Waters Corporation. Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. [Link]
-
SynZeal. Atorvastatin EP Impurity O | 887196-30-7. [Link]
-
PubMed. Determination of arsenic, cadmium, mercury, lead and nickel as elemental impurities in atorvastatin calcium by inductively coupled mass spectrometer. [Link]
-
ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]
-
New Drug Approvals. ATORVASTATIN SYNTHESIS. [Link]
- Google Patents. US20080287690A1 - Process For (3R, 5R)-7-[2-(4-Fluorophenyl)-5-Isopropyl-3-Phenyl-4.
-
ResearchGate. Metabolic pathway of atorvastatin in human liver microsomes.. [Link]
-
Rasayan Journal. POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. [Link]
-
SynThink Research Chemicals. Atorvastatin EP Impurities and Related Compounds. [Link]
- Google Patents. EP1948598B1 - Process for preparation of (3r, 5r)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-[(4-hydroxy methyl phenyl amino) carbonyl]-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid hemi calcium salt.
-
SynZeal. Atorvastatin Impurities. [Link]
-
Biomolecules & Therapeutics. An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. [Link]
-
ResearchGate. Scheme 6. Synthesis of (3R,5R)-7-(3-(phenylcarbamoyl). [Link]
-
Journal of Taibah University for Science. Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. [Link]
-
MDPI. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Atorvastatin. [Link]
-
PubMed. A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. [Link]
-
ResearchGate. (PDF) The synthesis of atorvastatin intermediates. [Link]
-
precisionFDA. ATORVASTATIN. [Link]
-
eCampusOntario Pressbooks. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 8. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. droracle.ai [droracle.ai]
- 11. Atorvastatin 5-Oxo Impurity - Opulent Pharma [opulentpharma.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5-Oxo Atorvastatin: A Critical Pharmaceutical Impurity
Foreword: The Imperative of Purity in Modern Pharmaceuticals
Atorvastatin, a cornerstone in the management of hypercholesterolemia, has profoundly impacted cardiovascular disease prevention worldwide.[1][2][3] Its efficacy as an HMG-CoA reductase inhibitor is undisputed.[3][][5][6] However, the therapeutic success of any active pharmaceutical ingredient (API) is inextricably linked to its purity. The presence of impurities, arising from synthesis, degradation, or storage, can introduce significant risks, potentially altering efficacy or inducing toxicity.[1] Regulatory bodies, therefore, mandate stringent control over these substances, making impurity profiling a critical aspect of drug development and manufacturing.[7][8]
This guide provides a detailed examination of a key Atorvastatin impurity: 5-Oxo Atorvastatin . We will explore its chemical nature, formation pathways, analytical detection, and the regulatory framework governing its control. This document is intended for researchers, quality control analysts, and drug development professionals who require a deep, technical understanding of this specific impurity to ensure the safety and quality of Atorvastatin products.
Part 1: Chemical Identity and Genesis of this compound
Structural Characterization
This compound is a significant process-related impurity and degradation product of Atorvastatin.[9] It is structurally distinct from the parent molecule by the oxidation of the secondary alcohol on the heptanoic acid side chain to a ketone.
-
IUPAC Name: (3R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid[10][11][12]
The introduction of the carbonyl group at the 5-position alters the molecule's polarity and conformational flexibility.
Caption: Chemical structure of this compound.
Formation Pathways: A Tale of Oxidation
This compound is primarily classified as an oxidative degradation product.[9] Its formation is a critical concern during both the manufacturing process and the shelf-life of the drug substance and product. The primary mechanism involves the oxidation of the C-5 hydroxyl group on the aliphatic side chain of Atorvastatin.
Key Formation Triggers:
-
Oxidative Stress: Exposure to oxidizing agents, atmospheric oxygen, or peroxide contaminants during synthesis or formulation can initiate the conversion.
-
Elevated Temperature: Thermal stress can accelerate oxidative degradation pathways, leading to an increased rate of this compound formation.[9]
-
Synthetic Byproduct: It can also arise as a byproduct during certain synthetic routes used to manufacture Atorvastatin, particularly if oxidation steps are not perfectly controlled.[9]
The conversion from Atorvastatin to its 5-Oxo derivative represents a critical degradation pathway that must be controlled to maintain the drug's purity and potency.[9]
Caption: Formation pathway of this compound from Atorvastatin via oxidation.
Part 2: Analytical Control and Methodologies
The effective control of this compound relies on robust, validated analytical methods capable of detecting, separating, and quantifying it at low levels within the API and finished drug product.
Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Atorvastatin and its impurities.[2][3][15][16]
-
Reversed-Phase HPLC (RP-HPLC) with UV Detection: This is the workhorse method in quality control laboratories.[2][15] A C18 column is typically used to separate Atorvastatin from its impurities based on polarity. UV detection, often at wavelengths around 247 nm, provides sensitive quantification.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for impurity identification and characterization.[1][2][3] It provides molecular weight information, which confirms the identity of impurities like this compound by its distinct mass-to-charge (m/z) ratio compared to the parent drug.[1][9]
Representative Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol is a representative example for the simultaneous determination of Atorvastatin and its impurities, including this compound. Such a method must be validated according to ICH Q2(R1) guidelines.
Objective: To separate and quantify this compound from Atorvastatin and other related substances in a drug product.
Step-by-Step Methodology:
-
Chromatographic System:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.[1]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05 M ammonium phosphate buffer, pH adjusted to 4.3 with dilute acetic acid.[17][18]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient is employed to ensure separation of early-eluting polar impurities and the later-eluting Atorvastatin peak.
-
This is a representative gradient and requires optimization.
Time (min) % Mobile Phase A % Mobile Phase B 0 55 45 20 40 60 25 40 60 27 55 45 | 30 | 55 | 45 |
-
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile and water (1:1 v/v).
-
Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 0.5 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Atorvastatin drug substance or powdered tablets in the diluent to achieve a final concentration of approximately 1 mg/mL of Atorvastatin.
-
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 248 nm.[17]
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the amount of this compound as a percentage relative to the Atorvastatin peak area.
-
Data Presentation and System Suitability
Method validation ensures the analytical procedure is fit for its intended purpose. Key validation parameters are summarized below.
Table 1: Typical Validation Parameters for an Atorvastatin Impurity Method
| Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | Peak purity index > 0.995; Baseline resolution > 2.0 between impurity and API. | Ensures the method can distinguish the analyte from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.998. | Confirms a proportional response across a range of concentrations. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be accurately quantified. |
| Accuracy | Recovery of 80-120% for spiked samples. | Measures the closeness of test results to the true value. |
| Precision (RSD) | Repeatability (RSD) ≤ 5.0%; Intermediate Precision (RSD) ≤ 10.0%. | Demonstrates the method's consistency and reproducibility. |
Note: The values presented are illustrative and based on typical requirements for impurity methods.
Caption: General workflow for the analysis of this compound impurity.
Part 3: Regulatory Framework and Toxicological Considerations
ICH Guidelines: The Global Standard
The International Council for Harmonisation (ICH) provides globally recognized guidelines for pharmaceutical quality. The control of impurities is primarily governed by:
-
ICH Q3A(R2): Impurities in New Drug Substances.
-
ICH Q3B(R2): Impurities in New Drug Products.
These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For a high-dosage drug like Atorvastatin (up to 80 mg/day), the qualification threshold for an impurity is typically 0.15% or 1.0 mg total daily intake, whichever is lower.[1] Any impurity exceeding this level requires toxicological data to qualify its safety.
Typical development practice for impurities like this compound includes qualification per ICH Q3A thresholds, validated quantitation methods, and setting specification limits based on toxicological risk assessment.[9]
Toxicological Profile
Specific public-domain toxicological data for this compound is limited. The Material Safety Data Sheet for a related compound, Atorvastatin 3-oxo methyl ester, notes that no data is available for acute toxicity, carcinogenicity, or mutagenicity.[19]
In the absence of specific data, the principle of qualification is paramount. The presence of the impurity must be controlled below the ICH qualification threshold. If its levels are expected to exceed this, a comprehensive toxicological assessment is required. This underscores the importance of manufacturing process controls designed to minimize its formation.[9]
Control Strategy
An effective control strategy for this compound is multi-faceted:
-
Process Optimization: Implementing Quality by Design (QbD) principles during process development helps identify and control parameters that influence the formation of oxidative impurities.[7] This includes controlling temperature, minimizing exposure to oxygen, and ensuring the purity of all raw materials and solvents.
-
Stability Studies: Rigorous forced degradation and long-term stability studies are essential to understand the rate of this compound formation under various stress conditions (light, heat, humidity, oxidation).
-
Setting Specifications: Based on stability data, manufacturing capability, and regulatory thresholds, a strict acceptance criterion (specification limit) for this compound is established for both the drug substance and the final drug product.
-
Reference Standards: The use of highly characterized reference standards for this compound is crucial for the accurate identification and quantification of the impurity in routine quality control testing.[8][13]
Conclusion
This compound is a critical quality attribute in the manufacturing of Atorvastatin. As a chemically oxidized degradation and synthetic byproduct, its control is essential for ensuring the safety, quality, and efficacy of the final drug product.[9] A comprehensive understanding of its formation pathways, coupled with the implementation of robust, validated stability-indicating analytical methods, forms the foundation of a successful control strategy. Adherence to global regulatory standards, particularly ICH guidelines, ensures that this impurity is kept within safe, qualified limits, thereby safeguarding patient health. The continuous monitoring and control of this compound is a testament to the rigorous scientific and quality standards that underpin the modern pharmaceutical industry.
References
-
This compound Calcium Salt. Veeprho. [Link]
-
This compound | CAS 1391052-82-6. Veeprho. [Link]
-
Atorvastatin and it's Impurities: An Overview. Veeprho. [Link]
-
Atorvastatin EP Impurity O | 887196-30-7. SynZeal. [Link]
-
Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Corporation. [Link]
-
Quality Control in the Synthesis of Atorvastatin Calcium. Pharmaceutical Networking. [Link]
-
Atorvastatin Calcium Tablets. USP-NF. [Link]
-
Atorvastatin Calcium Tablets. USP-NF. [Link]
-
MATERIAL SAFETY DATA SHEETS ATORVASTATIN 3-OXO METHYL ESTER. Cleanchem Laboratories. [Link]
-
Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. Preprints.org. [Link]
-
ATORVASTATIN SYNTHESIS. New Drug Approvals. [Link]
-
Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Molecules. [Link]
-
Draft Guidance on Atorvastatin Calcium. accessdata.fda.gov. [Link]
-
Atorvastatin-impurities. Pharmaffiliates. [Link]
-
POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION. Rasayan J. Chem. [Link]
-
PrMAR-ATORVASTATIN®. Marcan Pharmaceuticals Inc. [Link]
-
Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics. [Link]
-
Various analytical methods for analysis of atorvastatin: A review. ResearchGate. [Link]
-
Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Atorvastatin 5-Oxo Acid. HTS Biopharma. [Link]
-
CAS No : 1391052-82-6 | Product Name : this compound. Pharmaffiliates. [Link]
-
An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. [Link]
-
NDA 200153Orig1s000 Review. accessdata.fda.gov. [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]
Sources
- 1. waters.com [waters.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. acgpubs.org [acgpubs.org]
- 7. veeprho.com [veeprho.com]
- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 9. veeprho.com [veeprho.com]
- 10. Atorvastatin 5-Oxo Impurity - Opulent Pharma [opulentpharma.com]
- 11. htsbiopharma.com [htsbiopharma.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. veeprho.com [veeprho.com]
- 15. jddtonline.info [jddtonline.info]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. uspnf.com [uspnf.com]
- 18. uspnf.com [uspnf.com]
- 19. cleanchemlab.com [cleanchemlab.com]
Methodological & Application
Application Note: Quantification of 5-Oxo Atorvastatin in Drug Substance
Introduction
Atorvastatin is a widely prescribed medication for lowering blood cholesterol and preventing cardiovascular disease.[1] During its synthesis and storage, or under stress conditions, various impurities can form. One such critical impurity is 5-Oxo Atorvastatin, a chemically oxidized degradation and synthetic byproduct.[2] Its presence in the drug substance can impact potency and potentially introduce safety risks. Therefore, robust and accurate analytical methods for the quantification of this compound are paramount to ensure the quality, safety, and efficacy of the final drug product.
This application note provides a detailed protocol for the quantification of this compound in atorvastatin drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodology aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, which addresses impurities in new drug substances.[3][4][5]
The Significance of Impurity Profiling
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Regulatory bodies like the ICH have established clear guidelines for the reporting, identification, and qualification of impurities.[3][4] For instance, the ICH Q3A guideline sets thresholds for reporting (≥0.03% to ≥0.05%) and identification (≥0.05% to ≥0.10%) of impurities depending on the maximum daily dose of the drug.[3][6] The qualification threshold, the level above which an impurity's biological safety must be established, also varies based on the daily dose.[6]
This compound is known to form under oxidative or elevated temperature stress conditions.[2] Therefore, a stability-indicating analytical method—one that can separate the drug substance from its potential degradation products—is essential for accurate quantification and for monitoring the stability of the drug substance over time.[7]
Analytical Approach: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a powerful and widely used technique for the analysis of pharmaceutical impurities.[7][8] This method offers excellent resolution and sensitivity for separating compounds with varying polarities.
The choice of a C18 stationary phase is common for atorvastatin and its impurities due to its hydrophobic nature, which allows for effective separation based on the differential partitioning of the analytes between the nonpolar stationary phase and a more polar mobile phase.[9][10][11] A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all relevant compounds, including the active pharmaceutical ingredient (API) and its various impurities, within a reasonable run time.[7][8]
Experimental Workflow
The overall workflow for the quantification of this compound involves several key stages, from sample and standard preparation to data analysis and interpretation.
Sources
- 1. lcms.cz [lcms.cz]
- 2. veeprho.com [veeprho.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mjcce.org.mk [mjcce.org.mk]
- 11. sphinxsai.com [sphinxsai.com]
Application Notes & Protocols: A Stability-Indicating HPLC Method for the Determination of 5-Oxo Atorvastatin
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Oxo Atorvastatin, a potential degradation product and process impurity of Atorvastatin.[1] The method is designed for use in quality control and stability studies of Atorvastatin drug substance and formulated products. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a phosphate buffer and acetonitrile mobile phase, with UV detection at 246 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3][4]
Introduction
Atorvastatin is a widely prescribed synthetic lipid-lowering agent that acts as an HMG-CoA reductase inhibitor.[5][6] During its synthesis, formulation, and storage, various related substances, including isomers, degradation products, and intermediates, can arise.[7][8] this compound is a chemically oxidized degradation and synthetic byproduct of Atorvastatin.[1] Its presence can impact the potency and safety profile of the final drug product, making its monitoring and control a critical aspect of quality assurance.[1]
The development of a stability-indicating analytical method is crucial for separating and quantifying such impurities from the active pharmaceutical ingredient (API) and other potential degradants. This ensures that the analytical procedure is fit for its intended purpose of assessing the quality and stability of Atorvastatin.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for this compound.
Physicochemical Properties and Rationale for Method Development
A thorough understanding of the physicochemical properties of both Atorvastatin and this compound is fundamental to developing a robust HPLC method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Atorvastatin | C₃₃H₃₅FN₂O₅ | 558.6 | A competitive inhibitor of HMG-CoA reductase.[6] |
| This compound | C₃₃H₃₃FN₂O₅ | 556.62 | An oxidized degradation product and synthetic byproduct of Atorvastatin.[1][10][11] |
The structural similarities between Atorvastatin and its 5-Oxo derivative necessitate a highly selective chromatographic method. Reversed-phase HPLC with a C18 column is a logical starting point due to the non-polar nature of these molecules. The selection of a buffered mobile phase is critical to control the ionization state of the carboxylic acid moiety present in both compounds, thereby ensuring reproducible retention times and peak shapes.
HPLC Method Development and Optimization Workflow
The development of this HPLC method followed a systematic approach to achieve optimal separation and sensitivity.
Figure 1: A schematic overview of the systematic workflow for HPLC method development.
Initial Chromatographic Conditions
Based on literature review and the physicochemical properties of the analytes, the initial method development focused on a C18 stationary phase and a mobile phase consisting of acetonitrile (ACN) and a phosphate buffer.[12][13] A UV scan of Atorvastatin and this compound revealed a suitable detection wavelength of 246 nm.[6][14]
Optimization of Chromatographic Parameters
Several parameters were systematically adjusted to achieve the desired resolution and peak shape.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase was varied to control the ionization of the analytes. A pH of 4.0 was found to provide the best peak shape and resolution between Atorvastatin and this compound.
-
Gradient Elution: A gradient elution program was developed to ensure adequate retention of the analytes while allowing for the timely elution of all components and minimizing run time.[15][16]
-
Flow Rate: The flow rate was optimized to 1.0 mL/min to achieve a balance between analysis time and chromatographic efficiency.[9][17]
Final Optimized Chromatographic Conditions
The following table summarizes the final, optimized conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 4.0 (adjusted with o-phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 246 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 25 minutes |
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4] The validation process is a critical step to demonstrate that the analytical procedure is accurate, precise, specific, and robust.[18][19][20]
Figure 2: The workflow for the validation of the analytical method as per ICH guidelines.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from Atorvastatin and other potential impurities. Peak purity should be confirmed using a diode array detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | 80% to 120% of the test concentration. |
| Accuracy | Mean recovery between 98.0% and 102.0%.[21] |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[21] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant impact on results with deliberate small variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min).[19] |
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 4.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.
-
Standard Stock Solution (this compound, 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (for drug substance): Accurately weigh about 25 mg of Atorvastatin drug substance and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This will be used to assess the presence of this compound.
System Suitability
Before sample analysis, perform a system suitability test by injecting the Standard Solution (10 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform the system suitability test.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Sample Solution.
-
Record the chromatograms and integrate the peak areas.
Calculation
The amount of this compound in the sample can be calculated using the following formula:
% this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the average peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the this compound standard solution (µg/mL).
-
Conc_sample is the concentration of the Atorvastatin sample solution (µg/mL).
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the determination of this compound in the presence of Atorvastatin. The method is validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies. The systematic development and rigorous validation ensure the reliability of the data generated, which is essential for regulatory compliance and ensuring the quality of pharmaceutical products.
References
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. (n.d.). MDPI. Retrieved from [Link]
-
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Reddy, P. V., et al. (n.d.). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. PMC - NIH. Retrieved from [Link]
-
MedCrave online. (2018, August 9). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. Retrieved from [Link]
-
Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In. (n.d.). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2025, August 5). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets | Request PDF. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Ramesh, D., et al. (n.d.). Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form. PMC - NIH. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
CORE. (2014, September 17). A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets. Retrieved from [Link]
-
Veeprho. (n.d.). This compound Calcium Salt. Retrieved from [Link]
-
Li, et al. (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Retrieved from [Link]
-
Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. (n.d.). Retrieved from [Link]
-
POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. (n.d.). Retrieved from [Link]
-
Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. PubMed. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC method development and validation for hyperlipidemic agent Atorvastatin in pharmaceutical dosage form. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 1391052-82-6. Retrieved from [Link]
-
RP-HPLC method for atorvastatin in pharmaceuticals: development and validation. (2024, July 30). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1391052-82-6 | Product Name : this compound. Retrieved from [Link]
-
Biomolecules & Therapeutics. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. veeprho.com [veeprho.com]
- 6. RP-HPLC method for atorvastatin in pharmaceuticals: development and validation. [wisdomlib.org]
- 7. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - Li - Current Medicinal Chemistry [snv63.ru]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Atorvastatin 5-Oxo Impurity - Opulent Pharma [opulentpharma.com]
- 12. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 13. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 19. propharmagroup.com [propharmagroup.com]
- 20. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 21. pnrjournal.com [pnrjournal.com]
Application Note: A Robust and Sensitive Method for the Quantification of 5-Oxo Atorvastatin in Human Plasma using LC-MS/MS
Introduction: The Rationale for 5-Oxo Atorvastatin Analysis
Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is extensively prescribed to manage hypercholesterolemia[1]. Its therapeutic efficacy is influenced by its complex metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system[2][3]. This process generates several derivatives, including the pharmacologically active ortho- (o-OH) and para-hydroxy (p-OH) metabolites, which contribute significantly to the drug's overall cholesterol-lowering effect[1][3].
Beyond these primary active metabolites, other metabolic and degradation pathways exist. This compound is a chemically oxidized degradation product and a synthetic byproduct of Atorvastatin[4]. As an impurity and potential metabolite, its characterization and quantification are critical during drug development and manufacturing for quality control and in clinical and non-clinical studies to understand the complete metabolic profile and safety of Atorvastatin. The formation of such oxidized derivatives can be indicative of drug stability and may have toxicological implications that necessitate precise monitoring[4].
This application note presents a detailed, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of this compound in a complex biological matrix like human plasma. The protocol is designed for researchers in pharmacology, drug metabolism, and pharmaceutical quality assurance, providing a comprehensive workflow from sample preparation to data acquisition.
The Analytical Challenge: Selectivity and Sensitivity
The primary analytical challenge lies in selectively and sensitively detecting this compound in the presence of the parent drug, Atorvastatin, and its other, often more abundant, metabolites. The structural similarity among these compounds necessitates a highly specific analytical technique. LC-MS/MS is the gold standard for this application, offering superior selectivity through chromatographic separation and mass-based detection using Multiple Reaction Monitoring (MRM)[5][6]. This method ensures that the signal is genuinely from the analyte of interest, free from matrix interferences.
Experimental Workflow: From Sample to Signal
The entire analytical process is designed to ensure reproducibility, high recovery, and minimization of matrix effects. The workflow is visualized below.
Detailed Protocols and Methodologies
Materials and Reagents
-
Analytes: this compound reference standard (CAS: 1391052-82-6)[7][8][9], Atorvastatin.
-
Internal Standard (IS): A stable isotope-labeled analog, such as Atorvastatin-d5, is highly recommended to compensate for matrix effects and variability in extraction and ionization.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid or acetic acid, and ammonium acetate (LC-MS grade).
-
Matrix: Blank human plasma, collected with an appropriate anticoagulant.
-
Extraction Solvents: Ethyl acetate or methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE).
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to remove proteins and phospholipids from the plasma that can interfere with the analysis and contaminate the LC-MS system. Both Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are viable options.
Protocol 1: Protein Precipitation (PPT) - Fast and Efficient
This method is rapid and requires minimal solvent, making it suitable for high-throughput analysis[5][10].
-
Aliquot: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 20 µL of the internal standard working solution (e.g., Atorvastatin-d5 at 100 ng/mL in 50:50 methanol:water).
-
Precipitate: Add 600 µL of cold acetonitrile. The 3:1 ratio of solvent to plasma is crucial for efficient protein removal.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and analyte release.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) - Cleaner Extracts
LLE provides a cleaner extract by selectively partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind[11][12][13].
-
Aliquot: Pipette 200 µL of human plasma into a glass tube.
-
Spike IS: Add 20 µL of the internal standard working solution.
-
Extract: Add 1 mL of ethyl acetate[12][13]. Vortex for 3 minutes.
-
Centrifuge: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer: Transfer the upper organic layer to a new tube.
-
Evaporate: Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Vortex and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Method
The chromatographic separation is critical for resolving this compound from its isomers and the parent drug. A reversed-phase C18 column is the standard choice.
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC System (e.g., Shimadzu Nexera X2, Waters Acquity) | Provides high resolution and short run times. |
| Column | C18 Reversed-Phase (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[12] | Offers excellent retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water (or 10 mM Ammonium Formate)[12] | Acidification promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A strong organic solvent for efficient elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 30% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min | A gradient ensures elution of all analytes with good peak shape in a short time. |
| Column Temp. | 40°C | Reduces viscosity and improves peak symmetry.[12] |
| Injection Vol. | 5 µL | A small volume is sufficient for high-sensitivity mass spectrometers. |
| Run Time | ~5 minutes | Allows for high-throughput analysis. |
Mass Spectrometry (MS) Method
Detection is performed on a triple quadrupole mass spectrometer, which allows for highly selective and sensitive quantification via MRM.
Method Development Insight: The molecular weight of this compound is 556.62 g/mol [7][8][9][14]. For positive ion electrospray ionization (ESI+), the protonated precursor ion ([M+H]⁺) will be m/z 557.4 . To establish the MRM transitions, a product ion scan must be performed by infusing a standard solution of this compound. The most stable and abundant fragment ions are then selected as product ions for quantification and qualification. This is a standard procedure in method development[15][16]. Based on the fragmentation of Atorvastatin (m/z 559.2 → 440.3)[12], a similar loss of the side chain is anticipated.
Optimized MS Parameters:
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole MS (e.g., AB Sciex, Waters, Shimadzu) | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Atorvastatin and its metabolites ionize efficiently in positive mode.[15][17] |
| MRM Transitions | This compound: Q1: 557.4 → Q3: To be determined | Precursor is [M+H]⁺. Product ions must be optimized experimentally. |
| Atorvastatin (parent): Q1: 559.4 → Q3: 440.2 | For monitoring the parent drug.[12][16] | |
| Atorvastatin-d5 (IS): Q1: 564.4 → Q3: 445.2 | To be used as the internal standard. | |
| Collision Energy (CE) | To be optimized (Typically 15-40 eV) | Optimized for each transition to maximize product ion signal.[16] |
| Source Temp. | ~350°C | Aids in desolvation of droplets.[13] |
| Dwell Time | 50-100 ms | Balances the number of data points across the peak with sensitivity. |
Method Validation and Data Analysis
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability[16]. Key validation parameters include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of 0.1 to 50 ng/mL would be a typical target for metabolite quantification. The curve should have a correlation coefficient (r²) of ≥0.99[5][18].
-
Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at the LLOQ), and precision (%CV) should be ≤15% (≤20% at the LLOQ)[12][19].
-
Selectivity: Blank plasma from multiple sources should be analyzed to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte or IS.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples[12][18].
-
Stability: The stability of this compound in plasma must be confirmed under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -70°C or below[19].
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for quantifying this compound in human plasma. By combining a clean sample preparation technique, such as LLE or PPT, with the high selectivity of UHPLC and the sensitivity of tandem mass spectrometry, this method can achieve the low detection limits required for pharmacokinetic and metabolic studies. The principles and specific parameters outlined herein serve as a complete starting point for any laboratory aiming to establish this important bioanalytical assay.
References
-
Al-Aani, H., Al-Rekabi, Z., & Al-Shdefat, R. (2021). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. [Link]
-
PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. Retrieved from [Link]
-
Liyun, Z., et al. (2017). Simultaneous Determination of Atorvastatin and Its Metabolites in Human Plasma by UPLC-MS/MS. ResearchGate. Retrieved from [Link]
-
Jain, P. S., et al. (2014). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. Journal of Pharmaceutical Analysis, 4(5), 331-341. [Link]
-
Patel, D. P., et al. (2021). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF ATORVASTATIN IN HUMAN PLASMA. Asian Journal of Medicine & Health Sciences. [Link]
-
Nguyen, T. L., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. Molecules, 28(14), 5488. [Link]
-
Al-Majdoub, Z. M., et al. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. Journal of Pharmaceutical and Biomedical Analysis, 161, 24-32. [Link]
-
Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver? Retrieved from [Link]
-
Ravi, V. B., et al. (2014). Simultaneous determination of atorvastatin, metformin and glimepiride in human plasma by LC–MS/MS and its application to a human pharmacokinetic study. Journal of Pharmaceutical Analysis, 4(4), 253-262. [Link]
-
El-Bagary, R. I., et al. (2014). LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Journal of Chromatographic Science, 52(8), 843-849. [Link]
-
ResearchGate. (2025). Development and Validation of Atorvastatin by LC–ESI–MS and Application in Bioequivalence Research in Healthy Chinese Volunteers. Retrieved from [Link]
-
Mitrevski, M., et al. (2015). LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. Chromatographia, 78(11-12), 787-796. [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. Retrieved from [Link]
-
Veeprho. (n.d.). This compound Calcium Salt. Retrieved from [Link]
-
precisionFDA. (n.d.). ATORVASTATIN. Retrieved from [Link]
-
ResearchGate. (2015). LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. Retrieved from [Link]
-
HTS Biopharma. (n.d.). Atorvastatin 5-Oxo Acid. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Retrieved from [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. veeprho.com [veeprho.com]
- 5. Simultaneous determination of atorvastatin, metformin and glimepiride in human plasma by LC–MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. Atorvastatin 5-Oxo Impurity - Opulent Pharma [opulentpharma.com]
- 9. htsbiopharma.com [htsbiopharma.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. labsolu.ca [labsolu.ca]
- 15. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. ajmhsrcmp.org [ajmhsrcmp.org]
A Stability-Indicating RP-HPLC Method for the Assay of Atorvastatin and its Impurities: A Comprehensive Protocol and Application Guide
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, robust, and validated stability-indicating assay method (SIAM) for Atorvastatin Calcium using reverse-phase high-performance liquid chromatography (RP-HPLC). The intrinsic stability of Atorvastatin was evaluated through a comprehensive forced degradation study under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document outlines the scientific rationale behind the method's development, provides step-by-step experimental protocols for both the chromatographic analysis and the stress studies, and details the validation process. The method demonstrates high specificity, successfully separating the active pharmaceutical ingredient (API) from its process-related impurities and degradation products, thereby proving its suitability for routine quality control and stability testing of Atorvastatin in bulk drug and pharmaceutical formulations.
Introduction: The Imperative for a Stability-Indicating Method
Atorvastatin, an inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of hypercholesterolemia.[5] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity profile. Over time and under the influence of environmental factors such as heat, light, humidity, and pH, drug substances can degrade, leading to a loss of potency and the potential formation of harmful impurities.[6]
Regulatory bodies, including the FDA and EMA, mandate the use of validated stability-indicating methods for the analysis of drug substances and products.[6][7] A stability-indicating method is an analytical procedure capable of accurately and selectively quantifying the active ingredient in the presence of its potential degradation products, process impurities, and excipients.[8] The development of such a method relies on "forced degradation" or "stress testing," where the drug is intentionally exposed to harsh conditions to generate its degradation products.[9] This application note details such a method for Atorvastatin, providing a field-proven protocol for immediate implementation.
Scientific Rationale and Method Development Principles
The physicochemical properties of Atorvastatin and its known impurities guided the selection of the analytical methodology. Atorvastatin is a relatively non-polar molecule, making Reverse-Phase HPLC the ideal separation technique.
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides excellent retention and resolution for Atorvastatin and its related substances. The choice of a modern, high-purity silica column ensures minimal peak tailing and good peak shape.
-
Mobile Phase Selection: The mobile phase is a critical component for achieving optimal separation.
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes and lower backpressure. A gradient elution is employed to resolve both early-eluting polar impurities and late-eluting non-polar components within a reasonable runtime.[5][10]
-
Aqueous Phase & pH Control: A phosphate or acetate buffer is used to maintain a consistent pH. The pH is controlled around 4.1-4.7, which is crucial for keeping acidic analytes in their protonated form, thereby increasing retention and improving peak symmetry.[5][8][11]
-
-
Detection: Atorvastatin and its impurities possess chromophores that absorb UV light. The detection wavelength is set at approximately 245 nm, which offers a good response for both the parent drug and its major degradation products.[10][12][13]
Experimental Workflow: From Stress to Separation
The overall process involves subjecting the Atorvastatin drug substance to controlled stress, followed by analysis using the validated HPLC method to assess the extent of degradation and confirm the method's specificity.
Figure 1: General workflow for the stability-indicating assay of Atorvastatin.
Protocol 1: Forced Degradation of Atorvastatin
Objective: To intentionally degrade Atorvastatin under various stress conditions to generate potential degradation products and demonstrate the method's specificity. The target degradation is typically between 5-20%.[7]
Materials:
-
Atorvastatin Calcium API
-
Hydrochloric Acid (HCl), 0.1N and 1N
-
Sodium Hydroxide (NaOH), 0.1N and 1N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Atorvastatin Calcium in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1N NaOH. Keep at room temperature for 42 hours.[10] Cool, neutralize with 0.1N HCl, and dilute to ~100 µg/mL with mobile phase. Note: Atorvastatin is susceptible to base hydrolysis, so milder conditions are often sufficient.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[10] Dilute to ~100 µg/mL with mobile phase. The oxidation primarily affects the pyrrole ring.[14][15]
-
Thermal Degradation: Place the solid Atorvastatin API in a hot air oven maintained at 105°C for 10 days.[10] After exposure, weigh the powder, dissolve, and dilute to ~100 µg/mL with mobile phase.
-
Photolytic Degradation: Expose the solid Atorvastatin API to UV light (200 W h/m²) and visible light (1.2 million lux hours) in a photostability chamber, as per ICH Q1B guidelines.[10][16] After exposure, weigh, dissolve, and dilute to ~100 µg/mL.
-
Control Sample: Prepare a solution of unstressed Atorvastatin at the same final concentration (~100 µg/mL).
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To chromatographically separate Atorvastatin from its process impurities and degradation products.
5.1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical balance, pH meter.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Unisol C18, Zorbax SB-C8).[5][17]
-
Mobile Phase A: Ammonium acetate buffer (40 mM), pH adjusted to 4.7 with acetic acid.[5]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile and Water (50:50, v/v).
5.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 40 mM Ammonium Acetate (pH 4.7)B: Acetonitrile |
| Flow Rate | 1.5 mL/min[5] |
| Detection | UV at 240 nm[5][18] |
| Column Temp. | 30°C[19] |
| Injection Vol. | 20 µL |
| Gradient Program | See Table 2 below |
Table 2: Gradient Elution Program[5]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 58 | 42 |
| 18 | 58 | 42 |
| 22 | 25 | 75 |
| 30 | 25 | 75 |
| 32 | 58 | 42 |
| 35 | 58 | 42 |
5.3. Procedure
-
Prepare the mobile phases and diluent as described.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the control (unstressed) Atorvastatin sample to determine its retention time and peak area.
-
Inject each of the stressed samples (acid, base, oxidative, thermal, photolytic).
-
Analyze the resulting chromatograms.
Data Interpretation and Method Validation
6.1. Specificity and Degradation Pathways
The primary goal is to demonstrate that the peaks corresponding to degradation products are well-resolved from the main Atorvastatin peak. Peak purity analysis using a PDA detector should be performed to confirm that the Atorvastatin peak is spectrally homogeneous in all stressed samples, indicating no co-elution.
Atorvastatin is known to degrade via specific pathways:
-
Acidic/Thermal Stress: Primarily leads to intramolecular cyclization of the dihydroxyheptanoic acid side chain to form Atorvastatin Lactone, a major impurity.[20]
-
Oxidative Stress: The pyrrole ring is susceptible to oxidation, leading to various oxidized derivatives.[14][15][21]
-
Basic Stress: Can lead to hydrolysis and other complex degradation patterns.[22]
Figure 2: Simplified degradation pathways of Atorvastatin under stress.
6.2. Mass Balance
A key aspect of a stability-indicating assay is the mass balance calculation. The sum of the assay value of the drug and the levels of all degradation products should remain constant and close to 100% of the initial value. This confirms that all significant degradation products have been detected.[10]
6.3. Method Validation (as per ICH Q2(R1))
The developed method must be validated to ensure it is fit for its intended purpose.[8]
Table 3: Summary of Validation Parameters
| Parameter | Purpose & Typical Acceptance Criteria |
|---|---|
| Specificity | Ability to assess analyte unequivocally. Demonstrated by peak purity and resolution >1.5 from closest eluting peak in stressed samples. |
| Linearity | Proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over the specified range.[5][23] |
| Accuracy | Closeness of test results to the true value. Determined by spike/recovery studies at 3 levels (e.g., 80%, 100%, 120%); Recovery should be 98-102%.[13][24] |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day). RSD ≤ 2.0%.[24][25] |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. Typically determined by signal-to-noise ratio of 3:1.[5][18] |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with suitable precision/accuracy. Typically determined by signal-to-noise ratio of 10:1.[5][18] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).[24] |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and stability-indicating for the determination of Atorvastatin and its impurities. The forced degradation studies confirmed that all degradation products were well-resolved from the parent drug, establishing the method's specificity. This validated method is robust and suitable for routine use in quality control laboratories for the analysis of bulk drug substance and finished pharmaceutical products, ensuring they meet the required standards of quality and safety throughout their shelf life.
References
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
ICH. Q1A(R2) Guideline. [Link]
-
Jain, D., et al. (2012). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. Journal of Chromatographic Science. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
Topagi, K.S., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MOJ Bioequivalence & Bioavailability. [Link]
-
Wollrab, C., et al. (2016). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Kralj, E., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Topagi, K.S., et al. (2009). Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. Analytical Letters. [Link]
-
Kumar, V., et al. (2011). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Jain, D., et al. (2012). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. SciSpace. [Link]
-
El Mhamdi, S., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]
-
IJCRT. (2025). A Novel Stability-Indicating RP-HPLC Method For The Estimation Of Atorvastatin In Bulk And Pharmaceutical Dosage Forms. International Journal of Creative Research Thoughts. [Link]
-
Al-Shdefat, R., et al. (2024). Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Molecules. [Link]
-
Shah, D.A., et al. (2017). Stability-indicating method for the determination of assay and quantification of impurities in amlodipine–atorvastatin combination dosage form by RP-HPLC. Pharmaceutical and Biological Evaluations. [Link]
- Google Patents.
-
Chaudhari, B.G., et al. (2011). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. [Link]
-
CORE. (2014). A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets. [Link]
-
Muchtaridi, M., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. [Link]
-
Reddy, G.P., et al. (2007). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry. [Link]
-
de Souza, T.A.J., et al. (2022). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Processes. [Link]
-
ResearchGate. (2018). Forced degradation study of statins: A review. [Link]
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Petkovska, R., et al. (2018). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules. [Link]
-
Waters Corporation. (2024). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. [Link]
-
Agilent. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. [Link]
-
Acharya Nagarjuna University. VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. [Link]
Sources
- 1. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 2. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ICH Official web site : ICH [ich.org]
- 17. agilent.com [agilent.com]
- 18. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
- 22. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC [mdpi.com]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach | MDPI [mdpi.com]
- 25. tandfonline.com [tandfonline.com]
Application Note: A Validated High-Throughput LC-MS/MS Method for the Quantification of 5-Oxo Atorvastatin in Human Plasma
Abstract
This application note describes the development and full validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Oxo Atorvastatin in human plasma. This compound is a chemically oxidized degradation and synthetic byproduct of Atorvastatin, an HMG-CoA reductase inhibitor widely used to lower cholesterol.[1][2] Monitoring its levels is crucial for quality control and drug safety assessment programs. The method employs a simple protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method was validated according to the principles outlined in the US FDA and International Council for Harmonisation (ICH) guidelines.[3][4][5][6] The validated assay demonstrates excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range, making it suitable for high-throughput analysis in pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
Introduction: The Rationale for this compound Monitoring
Atorvastatin is a leading synthetic lipid-lowering agent prescribed to manage hyperlipidemia and reduce cardiovascular risk.[7] During its synthesis, formulation, or storage, and potentially through metabolic pathways, various related substances and impurities can form. This compound is a significant impurity that arises from the chemical oxidation of Atorvastatin.[2] Regulatory bodies, following guidelines such as ICH Q3A/Q3B, require that impurities above specific thresholds be identified, reported, and qualified for safety.[2]
Therefore, a reliable and validated analytical method is essential for:
-
Quality Control: Ensuring the purity and stability of Atorvastatin drug substances and products.
-
Drug Safety: Assessing the potential impact of impurities on patient safety.
-
Metabolism Studies: Investigating the formation of oxidative byproducts in biological systems.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this application due to its inherent selectivity, sensitivity, and speed, making it ideal for quantifying trace-level analytes in complex biological matrices like plasma.[8][9][10]
Method Development: A Logic-Driven Approach
The primary goal of method development is to establish a reliable procedure for measuring analyte concentrations accurately.[4] This involves the systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Balancing Cleanliness and Recovery
A critical step in bioanalysis is isolating the analyte from the complex plasma matrix, which contains proteins, salts, and lipids that can interfere with analysis and damage the analytical column.[11] We selected protein precipitation (PPT) with acetonitrile for its simplicity, speed, and suitability for high-throughput workflows.
-
Causality: Acetonitrile is a highly effective protein precipitating agent. When added to plasma, it disrupts the hydration shell around proteins, causing them to denature and aggregate. This compound, being soluble in the resulting supernatant, is efficiently separated from the bulk of the proteinaceous material. The use of a stable isotope-labeled internal standard (e.g., this compound-d5) added prior to precipitation is crucial to compensate for any analyte loss during sample handling and for variations in ionization efficiency (matrix effects).[12]
Caption: High-throughput sample preparation workflow using protein precipitation.
Liquid Chromatography: Achieving Optimal Separation
The objective is to achieve a sharp, symmetrical peak for this compound, well-separated from any endogenous plasma components, ensuring analytical specificity. A reversed-phase HPLC method was developed.[13][14][15]
-
Column Selection: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) was chosen for its excellent resolving power and retention of moderately non-polar compounds like this compound. The smaller particle size allows for faster analysis times and higher efficiency.
-
Mobile Phase Optimization: A gradient elution provides robust separation and reduces run time.
-
Mobile Phase A (Aqueous): Water with 0.1% formic acid. The acid serves to protonate the analyte's carboxylic acid group, improving peak shape and promoting efficient ionization in positive ion mode.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid. Acetonitrile is a strong organic solvent that provides good elution strength and is MS-friendly.
-
-
Gradient Elution: A fast gradient from low to high organic content ensures that the analyte is eluted as a sharp peak while clearing the column of more hydrophobic matrix components before the next injection.
Mass Spectrometry: Ensuring Selectivity and Sensitivity
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[16] The instrument was tuned in positive electrospray ionization (ESI+) mode.
-
Analyte Tuning: A standard solution of this compound was infused into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]⁺) and to optimize collision energy to produce a stable, high-intensity product ion.
-
MRM Transitions: The specific transition from the precursor ion to the product ion is monitored. This process acts as a highly specific filter, eliminating noise from other ions and ensuring that the signal is only from the analyte of interest. A similar process is performed for the internal standard.
| Parameter | Optimized Value | Rationale |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm | Provides high-resolution separation for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation for positive ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions, balancing speed and separation efficiency. |
| Gradient | 5% to 95% B in 3.0 min | Ensures sharp peak elution and a short run time. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects while providing sufficient sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains basic nitrogen atoms that are readily protonated. |
| MRM Transition (Analyte) | m/z 557.2 → 454.2 (Example) | Specific precursor-to-product ion transition ensures high selectivity for this compound. |
| MRM Transition (IS) | m/z 562.2 → 459.2 (Example for d5-IS) | Specific transition for the stable isotope-labeled internal standard. |
| Collision Energy (CE) | Analyte-specific optimized value (e.g., 25 eV) | Optimized to produce the most stable and intense product ion for quantification. |
| Source Temperature | 500 °C | Ensures efficient desolvation of the mobile phase droplets. |
Method Validation Protocol
The developed method was rigorously validated according to the FDA's Bioanalytical Method Validation Guidance for Industry and ICH Q2(R1) principles to demonstrate its suitability for its intended purpose.[3][5][17]
Caption: Core components of the bioanalytical method validation process.
Validation Parameters and Acceptance Criteria
| Parameter | Experiment Description | Acceptance Criteria |
| Specificity/Selectivity | Analyze six different blank human plasma lots to check for interferences at the retention times of the analyte and internal standard. | Response of interfering peaks should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte and < 5% for the internal standard. |
| Linearity & Range | Analyze calibration standards at 8 non-zero concentrations in triplicate. Plot the peak area ratio (analyte/IS) vs. nominal concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Sensitivity (LLOQ) | The lowest concentration on the calibration curve. Analyze five replicates. | Analyte peak response should be at least 5 times the response of a blank sample.[16] Accuracy should be within ±20% of nominal, and precision (%CV) should be ≤ 20%. |
| Accuracy & Precision | Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates on three separate days (n=6 per day). | Accuracy: Mean concentration at each level (except LLOQ) must be within ±15% of the nominal value. Precision: Coefficient of Variation (%CV) must not exceed 15% (≤ 20% for LLOQ). |
| Matrix Effect | Compare the analyte response in post-extraction spiked plasma from six sources to the response in a pure solution at low and high concentrations. | The IS-normalized matrix factor %CV across the six lots should be ≤ 15%. |
| Recovery | Compare the analyte response of pre-extraction spiked samples to post-extraction spiked samples at low, mid, and high concentrations. | Recovery should be consistent, precise, and reproducible. |
| Stability | Assess analyte stability in plasma under various conditions: Bench-top (e.g., 6h at RT), Freeze-Thaw (3 cycles), and Long-Term (-80°C for 30 days). | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. |
Final Step-by-Step Protocol
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and its d5-Internal Standard into separate 1 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration curve standards and quality controls.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Preparation of Calibration Standards and QCs
-
Spike 950 µL of blank human plasma with 50 µL of the appropriate working standard solution to achieve the final desired concentrations for the calibration curve (e.g., 0.1 - 200 ng/mL) and QCs (e.g., 0.3, 30, 150 ng/mL).
Sample Extraction
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube or 96-well plate.
-
Add 20 µL of the IS Spiking Solution (100 ng/mL) to all samples except for the double-blank (matrix blank).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 250 µL of the clear supernatant to a new tube or well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Vortex briefly and transfer to an autosampler vial or plate for analysis.
Data Analysis
-
Acquire data using the LC-MS/MS parameters detailed in Table 1.
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve using a weighted (1/x²) linear regression of the peak area ratio versus the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note presents a comprehensive, step-by-step guide for the development and validation of a high-throughput LC-MS/MS method for this compound in human plasma. The described method is rapid, sensitive, selective, and robust, meeting all predefined acceptance criteria based on international regulatory guidelines.[6][17] The simple protein precipitation sample preparation makes it amenable to the analysis of large numbers of samples. This validated method is fit for purpose and can be confidently deployed in regulated bioanalytical laboratories for pharmaceutical quality control and clinical research.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Guidance for Industry: Bioanalytical Method Validation (2001) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: this compound Source: Veeprho URL: [Link]
-
Title: this compound Calcium Salt Source: Veeprho URL: [Link]
-
Title: this compound Source: Pharmaffiliates URL: [Link]
-
Title: Various analytical methods for analysis of atorvastatin: A review Source: ResearchGate URL: [Link]
-
Title: Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets Source: MDPI URL: [Link]
-
Title: Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review Source: International Journal of Drug Regulatory Affairs URL: [Link]
-
Title: Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer Source: Shimadzu URL: [Link]
-
Title: Development and Validation of New Analytical Method for the Estimation of Atorvastatin Calcium Hydrate Residue by using UV Spectrophotometer Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Validation of HPLC Method for Determination of Atorvastatin in Tablets and Identify Diketone Impurity by LC-Mass Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: HPLC Method for Analysis of Atorvastatin Source: SIELC Technologies URL: [Link]
-
Title: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach Source: PubMed URL: [Link]
-
Title: Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples Source: Digital Scholarship @ TSU URL: [Link]
-
Title: LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma Source: Shimadzu URL: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jddtonline.info [jddtonline.info]
- 14. mdpi.com [mdpi.com]
- 15. wjarr.com [wjarr.com]
- 16. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 17. database.ich.org [database.ich.org]
analytical techniques for Atorvastatin impurity profiling
Title: Comprehensive Strategies for the Analytical Profiling of Impurities in Atorvastatin
Introduction
Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is extensively prescribed for the management of hypercholesterolemia.[][2] The therapeutic efficacy and safety of Atorvastatin drug substances and products are critically dependent on their purity profile. Impurities can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions between the drug substance and the formulation excipients.[][3][4] Rigorous analytical monitoring is therefore essential to identify, quantify, and control these impurities to ensure compliance with regulatory standards and safeguard patient health.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for Atorvastatin impurity profiling. It emphasizes the causality behind experimental choices and offers field-proven insights grounded in regulatory expectations, primarily those set forth by the International Council for Harmonisation (ICH).[3][5][6][7][8][9][10][11]
Regulatory Framework: A Foundation for Impurity Control
The ICH has established a comprehensive set of guidelines that form the bedrock of impurity management in new drug substances and products.[6] Key among these are:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of the API.[3][5][8][11] It establishes thresholds for reporting, identification, and qualification of impurities.
-
ICH Q3B(R2): Impurities in New Drug Products: This document addresses impurities in the finished drug product, including degradation products.[7][9][10]
-
ICH Q2(R1): Validation of Analytical Procedures: This guideline outlines the necessary validation characteristics for analytical methods used for impurity testing, ensuring they are suitable for their intended purpose.[12][13][14][15]
These guidelines define specific thresholds that dictate the level of scrutiny an impurity must receive:
| Threshold | Description | Typical Value (Max Daily Dose ≤ 2g) |
| Reporting Threshold | The level above which an impurity must be reported. | ≥ 0.05% |
| Identification Threshold | The level above which the structure of an impurity must be determined. | ≥ 0.10% |
| Qualification Threshold | The level above which an impurity must be assessed for its biological safety. | ≥ 0.15% |
Understanding Atorvastatin Impurities
Impurities in Atorvastatin can be broadly categorized as:
-
Organic Impurities: These include process-related impurities (starting materials, by-products, intermediates) and degradation products.[3][16]
-
Inorganic Impurities: These may result from the manufacturing process and are typically controlled through pharmacopoeial tests.[3]
-
Residual Solvents: Solvents used during synthesis that are not completely removed.[8]
Several impurities of Atorvastatin have been identified and are listed in major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4][17][18][19] These include, but are not limited to, Desfluoro-atorvastatin, Atorvastatin lactone, and various stereoisomers.[][4][20][]
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation (stress testing) is a critical component of impurity profiling. It helps to identify likely degradation products that may form under various environmental conditions, thus establishing the stability-indicating nature of the analytical methods.[22]
Rationale for Stress Conditions
The choice of stress conditions is based on ICH guidelines and aims to simulate conditions the drug product might encounter during its lifecycle.
Protocol: Forced Degradation of Atorvastatin
Objective: To generate potential degradation products of Atorvastatin under various stress conditions.
Materials:
-
Atorvastatin Calcium reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile, methanol, and water
-
Suitable buffer (e.g., ammonium acetate)
Procedure:
-
Sample Preparation: Prepare a stock solution of Atorvastatin Calcium in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). [22]Neutralize the solution before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 42 hours). [22]Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 24 hours). [22]5. Thermal Degradation: Store the solid drug substance and the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 10 days). [23]6. Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Expected Outcome: Atorvastatin is known to be labile to acidic, oxidative, and photolytic stress, leading to the formation of various degradation products. [20][22][24]For instance, acid hydrolysis can lead to the formation of Atorvastatin lactone. [20]
Core Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse for Atorvastatin impurity profiling due to its robustness, reproducibility, and ability to separate a wide range of compounds. [25][26]
Rationale for Method Parameters
-
Column: A C18 column is typically chosen for its versatility in retaining and separating compounds of moderate polarity like Atorvastatin and its impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal resolution of all impurities with varying polarities within a reasonable run time.
-
Detection: A photodiode array (PDA) detector is preferred as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to assess peak purity. A wavelength of around 244-245 nm is commonly used for Atorvastatin and its related substances. [19][22]
Protocol: HPLC Method for Atorvastatin Impurity Profiling
Objective: To separate, detect, and quantify known and unknown impurities in Atorvastatin.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | 20mM Ammonium Acetate buffer, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 36 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 244 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of USP Atorvastatin Calcium RS and solutions of known impurity reference standards at appropriate concentrations.
-
Sample Preparation: Accurately weigh and dissolve the Atorvastatin drug substance or powdered tablets in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of approximately 0.5 mg/mL. [18]Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the reference standards. For unknown impurities, calculate their percentage based on the peak area of the principal drug peak.
Caption: General workflow for HPLC-based impurity analysis.
Advanced Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification and structural elucidation of unknown impurities, coupling HPLC with mass spectrometry is indispensable. [27][28]LC-MS provides molecular weight information and fragmentation patterns that are crucial for deducing the structure of novel or unexpected impurities. [23][27]
Rationale for LC-MS
-
Sensitivity and Selectivity: LC-MS offers superior sensitivity and selectivity compared to UV detection, enabling the detection of trace-level impurities. * Structural Information: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions. Tandem MS (MS/MS) experiments generate fragmentation data that helps in piecing together the molecular structure. [27]
Protocol: LC-MS for Unknown Impurity Identification
Objective: To identify the structure of an unknown impurity detected during HPLC analysis.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Electrospray ionization (ESI) source.
Procedure:
-
Method Transfer: Adapt the HPLC method for compatibility with the MS detector. This may involve using volatile mobile phase additives like ammonium formate or formic acid instead of non-volatile phosphate buffers.
-
MS Analysis: Analyze the sample containing the unknown impurity. Acquire full scan MS data to determine the molecular weight of the impurity.
-
MS/MS Analysis: Perform a product ion scan (MS/MS) on the molecular ion of the unknown impurity to obtain its fragmentation pattern.
-
Structure Elucidation: Interpret the fragmentation data, often with the aid of fragmentation prediction software and by comparing it to the fragmentation pattern of the Atorvastatin API, to propose a structure for the unknown impurity.
Method Validation
Any analytical method used for impurity profiling must be validated according to ICH Q2(R1) guidelines to ensure it is reliable and fit for purpose. [12][13][14][15] Key Validation Parameters:
| Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. [14] |
| Linearity | To verify that the method's response is directly proportional to the concentration of the analyte over a given range. [13] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [13] |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [13] |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. [13] |
Conclusion
A robust and systematic approach to impurity profiling is fundamental to ensuring the quality, safety, and efficacy of Atorvastatin. This involves a thorough understanding of the regulatory landscape, the potential sources of impurities, and the application of appropriate analytical techniques. The combination of forced degradation studies, a validated stability-indicating HPLC method for routine analysis, and advanced LC-MS for the characterization of unknown impurities provides a comprehensive framework for the effective control of impurities in Atorvastatin throughout its lifecycle.
References
-
ICH. (2006). ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Slideshare. (n.d.). ICH Q3B(R2):Impurities in new drug products. [Link]
-
ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
gmp-compliance.org. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in new drug products. [Link]
-
gmp-compliance.org. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
National Institutes of Health. (n.d.). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. [Link]
-
SynThink Research Chemicals. (n.d.). Atorvastatin EP Impurities and Related Compounds. [Link]
-
MDPI. (n.d.). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. [Link]
-
YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]
-
Veeprho. (2022). Atorvastatin and it's Impurities: An Overview. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. [Link]
-
ResearchGate. (2018). (PDF) Optimization of a forced degradation study of atorvastatin employing an experimental design approach. [Link]
-
Taylor & Francis Online. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. [Link]
-
Shimadzu. (n.d.). Isolation and identification of Atorvastatin degradation impurities by UFPLC. [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. [Link]
-
National Institutes of Health. (n.d.). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. [Link]
-
ResearchGate. (2010). (PDF) Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. [Link]
-
USP-NF. (2023). Atorvastatin Calcium Tablets. [Link]
-
USP-NF. (2013). Atorvastatin Calcium. [Link]
-
British Pharmacopoeia. (n.d.). Atorvastatin Calcium Trihydrate. [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
USP-NF. (2023). Atorvastatin Calcium Tablets Type of Posting Notice of Intent to Revise. [Link]
-
Scribd. (n.d.). Usp 41 - Atorvastatin. [Link]
-
MDPI. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. [Link]
-
ResearchGate. (2006). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. [Link]
-
ICH. (1996). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
DAICEL Chiral Application Search. (n.d.). European Pharmacopoeia method. [Link]
-
PubMed. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
Sources
- 2. Isolation and identification of Atorvastatin degradation impurities by UFPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. jpionline.org [jpionline.org]
- 4. veeprho.com [veeprho.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 10. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. uspnf.com [uspnf.com]
- 18. uspnf.com [uspnf.com]
- 19. Atorvastatin Calcium Trihydrate [drugfuture.com]
- 20. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. lcms.cz [lcms.cz]
- 28. researchgate.net [researchgate.net]
Application Note & Protocol: Stress Testing of Atorvastatin for Impurity Profiling
Abstract
This comprehensive guide provides a detailed protocol for conducting forced degradation (stress testing) studies on Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. The objective is to intentionally degrade the Atorvastatin drug substance under various stress conditions to generate potential impurities and degradation products. This process is critical for developing and validating stability-indicating analytical methods, elucidating degradation pathways, and ensuring the safety and efficacy of the final drug product. The protocols outlined herein are synthesized from established scientific literature and are aligned with the principles set forth by the International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, analytical scientists, and professionals involved in pharmaceutical development and quality control.
Introduction: The Rationale for Stress Testing
Atorvastatin is a cornerstone in the management of hyperlipidemia.[3] Like all active pharmaceutical ingredients (APIs), its chemical stability is a critical quality attribute that can be influenced by environmental factors such as heat, light, humidity, and pH during its synthesis, formulation, and storage.[4] Forced degradation studies are a regulatory requirement and a fundamental component of the drug development process, as outlined in ICH guideline Q1A(R2).[5]
The core purposes of these studies are:
-
Identification of Degradation Products: To identify the likely degradation products that could form under normal storage conditions.[3]
-
Elucidation of Degradation Pathways: To understand the chemical pathways through which the drug degrades, providing insights into its intrinsic stability.[3][6]
-
Development of Stability-Indicating Methods: To generate degraded samples that are essential for developing and validating analytical methods (typically HPLC) that can accurately separate and quantify the active ingredient from all potential impurities.[6][7][8]
-
Informing Formulation and Packaging: To guide the development of a stable drug product and select appropriate packaging to protect it from adverse environmental conditions.[4]
This application note details the experimental protocols for subjecting Atorvastatin to hydrolytic, oxidative, thermal, and photolytic stress and the analytical methodology to assess the resulting degradation.
Atorvastatin: Structure and Susceptibility to Degradation
Atorvastatin's complex structure, featuring ester, amide, and hydroxyl functional groups, along with a pyrrole core, presents multiple sites for chemical degradation. The dihydroxy heptanoic acid side chain is particularly susceptible to lactonization, while the overall molecule can undergo hydrolysis and oxidation. Studies have shown that Atorvastatin is particularly sensitive to acidic, oxidative, thermal, and photolytic conditions.[7][9] While some studies report stability under basic conditions[7], others demonstrate degradation, indicating that the outcome is highly dependent on the specific experimental parameters like temperature and duration.[10][11]
Below is a generalized workflow for conducting a forced degradation study.
Caption: General workflow for Atorvastatin forced degradation study.
Detailed Protocols for Stress Testing
3.1. Materials and Reagents
-
Atorvastatin Calcium API
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Dimethylformamide (DMF)
-
Purified Water (HPLC Grade, e.g., Milli-Q)
-
Reagents for HPLC mobile phase (e.g., Ammonium formate, Trifluoroacetic acid)[7][12]
3.2. Preparation of Stock Solution
Prepare a stock solution of Atorvastatin Calcium at a concentration of approximately 1 mg/mL in a suitable diluent. A mixture of acetonitrile and water or dimethylformamide can be used to ensure complete dissolution.[13] This stock solution will be used for all stress conditions.
3.3. Stress Conditions
For each condition, a parallel control sample (Atorvastatin stock solution stored at ambient temperature or refrigerated, protected from light) should be prepared and analyzed alongside the stressed samples.[12] The goal is to achieve partial degradation, typically in the range of 5-20%, to ensure that the stability-indicating method can resolve the degradation products from the parent peak without completely consuming the API.
Protocol 1: Acidic Hydrolysis
-
Transfer 5 mL of the Atorvastatin stock solution (1 mg/mL) into a suitable flask.
-
Add 5 mL of 0.1 N HCl.
-
Keep the flask at ambient temperature (25 ± 2°C) for 24 hours.[7][9]
-
After the incubation period, withdraw a sample, neutralize it with an equivalent volume and concentration of NaOH (e.g., 5 mL of 0.1 N NaOH), and dilute to a final concentration of ~100 µg/mL with the mobile phase diluent for HPLC analysis.
Protocol 2: Basic Hydrolysis
-
Transfer 5 mL of the Atorvastatin stock solution (1 mg/mL) into a suitable flask.
-
Add 5 mL of 0.1 N NaOH. Note: Some protocols use stronger base (e.g., 1 N NaOH) or elevated temperatures to induce degradation.[9]
-
Keep the flask at ambient temperature (25 ± 2°C) for 42-48 hours.[9][12]
-
After the incubation period, withdraw a sample, neutralize it with an equivalent volume and concentration of HCl (e.g., 5 mL of 0.1 N HCl), and dilute to a final concentration of ~100 µg/mL for HPLC analysis.
Protocol 3: Oxidative Degradation
-
Transfer 5 mL of the Atorvastatin stock solution (1 mg/mL) into a suitable flask.
-
Add 5 mL of 3% Hydrogen Peroxide (H₂O₂). Note: Concentrations may vary from 1% to 30% depending on the desired degradation level.[4][7][12]
-
Keep the flask at ambient temperature (25 ± 2°C), protected from light, for 24 hours.[7][9]
-
After the incubation period, withdraw a sample and dilute to a final concentration of ~100 µg/mL for HPLC analysis.
Protocol 4: Thermal Degradation
-
In Solution:
-
Transfer the Atorvastatin stock solution into a sealed vial.
-
Place the vial in a thermostatically controlled oven at 60-80°C for 10 days.[12]
-
After the exposure period, cool the sample to room temperature and dilute to a final concentration of ~100 µg/mL for HPLC analysis.
-
-
Solid State:
-
Place a thin layer of Atorvastatin API powder in a petri dish.
-
Expose it to dry heat in an oven at 105°C for 10 days.[9]
-
After exposure, cool the sample, weigh an appropriate amount, dissolve it in diluent, and dilute to a final concentration of ~100 µg/mL for HPLC analysis. A control sample should be stored in the dark under ambient conditions.[12]
-
Protocol 5: Photolytic Degradation
-
In Solution & Solid State:
-
Prepare samples of the Atorvastatin stock solution and solid API as described for thermal stress.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[1][9]
-
Place a parallel set of samples wrapped in aluminum foil (dark control) in the same environment to serve as controls.
-
After the exposure period, prepare the samples as previously described to a final concentration of ~100 µg/mL for HPLC analysis.
-
| Stress Condition | Reagent/Condition | Duration | Temperature | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Ambient (25 ± 2°C) | [7][9] |
| Base Hydrolysis | 0.1 N - 1 N NaOH | 42 - 48 hours | Ambient (25 ± 2°C) | [7][9][12] |
| Oxidation | 1% - 3% H₂O₂ | 24 hours | Ambient (25 ± 2°C) | [7][9][12] |
| Thermal (Solid) | Dry Heat | 10 days | 105°C | [9] |
| Thermal (Solution) | Dry Heat | 10 days | 60°C | [12] |
| Photolytic | ICH Q1B Conditions | N/A | Ambient | [1][9] |
Stability-Indicating Analytical Method
A validated, stability-indicating HPLC method is paramount for the success of a forced degradation study. The method must be able to separate the main Atorvastatin peak from all process-related impurities and newly formed degradation products.[6][8]
Caption: Key components of a stability-indicating HPLC method.
| Parameter | Condition |
| Instrumentation | HPLC with UV or Photodiode Array (PDA) Detector |
| Column | Zorbax Bonus-RP, 150 x 4.6 mm, 3.5 µm (or equivalent)[7] |
| Mobile Phase | Gradient elution using a mixture of water, acetonitrile, and an acidifier like trifluoroacetic acid (TFA).[7] An alternative is 10 mM ammonium formate buffer and acetonitrile.[12] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | 245 nm |
| Injection Volume | 10 µL |
| Run Time | ~25 minutes (optimized for resolution)[7] |
System Suitability: Before analysis, the chromatographic system must pass a system suitability test (SST). This typically involves injecting a standard solution to ensure parameters like theoretical plates, tailing factor, and resolution between closely eluting peaks meet predefined criteria as per ICH Q2(R1).[14]
Data Evaluation and Interpretation
After analyzing all stressed and control samples, the resulting chromatograms are evaluated to:
-
Determine Assay Value: Calculate the percentage of undegraded Atorvastatin remaining in the stressed samples relative to the control.
-
Calculate Peak Purity: For PDA detectors, evaluate the peak purity of Atorvastatin to ensure it is spectrally homogeneous and not co-eluting with any degradants.[7]
-
Identify and Quantify Impurities: Identify new peaks in the chromatograms of stressed samples that are absent in the control. Calculate the percentage area of each impurity relative to the total area of all peaks.
-
Perform Mass Balance: A crucial aspect of the study is to demonstrate mass balance. The sum of the assay value and the levels of all degradation products should ideally be close to 100% of the initial value in the control sample. This confirms that all major degradation products are detected by the analytical method.
Conclusion
The forced degradation protocol detailed in this application note provides a robust framework for investigating the intrinsic stability of Atorvastatin. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively generate and identify potential impurities. This information is indispensable for developing a comprehensive understanding of the drug's degradation profile, which is a regulatory prerequisite for the development of safe, effective, and stable pharmaceutical products. The successful execution of these studies relies on a well-designed experimental plan and a highly specific, stability-indicating analytical method.
References
-
S. R. B. S. et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 81(1), 93–114. [Link]
-
ICH (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Alsante, K. M. et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 29086. [Link]
-
Hadzieva Gigovska, M. et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2). [Link]
-
Piponski, M. et al. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 25(22), 5463. [Link]
-
Srinivas, K. et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry, 20(6), 4813-4816. [Link]
-
El-Abass, S. A. et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]
-
Hadzieva Gigovska, M. et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), pp-pp. [Link]
-
Hadzieva Gigovska, M. et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Quantitative analysis of atorvastatin related impurities in bulk drugs and pharmaceutical formulations. ResearchGate. [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH. [Link]
-
El-Abass, S. A. et al. (2024). Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. PubMed. [Link]
-
ICH. (2025). Stability Testing of Drug Substances and Drug Products Q1. ICH. [Link]
-
de Oliveira, M. A. L. et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1449-1460. [Link]
-
ResearchGate. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. ResearchGate. [Link]
-
Slideshare. (n.d.). Ich guideline for stability testing. Slideshare. [Link]
-
Klementová, Š. et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Open Journal of Applied Sciences, 11, 489-499. [Link]
-
ResearchGate. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. ResearchGate. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. scribd.com [scribd.com]
- 3. asianpubs.org [asianpubs.org]
- 4. scispace.com [scispace.com]
- 5. database.ich.org [database.ich.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Atorvastatin Impurity Reference Standards
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of reference standards for Atorvastatin impurities. It moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring robust and reliable analytical outcomes. The protocols described herein are designed as self-validating systems, grounded in authoritative pharmacopeial guidelines and industry best practices. This guide covers the role of reference standards in impurity identification, quantification, and the development and validation of stability-indicating analytical methods, which are critical for ensuring the safety, efficacy, and regulatory compliance of Atorvastatin drug substances and products.[1][2][3]
The Criticality of Impurity Profiling for Atorvastatin
Atorvastatin is a leading synthetic lipid-lowering agent belonging to the statin class of medications.[4][5][6] It functions by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[6] The molecular complexity of Atorvastatin, combined with its multi-step synthesis, presents numerous opportunities for the formation of impurities.[7] The control of these impurities is not merely a quality control checkbox; it is a fundamental requirement for ensuring the safety and therapeutic efficacy of the final drug product.[2][8]
Impurities in an Active Pharmaceutical Ingredient (API) like Atorvastatin can be broadly categorized:
-
Process-Related Impurities: These are by-products, unreacted intermediates, or reagents that arise during the synthesis of the API.[8][9][10] Their profile is highly dependent on the specific synthetic route employed, such as the Paal-Knorr or Hantzsch pyrrole synthesis.[8][9] Examples include Desfluoro Atorvastatin or impurities resulting from incomplete reactions.[11][12]
-
Degradation Products: These impurities form during storage or upon exposure of the API to stress conditions such as acid, base, light, heat, or oxidation.[13][14] A common degradation product is Atorvastatin Lactone, formed under acidic conditions.[11][12][15]
-
Isomeric Impurities: Due to the presence of chiral centers in the Atorvastatin molecule, stereoisomers (enantiomers and diastereomers) can form if the stereochemical purity is not rigorously controlled during synthesis.[11][12][16] Only the (3R,5R)-isomer is therapeutically active.[16]
Regulatory bodies like the USP and European Pharmacopoeia (EP) list several specified impurities, such as Atorvastatin EP Impurity A, B, C, D, and E, which must be monitored and controlled within strict limits.[][18][19]
The Foundational Role of Reference Standards
In pharmaceutical analysis, a reference standard is a highly purified and well-characterized substance that serves as a benchmark for confirming the identity, purity, and strength of a drug.[2][20] They are the cornerstone of analytical testing, ensuring the accuracy and reproducibility of results.[21]
-
Primary Reference Standards: These are obtained from official sources like USP or EP. They possess the highest purity and are used to calibrate secondary standards.[7][22]
-
Secondary (or Working) Standards: These are standards established in-house by characterizing them against a primary reference standard. They are used for routine laboratory analysis.[7][21][22]
For Atorvastatin impurity analysis, reference standards are indispensable for:
-
Peak Identification: Unambiguously identifying impurity peaks in a chromatogram by comparing their retention times to those of known standards.[5]
-
Method Validation: Establishing the performance characteristics of an analytical method, including specificity, linearity, accuracy, and limits of detection (LOD) and quantification (LOQ), as mandated by guidelines like USP <1225>.[23][24][25]
-
Quantification: Accurately determining the concentration of impurities in an API or drug product.[1]
-
Forced Degradation Studies: Identifying the degradation pathways of the drug and developing stability-indicating methods.[23][26]
Core Analytical Technique: Stability-Indicating HPLC
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the predominant analytical technique for profiling Atorvastatin and its impurities.[1][13][27] A robust analytical method must be stability-indicating , meaning it can accurately measure the active ingredient without interference from its impurities, excipients, or degradation products.[13][14] This is achieved by developing a method that effectively separates all potential interfering peaks from the main API peak.
Application Note 1: Routine Quality Control - Identification and Quantification of Impurities in Atorvastatin API
Objective: To identify and quantify specified pharmacopeial impurities in a batch of Atorvastatin API to ensure it meets regulatory specifications. This protocol is foundational for batch release testing.
Causality Behind Experimental Choices:
-
Detector: A Photodiode Array (PDA) detector is chosen over a simple UV detector because it provides spectral data (a UV spectrum) for each peak. This adds a layer of confidence in peak identification and is crucial for assessing peak purity, ensuring a peak is not composed of multiple co-eluting compounds.[13]
-
Mobile Phase: A gradient elution is employed because the impurities of Atorvastatin have a wide range of polarities. An isocratic method would either fail to retain early-eluting polar impurities or excessively prolong the run time for late-eluting non-polar impurities. The use of a buffer (e.g., ammonium formate or phosphate) is essential to control the ionization state of Atorvastatin and its acidic/basic impurities, leading to sharp, symmetrical peaks and reproducible retention times.[26]
-
System Suitability Test (SST): The SST is not just a preliminary check; it is a self-validating system for the entire analytical run. By using a resolution mix containing the API and its most critical impurity pairs (those that are hardest to separate), we confirm that the chromatographic system has the required resolving power on that specific day, with that specific column and mobile phase preparation.
Workflow for API Batch Release Testing
Caption: Workflow for Impurity Analysis in API Batch Release.
Experimental Protocol
-
Materials & Reagents:
-
Atorvastatin Calcium API (Sample)
-
Atorvastatin Calcium Reference Standard (e.g., USP or EP)
-
Reference Standards for specified impurities (e.g., Atorvastatin EP Impurity A, B, C, D).[5][][18]
-
Acetonitrile (HPLC Grade)
-
Tetrahydrofuran (THF, HPLC Grade, if required by method)
-
Ammonium Acetate or Potassium Phosphate (Analytical Grade)
-
Water (HPLC Grade)
-
Diluent: Typically a mixture of buffer and organic solvent (e.g., Acetonitrile:Water 50:50 v/v).
-
-
Instrumentation:
-
HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
-
Preparation of Solutions:
-
Atorvastatin Sample Solution (Test Solution): Accurately weigh and dissolve about 25 mg of Atorvastatin API in the diluent to prepare a 50 mL solution (concentration approx. 500 µg/mL).[13]
-
Atorvastatin Standard Solution (for Quantification): Prepare a solution of Atorvastatin Reference Standard at a concentration corresponding to the specification limit of impurities (e.g., 0.1%). Dilute the Test Solution 1 in 100 (to 5 µg/mL) and then 1 in 10 (to 0.5 µg/mL, corresponding to 0.1%). Alternatively, prepare directly from the reference standard.
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity reference standard at a concentration of about 500 µg/mL in diluent.[13]
-
System Suitability Solution (Resolution Mix): Spike the Atorvastatin Sample Solution with a small volume of each impurity stock solution to obtain a final impurity concentration of approximately 0.15% relative to the API.[13] This mix is critical for verifying the separation capability of the method.
-
-
Chromatographic Conditions (Example): The following is a representative method synthesized from published literature.[27][28] Specific conditions must be optimized and validated for the exact impurities and system used.
| Parameter | Condition |
| Column | Zorbax Bonus-RP or equivalent C18, 150 mm x 4.6 mm, 3.5 µm[8][13] |
| Mobile Phase A | Water:Acetonitrile:Trifluoroacetic Acid (TFA)[13] or Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min[13] |
| Detection | PDA at 245 nm[8][13] |
| Column Temp. | 40 °C[8] |
| Injection Vol. | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 |
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the System Suitability Solution. Verify that the resolution between the most critical peak pairs meets the pre-defined criteria (e.g., Resolution > 2.0).
-
Inject the diluent (as a blank) to ensure no system peaks interfere.
-
Inject the Standard Solution followed by the Sample Solution in duplicate.
-
Identification: Compare the retention times of the peaks in the Sample Solution chromatogram with those from the impurity reference standards in the System Suitability Solution.
-
Quantification: Calculate the percentage of each impurity using the area of the standard peak and the following formula (assuming a 1:1 response factor):
% Impurity = (AreaImpurity / AreaStandard) × (ConcStandard / ConcSample) × 100
-
Application Note 2: Development of a Stability-Indicating Method using Forced Degradation
Objective: To develop and validate an HPLC method that can separate Atorvastatin from its potential degradation products, proving its stability-indicating capability as required by ICH guidelines.
Causality Behind Experimental Choices:
-
Forced Degradation: The conditions (e.g., 0.1 N HCl, 1% H₂O₂) are chosen not to completely destroy the drug, but to induce a target degradation of 5-20%.[26] This ensures that sufficient amounts of degradation products are generated for detection and resolution without obliterating the parent API peak. Reference standards are used here to confirm if known impurities are also degradation products.
-
Method Validation (Specificity): Specificity is the most critical parameter for a stability-indicating method. It is demonstrated by spiking the drug solution with all known impurities and degradation products and proving they are all separated from each other and the main peak. Peak purity analysis using a PDA detector is the ultimate confirmation, showing that the API peak is spectrally pure even in the presence of its degradants.[13][29]
Workflow for Stability-Indicating Method Development
Caption: Workflow for Stability-Indicating Method Development.
Experimental Protocol
-
Forced Degradation Study:
-
Prepare separate solutions of Atorvastatin (e.g., 500 µg/mL).
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.[13]
-
Base Hydrolysis: Add 1 N NaOH and keep at ambient temperature for 42 hours.[13]
-
Oxidative Degradation: Add 1% H₂O₂ and keep at ambient temperature for 24 hours.[13]
-
Thermal Degradation: Store the solid API in an oven at 105°C for 5 hours.[14]
-
Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) for a defined period.[13][14]
-
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration for analysis.
-
-
Method Development & Optimization:
-
Inject the degraded samples into the HPLC system using an initial method (e.g., the one from Application Note 1).
-
Examine the chromatograms for new peaks corresponding to degradation products. Check for resolution between the API, known impurities, and these new peaks.
-
If resolution is inadequate, systematically adjust method parameters:
-
Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
-
Mobile Phase pH: Adjusting the pH can alter the retention times of ionizable compounds, often dramatically improving resolution.
-
Organic Solvent: Switching from Acetonitrile to Methanol (or using a ternary mixture) can change the selectivity of the separation.
-
Column Chemistry: If resolution cannot be achieved, try a different column chemistry (e.g., Cyano or Phenyl column).
-
-
-
Method Validation (Abbreviated per USP <1225>): [24][25] Once an optimized method is established, it must be validated. Reference standards are essential for this phase.
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a spiked sample containing Atorvastatin and all known impurity/degradation standards. Perform peak purity analysis on the API peak in all stressed samples.[29] | All peaks are baseline resolved (Resolution > 2.0). The API peak must be spectrally pure. |
| Accuracy | Prepare samples by spiking the drug product matrix with impurity standards at three levels (e.g., 50%, 100%, 150% of the specification limit). Analyze in triplicate. | Mean recovery should be within 80-120% for each impurity. |
| Precision | Repeatability: Analyze six independent preparations of a spiked sample. Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 10% for impurities at the specification limit. |
| Linearity | Prepare at least five concentrations of each impurity standard spanning 50-150% of the specification limit. Plot area vs. concentration. | Correlation coefficient (r²) ≥ 0.99. |
| LOQ/LOD | Determine experimentally by injecting solutions of decreasing concentration. | Signal-to-Noise ratio should be ~10 for LOQ and ~3 for LOD. |
Conclusion
The effective application of Atorvastatin impurity reference standards is a cornerstone of robust pharmaceutical quality control. These standards are not merely reagents but are integral components of a self-validating analytical system that ensures the identity, purity, and stability of Atorvastatin. By moving beyond simple procedural execution to understand the causality behind method parameters, scientists can develop and validate highly reliable analytical methods. The protocols outlined in this guide provide a framework for achieving this, ultimately safeguarding patient health by ensuring that Atorvastatin products meet the highest standards of quality and safety.[3]
References
-
Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229–246. Retrieved from [Link]
-
Reddy, G. S., Reddy, S. P., & Kumar, P. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of the Chilean Chemical Society, 57(3), 1263-1269. Retrieved from [Link]
-
El-Gindy, A., Emara, S., & Hadad, G. M. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Singh, S., Junwal, M., Modhe, G., Kurmi, M., Parashar, N., & Sidduri, P. (2019). Forced degradation study of statins: a review. Pharmaceutical Sciences Asia, 46(3), 159-171. Retrieved from [Link]
-
Hadzieva Gigovska, M., Petkovska, A., & Dimitrovska, A. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 209-219. Retrieved from [Link]
-
Li, J., Wang, Y., & Zhang, Y. (2021). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry, 28(1), 1-1. Retrieved from [Link]
-
Hadzieva Gigovska, M., Petkovska, A., & Dimitrovska, A. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Semantic Scholar. Retrieved from [Link]
-
de Santana, D. P., de Oliveira, R. M. F., & Rolim, L. A. (2015). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 20(8), 14322-14333. Retrieved from [Link]
-
Altabrisa Group. (2025). Key Principles of USP Compendial Method Validation. Altabrisa Group. Retrieved from [Link]
-
Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Aquigen Bio Sciences. Retrieved from [Link]
-
Veeprho. (2022). Atorvastatin and it's Impurities: An Overview. Veeprho. Retrieved from [Link]
-
SynZeal. (n.d.). Atorvastatin Impurities. SynZeal. Retrieved from [Link]
-
Piponski, M., Stoimenova, T. B., Piponska, M., & Serafimovska, G. T. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Scientia Pharmaceutica, 89(2), 17. Retrieved from [Link]
-
USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. USP. Retrieved from [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. Retrieved from [Link]
-
Chawla, P. A., et al. (2022). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 159-166. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Reference Standards. American Pharmaceutical Review. Retrieved from [Link]
-
GMP SOP. (2023). What is meant by reference standard in pharmaceuticals? GMP SOP. Retrieved from [Link]
-
Zimmer, A., et al. (2012). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Journal of Pharmaceutical and Biomedical Analysis, 63, 1-7. Retrieved from [Link]
-
USP-NF. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. USP-NF. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Atorvastatin-impurities. Pharmaffiliates. Retrieved from [Link]
-
Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. Retrieved from [Link]
-
El-Gindy, A., Emara, S., & Hadad, G. M. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. PubMed. Retrieved from [Link]
-
Piponski, M., Stoimenova, T. B., Piponska, M., & Serafimovska, G. T. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. Journal of Analytical & Pharmaceutical Research, 7(4). Retrieved from [Link]
-
Stach, J., Havlíček, J., Plaček, L., & Rádl, S. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. Retrieved from [Link]
-
Piponski, M., Stoimenova, T. B., Piponska, M., & Serafimovska, G. T. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. ResearchGate. Retrieved from [Link]
-
Lane, S. (n.d.). Quality Control in the Synthesis of Atorvastatin Calcium. Pharmaceutical Networking. Retrieved from [Link]
-
Reddy, G. S., et al. (2014). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Retrieved from [Link]
-
Gutta, M., et al. (2024). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. RASĀYAN Journal of Chemistry, 17(4), 1573-1578. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Atorvastatin Calcium Trihydrate. EDQM. Retrieved from [Link]
-
Annunziata, F., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules, 29(10), 2315. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 3. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Atorvastatin Impurities | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. CCCC 2008, Volume 73, Issue 2, Abstracts pp. 229-246 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 12. researchgate.net [researchgate.net]
- 13. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 18. 阿托伐他汀杂质E European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.cn]
- 19. Atorvastatin Calcium Trihydrate [drugfuture.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. gmpsop.com [gmpsop.com]
- 22. synthinkchemicals.com [synthinkchemicals.com]
- 23. synthinkchemicals.com [synthinkchemicals.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. USP <1225> Method Validation - BA Sciences [basciences.com]
- 26. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 27. mdpi.com [mdpi.com]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. uspbpep.com [uspbpep.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Oxo Atorvastatin Synthesis Yield
Welcome to the technical support center for the synthesis of 5-Oxo Atorvastatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this compound in your experiments.
Introduction to this compound Synthesis
This compound is a critical metabolite and a known impurity of Atorvastatin, formed through the oxidation of the secondary alcohol on the heptanoic acid side chain.[1] While often considered a degradation product, its synthesis is of significant interest for reference standard preparation, metabolic studies, and understanding the stability of Atorvastatin. The primary synthetic route involves the controlled oxidation of Atorvastatin. This guide will focus on optimizing this oxidative transformation.
Diagram: Synthetic Pathway from Atorvastatin to this compound
Caption: Oxidation of Atorvastatin to this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Ineffective Oxidizing Agent: The chosen oxidizing agent may be too weak or decomposed. 2. Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can hinder the conversion. 3. Poor Solubility of Atorvastatin: Atorvastatin may not be fully dissolved in the chosen solvent, limiting its availability for reaction. | 1. Verify Oxidizing Agent: Use a fresh, properly stored oxidizing agent. Hydrogen peroxide is a common choice.[2][3] 2. Optimize Conditions: Experiment with a temperature range of 40-90°C.[4] Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. An alkaline medium can facilitate the reaction.[2] 3. Improve Solubility: Ensure Atorvastatin is fully dissolved before adding the oxidizing agent. A co-solvent system, such as acetonitrile/water, can be effective.[2] |
| Formation of Multiple Byproducts | 1. Over-oxidation: The reaction may be proceeding beyond the desired ketone, leading to further degradation.[5] 2. Side Reactions: The pyrrole ring of Atorvastatin is susceptible to oxidation, leading to various degradation products.[2][5] 3. Photo-degradation: Exposure to light can induce side reactions.[2][4] | 1. Control Stoichiometry: Carefully control the molar equivalents of the oxidizing agent. Start with a small excess and adjust as needed based on reaction monitoring. 2. Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and stop the reaction once the starting material is consumed and the desired product is at its maximum concentration. 3. Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: this compound and other oxidative byproducts may have similar polarities, making chromatographic separation challenging. 2. Product Instability: The product may degrade during purification. | 1. Optimize Chromatography: Use a high-resolution stationary phase (e.g., C18 for reversed-phase HPLC).[2] Employing a gradient elution can improve separation. Supercritical fluid chromatography (SFC) has also been shown to be effective for separating oxidative impurities of Atorvastatin.[6] 2. Mild Purification Conditions: Use neutral pH conditions during workup and purification where possible. Avoid excessive heat during solvent evaporation. |
| Inconsistent Reaction Outcomes | 1. Variability in Starting Material Quality: The purity of the initial Atorvastatin can affect the reaction. 2. Atmospheric Oxygen: Uncontrolled exposure to air can lead to inconsistent oxidation.[4] | 1. Characterize Starting Material: Ensure the purity of the starting Atorvastatin using appropriate analytical techniques (e.g., NMR, HPLC). 2. Inert Atmosphere: For better control, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize unwanted oxidation from atmospheric oxygen.[4] |
Optimized Experimental Protocol
This protocol is a starting point for the synthesis of this compound based on literature precedents.[2][3] Optimization of specific parameters may be necessary depending on your laboratory conditions and desired scale.
Materials:
-
Atorvastatin calcium
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrogen peroxide (30% w/w)
-
Potassium hydroxide (for pH adjustment)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution of Atorvastatin: In a round-bottom flask protected from light, dissolve Atorvastatin calcium in a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
pH Adjustment: Adjust the pH of the solution to an alkaline range (e.g., pH 8-9) using a dilute aqueous solution of potassium hydroxide.[2]
-
Addition of Oxidizing Agent: While stirring at room temperature, slowly add a slight molar excess of hydrogen peroxide (30% w/w) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction may be gently heated (e.g., 40-60°C) to increase the rate, but this should be done cautiously to avoid over-oxidation.
-
Quenching the Reaction: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench any remaining hydrogen peroxide (e.g., with a small amount of sodium metabisulfite solution).
-
Neutralization and Extraction: Neutralize the reaction mixture to pH 7 with dilute hydrochloric acid. Extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography on silica gel or by preparative HPLC with a C18 column.[2]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of this compound?
A1: The yield can vary significantly depending on the reaction conditions and the purity of the starting material. With an optimized protocol, yields can be moderate to good. It is crucial to carefully control the stoichiometry of the oxidizing agent and the reaction time to maximize the yield of the desired product while minimizing byproduct formation.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC) with a UV detector is a standard method for assessing purity.[1] For structural confirmation, liquid chromatography-mass spectrometry (LC-MS) will show the expected molecular ion peak, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information.[2][5]
Q3: Are there alternative oxidizing agents I can use besides hydrogen peroxide?
A3: While hydrogen peroxide is a common choice, other oxidizing agents could potentially be used. However, their reactivity and selectivity would need to be carefully evaluated. Milder oxidizing agents may result in incomplete conversion, while stronger ones could lead to significant degradation of the pyrrole ring. Photo-oxidation in the presence of air or oxygen is another reported method, though it may be less controlled.[4]
Q4: My NMR spectrum looks complex. What are the likely impurities?
A4: Besides unreacted Atorvastatin, common impurities are other oxidative degradation products. The pyrrole ring is susceptible to oxidation, which can lead to a variety of byproducts.[2][5] It is also possible to have over-oxidation of the desired keto group. Comparison of your spectra with literature data for known Atorvastatin degradation products can aid in identification.
Q5: Can I use Atorvastatin free acid instead of the calcium salt as the starting material?
A5: Yes, it is generally possible to use the free acid form of Atorvastatin. The solubility characteristics may differ, so you might need to adjust the solvent system accordingly. The fundamental oxidation reaction on the secondary alcohol will remain the same.
References
- Kracun, M., et al. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 729-736.
-
ResearchGate. (2025). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Available at: [Link]
-
PubMed. (n.d.). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. Available at: [Link]
- Google Patents. (n.d.). US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium.
-
PubMed Central (PMC). (n.d.). Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Atorvastatin (Lipitor) by MCR. Available at: [Link]
-
Veeprho. (n.d.). This compound Calcium Salt. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing 5-Oxo Atorvastatin formation in pharmaceuticals
Welcome to the technical support center for Atorvastatin. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in product stability: the formation of the 5-Oxo Atorvastatin impurity. Here, we provide in-depth, evidence-based answers and troubleshooting workflows to help you understand, investigate, and mitigate the formation of this key degradation product.
Section 1: Understanding this compound Formation
This section addresses the fundamental questions surrounding the this compound impurity, its formation mechanism, and the factors that influence its rate of appearance.
Q1: What is this compound and why is it a critical quality attribute?
A: this compound is a chemically oxidized degradation byproduct of Atorvastatin.[1] Its full chemical name is (3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid.[2] As a degradation impurity, it represents a loss of the active pharmaceutical ingredient (API) and can potentially impact the safety and efficacy of the final drug product. Regulatory bodies like the ICH require that impurities in drug substances and products be identified, monitored, and controlled within acceptable, toxicologically qualified limits.[1] Therefore, controlling the level of this compound is essential for ensuring product quality, stability, and shelf-life.
Q2: What is the primary chemical pathway for the formation of this compound?
A: The formation of this compound occurs primarily through the oxidation of the Atorvastatin molecule . The pyrrole ring and the dihydroxyheptanoic acid side chain are susceptible to oxidative stress.[3][4] The most probable mechanism involves an attack by oxidizing agents, such as atmospheric oxygen or residual peroxides, on the heptanoic acid side chain, leading to the formation of a ketone at the C5 position. This process can be accelerated by several environmental and formulation factors.[3][5]
Below is a simplified diagram illustrating the oxidative degradation pathway.
Caption: Systematic workflow for troubleshooting OOS this compound results.
Investigation Steps:
-
API & Raw Materials Review: Begin by confirming the quality of the starting materials. Re-test the retained sample of the Atorvastatin API batch used. Scrutinize the Certificate of Analysis (COA) for any unusual impurity profile. Test key excipients, especially polymers, for peroxide value, as this is a common source of oxidative stress.
-
Manufacturing Process Review: Examine the batch manufacturing record for any deviations. Pay close attention to steps with elevated temperatures, such as drying, and assess the duration of these steps. [6]High mechanical stress during milling can also create reactive sites. Evaluate the manufacturing environment, specifically inert gas (e.g., nitrogen) blanketing, to control exposure to atmospheric oxygen. [5]3. Formulation & Excipient Review: Re-evaluate the drug-excipient compatibility studies. [7]If not already done, perform stress studies (e.g., 40°C/75% RH) on binary mixtures of Atorvastatin and each excipient, analyzing specifically for this compound. This can pinpoint a problematic excipient. [8]Consider if the formulation would benefit from the inclusion of an antioxidant.
-
Packaging & Storage Review: Confirm that the product was stored under the correct conditions (temperature, humidity, light protection). Inspect the primary packaging for any defects in the seal integrity. The choice of packaging material is critical; materials with high oxygen and moisture barrier properties are essential for protecting a sensitive drug like Atorvastatin.
Section 3: Mitigation and Prevention Strategies
This section provides actionable strategies to minimize the formation of this compound during development, manufacturing, and storage.
Q1: What are the most effective process control strategies to minimize this compound formation during manufacturing?
A: Proactive process control is paramount.
-
Atmospheric Control: Where possible, process in an inert atmosphere. Using nitrogen blanketing during steps like mixing, granulation, and drying significantly reduces exposure to oxygen, a key driver of oxidation. [5]* Temperature Control: Minimize exposure to high temperatures. Optimize drying parameters (temperature and time) to achieve the desired moisture content without causing thermal degradation. [9][6]* Light Protection: Manufacturing should be conducted under amber or low-actinic lighting to prevent photodegradation. [10]
Q2: How does formulation design, particularly excipient selection, impact the stability of Atorvastatin against oxidation?
A: Formulation design is a critical defense against degradation.
-
Excipient Screening: Thoroughly screen all excipients for their compatibility with Atorvastatin. [11]This involves more than just physical mixing; it requires storing binary mixtures under accelerated conditions and analyzing for degradants. [7]Pay special attention to the peroxide content of polymeric excipients like povidone or crospovidone.
-
Use of Stabilizers/Antioxidants: If the API remains susceptible to oxidation despite process controls, the inclusion of an antioxidant in the formulation should be evaluated. Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). The choice and concentration must be carefully optimized and justified.
-
pH Control: While 5-Oxo formation is primarily oxidative, the overall stability of Atorvastatin is pH-dependent. For example, acidic conditions can favor the formation of the lactone impurity. [8][12][13]Using buffering agents or alkalizers can help maintain a micro-environment pH that is optimal for the stability of the molecule.
Table 1: Impact of Stress Conditions on Atorvastatin Degradation
| Stress Condition | Primary Degradation Pathway | Key Degradation Product(s) | Reference |
| Oxidation (e.g., H₂O₂, O₂) | Oxidation of side chain and pyrrole ring | This compound , other oxidative adducts | [3][4][5] |
| Acidic Hydrolysis (e.g., HCl) | Intramolecular cyclization (lactonization) | Atorvastatin Lactone | [12][13][14] |
| Thermal Stress (e.g., >60°C) | Multiple pathways, including oxidation | Various, including oxidative impurities | [9][6][15] |
| Photolytic Stress (UV/Sunlight) | Photo-oxidation and rearrangement | Various oxidative impurities | [16][17][10] |
Q3: What role does primary packaging play in the long-term stability of the finished product?
A: The primary packaging is the final line of defense for the drug product. For an oxygen-sensitive product, the packaging system must provide an adequate barrier against oxygen and moisture ingress.
-
High-Barrier Films: Utilize high-barrier blister films (e.g., Aclar®, cold-form foil) instead of standard PVC.
-
Induction-Sealed Bottles: For bottled products, use tightly sealed HDPE bottles with an induction seal to ensure a hermetic closure.
-
Oxygen Scavengers: In some cases, including an oxygen scavenger within the primary packaging can be an effective way to maintain a low-oxygen headspace over the product's shelf life.
Section 4: Analytical Protocol Example
A robust, stability-indicating analytical method is essential for accurately quantifying this compound and separating it from the parent API and other impurities.
Protocol: Stability-Indicating RP-HPLC Method for Atorvastatin and Its Related Substances
This protocol is a representative example synthesized from established methods in the literature. [16][18][19][20]Method validation in accordance with ICH Q2(R1) guidelines is required before implementation.
-
Chromatographic System:
-
Mobile Phase and Gradient Program:
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with orthophosphoric acid. [18] * Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min. [16] * Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 10 50 50 15 30 70 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
-
Detection and Injection:
-
Detection Wavelength: 245 nm. [16] * Injection Volume: 20 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
-
Sample Preparation:
-
Prepare a sample solution of the drug substance or product in the diluent to achieve a final concentration of approximately 0.5 mg/mL of Atorvastatin.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
-
-
System Suitability:
-
Resolution: The resolution between the Atorvastatin peak and the this compound peak (or any other closely eluting impurity) must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Atorvastatin peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the Atorvastatin peak should be ≥ 2500.
-
Precision: The relative standard deviation (RSD) for six replicate injections of a standard solution should be ≤ 2.0%.
-
References
-
SciSpace. (1996-2018). Forced degradation study of statins: a review. [Link]
-
Reddy, B. P., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of the American Chemical Society. [Link]
-
de Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules. [Link]
-
Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. ResearchGate. [Link]
-
Ahmad, M., et al. (2009). Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. Acta Crystallographica Section E. [Link]
-
Piponski, M., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave Online. [Link]
-
Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Stanisz, B., et al. (2012). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry. [Link]
-
Reddy, B. P., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. ResearchGate. [Link]
- Google Patents. (2005).
-
de Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. [Link]
-
Shah, D. A., et al. (2010). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences. [Link]
-
Hossain, M. A., et al. (2014). Effect of acid, base and heat on five brands of Atorvastatin tablet available in Bangladesh. Journal of Scientific and Innovative Research. [Link]
-
Semantic Scholar. (n.d.). Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium in Tablets. [Link]
-
de Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. ResearchGate. [Link]
-
Seshachalam, V., et al. (2017). Stability-indicating method for the determination of assay and quantification of impurities in amlodipine–atorvastatin combination dosage form by RP-HPLC. Taylor & Francis Online. [Link]
-
Journal of Scientific and Innovative Research. (2014). Effect of acid, base and heat on five brands of Atorvastatin available in Bangladesh. [Link]
-
Kracun, M., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Reed, M., et al. (2015). Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage. IOSR Journal of Pharmacy. [Link]
-
Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry. [Link]
-
Journal of Advanced Pharmacy and Research. (2019). Various analytical methods for analysis of atorvastatin: A review. [Link]
-
ResearchGate. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. [Link]
-
Stanisz, B., et al. (2012). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journals. [Link]
-
New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. [Link]
-
Veeprho. (n.d.). This compound Calcium Salt. [Link]
-
Zong, Z., et al. (2015). Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. Journal of Pharmaceutical Sciences. [Link]
-
Preprints.org. (2024). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. [Link]
-
Heger, Z., et al. (2019). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Scientific Research Publishing. [Link]
-
Piponski, M., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Scientia Pharmaceutica. [Link]
-
ResearchGate. (2014). The synthesis of atorvastatin intermediates. [Link]
-
Rath, S. K., et al. (2013). A new validated spectroscopic method for the estimation of atorvastatin calcium hydrate residue by using swabbing technique. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Biomolecules & Therapeutics. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Formulation and stabilization of Atorvastatin tablets. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2015). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. [Link]
-
International Journal of Pharmacy and Technology. (2011). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). DRUG EXCIPIENT COMPATIBILITY STUDY OF ATORVASTATIN CALCIUM. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | TRC-O847155-10MG | LGC Standards [lgcstandards.com]
- 3. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ejbps.com [ejbps.com]
- 8. Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrphr.org [iosrphr.org]
- 10. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 11. nbinno.com [nbinno.com]
- 12. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Atorvastatin & Impurities Analysis: A Technical Support Troubleshooting Guide
<_ _>
Welcome to the technical support center for the HPLC analysis of Atorvastatin and its impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues encountered during method development and routine analysis. The following sections are structured in a question-and-answer format to directly address specific problems, explaining the underlying scientific principles and providing actionable, step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Resolution: "Why am I seeing poor resolution between Atorvastatin and its critical pair, Impurity B?"
Poor resolution between the main active pharmaceutical ingredient (API) and its closely eluting impurities is a critical issue that compromises the accuracy of impurity profiling. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) both mandate a minimum resolution for specific critical pairs, often between Atorvastatin and Impurity B or C.[1][2]
Root Cause Analysis:
-
Inadequate Mobile Phase pH: The pH of the mobile phase is arguably the most critical parameter. Atorvastatin and its impurities have ionizable functional groups. A mobile phase pH that is too close to the pKa of the analytes can result in multiple ionic forms, leading to peak broadening and poor separation. For Atorvastatin, operating within a pH range of 3.8–4.2 is often optimal for achieving the necessary resolution between critical pairs like Atorvastatin and Impurity B/C.[3][4]
-
Incorrect Mobile Phase Composition: The organic modifier (typically acetonitrile) and its ratio to the aqueous buffer directly control the retention and selectivity. Even a 1% absolute change in acetonitrile concentration can significantly alter retention times and resolution.[3]
-
Suboptimal Column Chemistry: While standard C18 columns are often used, not all are created equal. The selectivity for closely related compounds can vary significantly. For instance, non-endcapped C8 phases (like an SB-C8) can offer unique selectivity compared to endcapped phases for Atorvastatin impurity analysis.[1] Modern core-shell or superficially porous particle columns can also dramatically enhance efficiency and resolution, often allowing for much shorter run times.[3][4]
-
Elevated Column Temperature: While higher temperatures can improve peak shape by reducing mobile phase viscosity, excessively high temperatures can sometimes reduce selectivity between structurally similar compounds. A typical starting point is 30-40°C.[3]
Troubleshooting Workflow:
Step-by-Step Protocol: Mobile Phase pH Optimization
-
Baseline Experiment: Prepare the mobile phase exactly as specified in your method (e.g., USP or in-house method). A common mobile phase involves an acetate or phosphate buffer and acetonitrile.[3][4][5]
-
pH Verification: Before mixing with the organic solvent, measure the pH of the aqueous buffer component using a calibrated pH meter. Ensure it is within the target range (e.g., pH 4.1 ± 0.1).[4]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Injection: Inject the system suitability solution containing Atorvastatin and its relevant impurities.
-
Analysis: Calculate the resolution between Atorvastatin and the critical impurity (e.g., Impurity B).
-
Adjustment (if needed): If resolution is below the required threshold (e.g., < 1.5), prepare fresh batches of the aqueous buffer, adjusting the pH in small increments (e.g., to 3.9 and 4.3) while staying within the column's stable pH range.
-
Re-evaluation: Repeat steps 2-5 with the adjusted mobile phase to determine the optimal pH for separation.
Peak Shape Issues: "My Atorvastatin peak is tailing. What is the cause and how can I fix it?"
Peak tailing is a frequent problem in the analysis of basic compounds like Atorvastatin. It leads to poor integration, inaccurate quantification, and can mask small co-eluting impurity peaks.
Root Cause Analysis:
-
Secondary Silanol Interactions: This is the most common cause. The silica backbone of reversed-phase columns has residual, un-derivatized silanol groups (Si-OH). At mid-range pH, these silanols can be deprotonated (Si-O⁻) and interact ionically with basic analytes that are protonated (e.g., Atorvastatin's amine groups), causing a secondary, undesirable retention mechanism that results in tailing peaks.[6]
-
Insufficient Mobile Phase Buffering: If the buffer concentration is too low (e.g., <10 mM), it may not have enough capacity to control the pH at the micro-environment of the silica surface, exacerbating silanol interactions. A buffer concentration of 10-15 mM is often effective.[4]
-
Column Overload: Injecting too high a concentration of the sample can saturate the active sites on the stationary phase, leading to peak distortion, including tailing.[7]
-
Column Contamination & Voids: Buildup of contaminants on the column inlet frit can distort the sample path.[7][8] A physical void or channel in the column packing will also lead to severe peak shape issues for all analytes.[8]
Troubleshooting Workflow:
Step-by-Step Protocol: Mitigating Silanol Interactions
-
Assess the Problem: Quantify the peak tailing using the asymmetry factor (As) or tailing factor (TF) calculation as defined by the USP or your internal SOPs. A value > 1.2 often indicates a problem.
-
Lower Mobile Phase pH: Reducing the mobile phase pH to between 2.5 and 3.5 helps to protonate the residual silanol groups (Si-OH), minimizing their ability to interact with the protonated basic analyte. Caution: Always ensure the chosen pH is within the stable operating range of your column.
-
Increase Buffer Concentration: If operating at a moderate pH (e.g., 4.1), increasing the buffer concentration from 10 mM to 25-50 mM can provide better pH control at the stationary phase surface, masking the silanol activity.
-
Use a Modern Column: If problems persist, the most robust solution is to switch to a column specifically designed for basic compounds. These columns use high-purity silica with minimal metal content and are densely bonded and end-capped to shield as many residual silanols as possible.
Retention Time Instability: "My retention times are drifting to shorter/longer times over a sequence. What's happening?"
Unstable retention times compromise peak identification and can cause failures in system suitability criteria. The cause can be chemical or physical.[9]
Root Cause Analysis:
-
Column Equilibration: Insufficient equilibration time is a common cause, especially when changing mobile phases or after the system has been idle. The column stationary phase needs to be fully saturated with the mobile phase.
-
Mobile Phase Evolution: If the mobile phase is prepared by mixing online and left standing for long periods, the more volatile component (usually acetonitrile) can selectively evaporate, changing the mobile phase composition and leading to longer retention times.[9]
-
Temperature Fluctuation: The HPLC column oven must maintain a stable temperature. A drifting temperature will cause retention times to drift (lower temperature = longer retention, higher temperature = shorter retention).
-
Pump/Flow Rate Issues: While less common with modern pumps, leaks in the system (even very small ones that don't drip) or faulty check valves can lead to an inconsistent flow rate, which will cause proportional shifts in all peak retention times, including the void time (t0).[9]
-
Column Chemistry Changes: Over many injections, the column chemistry can slowly change, especially with aggressive mobile phases or dirty samples. This is often observed as a gradual, irreversible shift in retention.
Data Summary: Impact of Method Parameters on Retention
| Parameter Change | Expected Impact on Retention Time (RT) | Common Cause |
| ↑ % Organic (e.g., Acetonitrile) | ↓ RT | Incorrect mobile phase preparation |
| ↓ % Organic (e.g., Acetonitrile) | ↑ RT | Evaporation of organic solvent from reservoir |
| ↑ Flow Rate | ↓ RT | Incorrect method parameter; pump malfunction |
| ↓ Flow Rate | ↑ RT | System leak; pump malfunction; blockage |
| ↑ Temperature | ↓ RT | Unstable column oven |
| ↓ Temperature | ↑ RT | Unstable column oven |
| Column Fouling/Aging | ↑ or ↓ RT (often with peak shape degradation) | Accumulation of sample matrix on column |
Step-by-Step Protocol: Diagnosing Retention Time Drift
-
Check Equilibration: Ensure the column is equilibrated for a sufficient period. For a standard 4.6 x 150 mm column, this is typically 10-20 column volumes. Monitor the baseline and backpressure; retention is stable only after both have stabilized.
-
Verify Flow Rate: Differentiate between a flow rate issue and a chemical issue. Inject a void volume marker (e.g., Uracil). If the retention time of the void marker drifts proportionally with your analytes, the issue is likely related to the flow rate (check for leaks, service pump).[9] If the void marker is stable but analyte retention drifts, the issue is chemical.
-
Inspect Mobile Phase: Prepare fresh mobile phase. If using bottle mixing, keep the reservoirs covered to minimize evaporation. If using online mixing, ensure the degasser and proportioning valves are functioning correctly.
-
Confirm Temperature Stability: Check the temperature log of the column compartment to ensure it is stable and accurate.
-
Perform a Column Wash: If column fouling is suspected, perform a rigorous wash protocol. A generic reversed-phase wash involves flushing with water, then isopropanol, then hexane (if compatible), and reversing the sequence back to your mobile phase.[8] Always check the column care and use notes for specific recommendations.
References
-
Piponski, M., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available at: [Link]
-
Yu, R., & Fu, R. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Agilent. Available at: [Link]
-
El-Gizawy, S. M., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Piponski, M., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. ResearchGate. Available at: [Link]
-
Sahu, P. K., et al. (2012). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. PMC - NIH. Available at: [Link]
-
Piponski, M., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online. Available at: [Link]
-
Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. ResearchGate. Available at: [Link]
-
Zaheer, Z., et al. (2011). Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. ResearchGate. Available at: [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available at: [Link]
-
Agilent (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Restek (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]
-
Dong, M. W. HPLC Troubleshooting Guide. Crawford Scientific. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing 5-Oxo Atorvastatin Chromatography
Welcome to the technical support center for the chromatographic analysis of 5-Oxo Atorvastatin. As a critical metabolite and potential impurity of Atorvastatin, achieving a robust and reproducible separation with excellent peak shape is paramount for accurate quantification in pharmaceutical development and quality control.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to empower researchers, scientists, and drug development professionals to overcome common chromatographic challenges.
Troubleshooting Guide: Conquering Poor Peak Shape
This section directly addresses the most common peak shape abnormalities encountered during the analysis of this compound and provides a systematic, cause-and-effect approach to their resolution.
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is the most frequent issue encountered for acidic analytes like this compound, which contains a carboxylic acid moiety.[2][3] Tailing can compromise resolution from adjacent peaks and lead to inaccurate integration and quantification.[4] The primary causes are typically chemical interactions within the column.
Underlying Causes & Mechanistic Solutions:
-
Secondary Silanol Interactions: The most common culprit is the interaction between the negatively charged, ionized carboxyl group of this compound and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[5][6] At pH values above their pKa (~3.5-4.5), silanols become deprotonated (Si-O⁻) and can ionically interact with any positively charged sites on the analyte or, more subtly, create a mixed-mode retention mechanism that slows the elution of a portion of the analyte molecules, causing a tail.[5]
-
Solution: Suppress the ionization of the residual silanols. Lowering the mobile phase pH to between 2.5 and 3.5 will protonate the silanol groups, neutralizing their negative charge and minimizing these secondary ionic interactions.[6] Formic acid or trifluoroacetic acid (TFA) are common and effective mobile phase additives for this purpose.[7]
-
-
Mobile Phase pH Near Analyte pKa: this compound, similar to its parent compound Atorvastatin (pKa ~4.5), is an acidic molecule.[8] If the mobile phase pH is too close to the analyte's pKa, both the ionized (more polar) and non-ionized (more hydrophobic) forms will coexist.[9][10] This dual state leads to inconsistent partitioning with the stationary phase, resulting in peak broadening or tailing.[9]
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[10] For an acidic compound like this compound, this means maintaining a mobile phase pH of ≤ 3.0 to ensure it is fully protonated and in a single, non-ionized state.
-
-
Insufficient Buffer Capacity: A buffer is crucial for maintaining a stable pH throughout the analysis. If the buffer concentration is too low, the sample itself can alter the local pH at the point of injection, leading to inconsistent ionization and peak tailing.[11]
-
Solution: Ensure an adequate buffer concentration, typically in the range of 10-25 mM.[11] This concentration is usually sufficient to control the pH without causing issues with solubility or MS compatibility.
-
Experimental Protocol: Systematic Approach to Eliminating Peak Tailing
This protocol provides a logical workflow to diagnose and resolve peak tailing for this compound.
Objective: Achieve a symmetric peak with a USP Tailing Factor (Tf) ≤ 1.5.
Materials:
-
HPLC or UHPLC system
-
C18 column (a high-purity, end-capped column is recommended)[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound standard solution (dissolved in a solvent similar to the initial mobile phase composition)
Procedure:
-
Establish a Baseline:
-
Equilibrate the column with your current method's conditions.
-
Inject the this compound standard.
-
Record the chromatogram and calculate the tailing factor.
-
-
pH Optimization (Ion Suppression):
-
Prepare a mobile phase with a controlled, low pH. A starting point of 0.1% formic acid (pH ~2.7) in both water and the organic solvent is highly effective.
-
Equilibrate the column for at least 10-15 column volumes with the new mobile phase.
-
Re-inject the standard and evaluate the peak shape. A significant improvement is expected.
-
-
Buffer Concentration Study (If Needed):
-
If tailing persists, the issue may be related to buffer capacity.
-
Prepare mobile phases with varying concentrations of a suitable buffer (e.g., 10 mM, 25 mM, and 50 mM ammonium formate, pH-adjusted to 3.0 with formic acid).
-
Analyze the standard with each buffer concentration to find the optimal level that provides the best peak shape without compromising sensitivity.
-
-
Evaluate Column Chemistry:
Q2: My this compound peak is broad, leading to poor sensitivity. What are the likely causes and how can I fix it?
Peak broadening reduces the peak height, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).[15] While chemical effects can contribute, broad peaks are often linked to physical or kinetic factors in the chromatographic system.
Underlying Causes & Mechanistic Solutions:
-
Extra-Column Volume: Excessive volume from tubing, fittings, or an improperly installed column can cause the analyte band to spread before it even reaches the detector.[16] This effect is more pronounced for early-eluting peaks.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly seated to eliminate dead volume.[16]
-
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase, the analyte band will not focus properly at the head of the column. This leads to a broad, often distorted peak.
-
Solution: Dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase. If a strong solvent must be used for solubility, reduce the injection volume.[6]
-
-
Sub-optimal Flow Rate: The flow rate affects the efficiency of the separation (plate count). A flow rate that is too high or too low can lead to increased band broadening due to mass transfer effects, as described by the Van Deemter equation.
-
Solution: Optimize the flow rate for your column dimensions and particle size. For most standard HPLC columns, a flow rate of 1.0 mL/min is a good starting point, while UHPLC columns use lower flow rates (e.g., 0.2-0.5 mL/min).
-
Visual Workflow & Diagrams
To aid in troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: Logic diagram for troubleshooting this compound peak tailing.
Frequently Asked Questions (FAQs)
-
Q: What is the ideal starting mobile phase for analyzing this compound?
-
A: A great starting point is a gradient using 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B. This provides a low pH to control peak shape and is compatible with mass spectrometry.
-
-
Q: Which type of HPLC column is best suited for this compound?
-
Q: How does temperature affect the peak shape of this compound?
-
A: Increasing the column temperature (e.g., to 35-45 °C) typically decreases mobile phase viscosity and improves mass transfer kinetics. This often results in sharper peaks and shorter retention times.[17] However, ensure the temperature does not exceed the stability limits of the analyte or the column.
-
-
Q: Can I use methanol instead of acetonitrile as the organic modifier?
-
A: Yes, methanol is a suitable alternative. It has different selectivity compared to acetonitrile and may be beneficial if co-elution with other impurities is an issue. Methanol can also sometimes reduce silanol interactions due to its hydrogen-bonding capabilities.[5] However, it generates higher backpressure.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale for this compound |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of both the analyte's carboxylic acid and column silanols, preventing peak tailing.[10][18] |
| Buffer System | Formate or Phosphate | Provides stable pH control in the acidic range. Formate is volatile and ideal for LC-MS applications.[19] |
| Buffer Concentration | 10 - 25 mM | Sufficient to maintain pH without causing solubility or detector issues.[11] |
| Column Chemistry | High-Purity, End-Capped C18 | Minimizes available residual silanols, reducing a primary source of secondary interactions.[12][14] |
| Temperature | 30 - 45 °C | Improves efficiency by reducing mobile phase viscosity, leading to sharper peaks.[17] |
References
-
CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available from: [Link]
-
Vidyasagar, K. Mastering HPLC Analysis: Essential Tips for Pharmaceutical Applications. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Phenomenex. The role of end-capping in reversed-phase. Available from: [Link]
-
Buchi. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]
- Nagae, N., et al.
-
Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
Axcend. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
- Stojanovska, N., et al. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules. 2021.
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
ACE. HPLC Troubleshooting Guide. Available from: [Link]
-
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
International Journal of Applied Pharmaceutics. Various analytical methods for analysis of atorvastatin: A review. Available from: [Link]
- Popa, D., et al. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Molecules. 2013.
-
Shodex. Lesson 3: Separation Modes and their Mechanisms 1. Available from: [Link]
-
Drawell. Efficient Strategies for Method Development and Optimization in HPLC. Available from: [Link]
-
The Pharmaceutical and Chemical Journal. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. Available from: [Link]
-
Patsnap. How to Align HPLC Parameters with Target Resolution. Available from: [Link]
-
ResearchGate. (PDF) An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Available from: [Link]
-
Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides. Available from: [Link]
-
Research Journal of Pharmacy and Technology. RP-HPLC method development and validation for hyperlipidemic agent Atorvastatin in pharmaceutical dosage form. Available from: [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
Veeprho. This compound Calcium Salt. Available from: [Link]
-
PubChem. 7-(2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoic acid. Available from: [Link]
-
Shimadzu. Abnormal Peak Shapes. Available from: [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]
-
Merck Index. Atorvastatin. Available from: [Link]
-
Agilent Technologies. Why it matters and how to get good peak shape. Available from: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Atorvastatin 5-Oxo Impurity - Opulent Pharma [opulentpharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Atorvastatin [drugfuture.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 13. chromanik.co.jp [chromanik.co.jp]
- 14. lcms.cz [lcms.cz]
- 15. mdpi.com [mdpi.com]
- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. pharmamax.org [pharmamax.org]
- 18. biotage.com [biotage.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Method Refinement for Resolving Co-eluting Atorvastatin Impurities
Welcome to the technical support center dedicated to resolving the complex challenge of co-eluting impurities in Atorvastatin analysis. As researchers and drug development professionals, achieving baseline separation of all related substances is paramount for ensuring the safety, efficacy, and regulatory compliance of Atorvastatin products. This guide provides in-depth, field-proven troubleshooting strategies, detailed protocols, and scientific explanations to empower you to overcome even the most stubborn co-elution issues.
Troubleshooting Guide: From Problem to Resolution
This section is structured in a practical question-and-answer format to directly address the specific issues you may encounter during method development and routine analysis.
Q1: My primary issue is the co-elution of Atorvastatin with a closely related impurity, likely the diastereomer or a degradation product. Where do I start my investigation?
A1: Start with a systematic evaluation of your method's selectivity. Co-elution of closely related species is fundamentally a selectivity problem. Before making drastic changes, it's crucial to understand the physicochemical properties of the molecules involved.
The Causality: Atorvastatin and its impurities, such as the diastereomer (Impurity B) or degradation products, often have very similar structures and polarities, making them difficult to separate on standard C18 columns.[1] Their retention is highly sensitive to subtle changes in mobile phase composition, particularly pH, which can alter their ionization state. Atorvastatin has a pKa of approximately 4.5; operating near this pH can lead to poor peak shape and shifting retention times.[2]
Initial Steps:
-
Confirm Peak Purity: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to assess peak purity across the main Atorvastatin peak. A non-homogenous spectrum across the peak is a strong indicator of a co-eluting impurity.[3]
-
Review Pharmacopeial Methods: Compare your current method against the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Atorvastatin.[1][4] These methods are well-established and provide a robust starting point, often detailing conditions specifically designed to separate known impurities. The EP method, for instance, uses a C8 column with a mobile phase containing acetonitrile, tetrahydrofuran, and an ammonium acetate buffer at pH 5.0 to achieve separation.[1][4]
-
Perform a Forced Degradation Study: If you suspect the co-eluting peak is an unknown degradant, performing a forced degradation study (acidic, basic, oxidative, thermal, photolytic) can help generate and identify the impurity.[5][6][7] This provides valuable information for targeted method development. For example, oxidative stress is known to generate specific degradation products from Atorvastatin's pyrrole ring.[8]
Q2: I've confirmed a co-eluting impurity. How can I systematically adjust my mobile phase to improve resolution?
A2: A systematic, one-factor-at-a-time approach to mobile phase optimization is critical. The goal is to manipulate the "selectivity" term in the resolution equation.
The Causality: Resolution is governed by efficiency (N), retention factor (k'), and selectivity (α). For closely eluting peaks, changing selectivity is the most powerful tool. This is most effectively achieved by altering the mobile phase composition and pH.
Workflow: Systematic Mobile Phase Optimization
Below is a workflow diagram illustrating a logical approach to refining your mobile phase to resolve co-eluting peaks.
Caption: A systematic workflow for HPLC method refinement.
Detailed Protocol: Mobile Phase pH Adjustment
-
Establish a Baseline: Run your current method and record the resolution (Rs) and tailing factor (Tf) for the critical pair.
-
Prepare Modified Mobile Phases: Prepare at least three variations of your aqueous mobile phase buffer at different pH values. For Atorvastatin (pKa ~4.5), a good range to explore would be pH 3.0, 4.0, and 5.0. Ensure the buffer has sufficient capacity (+/- 1 pH unit from its pKa).
-
Equilibrate and Analyze: For each pH condition, thoroughly equilibrate the column (at least 20 column volumes) before injecting your sample.
-
Evaluate Results: Compare the chromatograms. Lowering the pH will protonate residual silanols on the column, reducing peak tailing for basic compounds like Atorvastatin.[2] It will also change the ionization state of the analytes, potentially leading to differential retention and improved separation.
Q3: Adjusting the mobile phase isn't giving me baseline separation. What are my next steps regarding the stationary phase?
A3: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.
The Causality: A standard C18 (L1) column separates primarily based on hydrophobicity. If your co-eluting pair has nearly identical hydrophobicity, a different separation mechanism is required. Pharmacopeial methods often suggest alternative chemistries; for example, the EP method for Atorvastatin impurities specifies an octylsilyl C8 (L7) column.[4]
Recommended Stationary Phases to Consider:
-
C8 (L7): Less hydrophobic than C18, which can alter the retention order and improve selectivity for some compounds.
-
Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions with the aromatic rings present in the Atorvastatin molecule. This can be highly effective for separating structurally similar isomers.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, aromatic, and dipole-dipole interactions, offering unique selectivity for polar and aromatic compounds.
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can reduce interactions with acidic silanols and offer different selectivity for basic compounds.
Data Presentation: Column Selection Guide
| Stationary Phase | USP Code | Primary Interaction Mechanism | Best For Resolving... |
| Octadecylsilane (C18) | L1 | Hydrophobic | General-purpose, initial screening. |
| Octylsilane (C8) | L7 | Less Hydrophobic | Impurities with slightly different polarity.[4] |
| Phenyl | L11 | π-π, Hydrophobic | Aromatic isomers, structurally similar compounds. |
| Pentafluorophenyl (PFP) | - | Dipole-dipole, Aromatic | Positional isomers, halogenated compounds. |
| Embedded Polar Group | - | Hydrophobic, Hydrogen Bonding | Basic compounds, reducing peak tailing. |
Frequently Asked Questions (FAQs)
Q: Can I use tetrahydrofuran (THF) in my mobile phase? I see it in the USP method. A: Yes, THF can be a powerful solvent for improving selectivity, especially for complex separations like Atorvastatin impurities.[1][4] However, it is a peroxide-forming solvent and requires careful handling and fresh preparation. Many modern methods aim to avoid THF due to its toxicity and instability.[1][4] If you choose to use it, ensure it is HPLC-grade and stabilized.
Q: My peak shape is poor (tailing), even after adjusting the pH. What else could be the cause? A: Severe peak tailing can result from several issues beyond pH:
-
Secondary Silanol Interactions: This is common with basic compounds on older, Type A silica columns. Switch to a high-purity, end-capped, Type B silica column or a column with an embedded polar group.[2]
-
Column Contamination: Strongly retained compounds from previous injections can build up at the column head. Flush the column with a strong, appropriate solvent.
-
Column Void: A void at the column inlet can cause peak splitting or tailing. This is often caused by pressure shocks and may require column replacement.[9]
Q: How does temperature affect my separation? A: Increasing column temperature reduces mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[10] It can also subtly affect selectivity. For Atorvastatin methods, temperatures between 30-40°C are common.[4][10] If you are experiencing high backpressure or broad peaks, cautiously increasing the temperature in 5°C increments can be beneficial.
Q: My method uses a gradient. How can I optimize it for this critical pair? A: If the critical pair elutes during a gradient, making the gradient shallower around the elution time of these peaks will increase resolution. For example, if the peaks elute at 45% Acetonitrile, you could modify the gradient from a steep 30-70% ramp over 10 minutes to a multi-step gradient that goes from 30-40% over 5 minutes, then 40-50% over 10 minutes, before ramping up to wash the column.
Workflow: Gradient Optimization for a Critical Pair
Caption: A workflow for optimizing a gradient elution.
References
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. [Link]
-
Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. Phenomenex Inc.[Link]
-
IDENTIFICATION AND CHARACTERIZATION OF FORCED DEGRADATION IMPURITIES IN ATORVASTATIN CALCIUM TRIHYDRATE IN VARIOUS STRESS CONDIT. IRJMETS. [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. National Institutes of Health (NIH). [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. ResearchGate. [Link]
-
Optimization of a forced degradation study of atorvastatin employing an experimental design approach. ResearchGate. [Link]
-
HPLC Troubleshooting. Waters Corporation. [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Various analytical methods for analysis of atorvastatin: A review. Journal of Applied Pharmaceutical Science and Research. [Link]
-
Usp 41 - Atorvastatin. Scribd. [Link]
-
An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Hindawi. [Link]
-
Various analytical methods for analysis of atorvastatin: A review. ResearchGate. [Link]
-
Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online. [Link]
-
Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. Research Square. [Link]
-
Atorvastatin Calcium Tablets. USP-NF. [Link]
-
Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. MDPI. [Link]
-
Atorvastatin Calcium. USP-NF. [Link]
-
Atorvastatin Calcium Tablets. USP-NF. [Link]
-
Atorvastatin-impurities. Pharmaffiliates. [Link]
-
New Validated Stability-Indicating Rp-HPLC Method for Simultaneous Estimation of Atorvastatin and Ezetimibe in Human Plasma by Using PDA Detector. National Institutes of Health (NIH). [Link]
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. ResearchGate. [Link]
-
An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. ResearchGate. [Link]
Sources
- 1. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. irjmets.com [irjmets.com]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. realab.ua [realab.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
addressing matrix effects in 5-Oxo Atorvastatin bioanalysis
<Technical Support Center: Addressing Matrix Effects in 5-Oxo Atorvastatin Bioanalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the bioanalysis of this compound. As a critical metabolite in the pharmacokinetic profiling of Atorvastatin, accurate quantification of this compound is paramount. However, its analysis, particularly in complex biological matrices like plasma and serum, is often complicated by matrix effects. These effects, primarily ion suppression or enhancement, can significantly compromise the accuracy, precision, and sensitivity of LC-MS/MS-based assays.[1][2][3]
This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate matrix effects in your this compound bioanalysis, ensuring the generation of reliable and robust data that meets regulatory standards.[4][5]
Part 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in this compound bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological sample.[1][6] In the context of this compound bioanalysis using LC-MS/MS, these effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] This is a major concern because it can lead to inaccurate quantification, poor reproducibility, and a failure to meet the stringent requirements of regulatory bodies like the FDA.[4][5][7] The primary culprits behind matrix effects in plasma and serum are phospholipids, which are abundant and can co-elute with the analyte of interest, interfering with the ionization process in the mass spectrometer's source.[8]
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A2: A common and effective method is the post-extraction spike experiment.[9] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a neat solution (e.g., mobile phase) at the same concentration. A significant difference between these two responses indicates the presence of matrix effects.[9] Another valuable technique is the post-column infusion experiment, which helps to identify the specific regions in the chromatogram where ion suppression or enhancement occurs.[10][11]
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: The most notorious sources of matrix effects in plasma and serum are phospholipids.[8] These endogenous lipids are highly abundant and have a tendency to be retained on reversed-phase LC columns, eluting over a broad chromatographic window and often co-eluting with analytes of interest.[8] Other sources can include salts, proteins that were not completely removed during sample preparation, and other endogenous metabolites.[10]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A4: While a SIL-IS is the gold standard for compensating for matrix effects, it may not completely eliminate them. A SIL-IS, such as this compound-d5, will co-elute with the analyte and experience similar degrees of ion suppression or enhancement.[12] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be significantly minimized.[1] However, in cases of severe ion suppression, even the SIL-IS signal can be compromised, potentially affecting the accuracy of the results. Therefore, it is always best to combine the use of a SIL-IS with effective sample preparation to minimize the root cause of the matrix effect.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and resolve specific issues related to matrix effects in your this compound bioanalysis.
Troubleshooting Guide 1: Diagnosing the Source of Matrix Effects
Objective: To systematically identify whether the observed analytical issues are due to matrix effects and to pinpoint the likely causative agents.
Workflow Diagram:
Caption: Diagnostic workflow for identifying matrix effects.
Experimental Protocols:
1. Post-Extraction Spike Experiment:
-
Step 1: Obtain at least six different lots of blank biological matrix (e.g., human plasma).
-
Step 2: Process these blank matrix samples using your established extraction procedure.
-
Step 3: Post-extraction, spike a known concentration of this compound (typically at a low and high QC level) into the extracted blank matrix samples.
-
Step 4: Prepare a corresponding neat solution of this compound at the same concentration in your mobile phase or reconstitution solvent.
-
Step 5: Analyze both sets of samples by LC-MS/MS.
-
Step 6: Calculate the matrix factor (MF) for each lot of matrix:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
-
Interpretation: An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. A consistent deviation from 1 across different matrix lots confirms a matrix effect.
2. Post-Column Infusion Experiment:
-
Step 1: Set up a 'T' junction between your LC column and the mass spectrometer's ion source.
-
Step 2: Infuse a standard solution of this compound at a constant flow rate into the mobile phase stream post-column using a syringe pump. This will generate a stable baseline signal for the analyte.
-
Step 3: Inject a blank, extracted matrix sample onto the LC column.
-
Step 4: Monitor the this compound MRM transition. Any dips or rises in the stable baseline signal indicate regions of ion suppression or enhancement, respectively, as endogenous components from the matrix elute from the column.[11]
Troubleshooting Guide 2: Mitigating Phospholipid-Based Matrix Effects
Objective: To implement effective sample preparation strategies to remove phospholipids, a primary cause of matrix effects in bioanalysis.[8]
Comparison of Sample Preparation Techniques:
| Technique | Principle | Efficiency of Phospholipid Removal | Throughput | Cost |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low; phospholipids remain soluble in the supernatant. | High | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible organic solvent. | Moderate to High, depending on the solvent system. | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent, followed by washing and elution. | High; specific sorbents can effectively remove phospholipids.[13][14] | Moderate | High |
| Phospholipid Removal Plates/Cartridges | Specialized sorbents that selectively remove phospholipids while allowing the analyte to pass through.[15] | Very High (>99%).[8] | High | High |
Workflow Diagram for Enhanced Sample Cleanup:
Caption: Decision tree for improving sample preparation to mitigate matrix effects.
Recommended Protocol: Phospholipid Removal using a Pass-Through Plate
This protocol is a general guideline and should be optimized for your specific application.
-
Step 1: Protein Precipitation: In a 96-well collection plate, add 300 µL of acetonitrile (containing your SIL-IS) to 100 µL of plasma sample.
-
Step 2: Vortex: Mix thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Step 3: Filtration: Place the phospholipid removal plate on top of a clean collection plate. Transfer the supernatant from the protein precipitation step to the wells of the phospholipid removal plate.
-
Step 4: Elution: Apply a vacuum or positive pressure to draw the sample through the sorbent and into the clean collection plate. The phospholipids will be retained by the sorbent, while this compound and its internal standard pass through.
-
Step 5: Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in your mobile phase.
-
Step 6: Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Part 3: Advanced Strategies and Considerations
Chromatographic Optimization:
If extensive sample cleanup is not feasible or does not completely resolve the issue, chromatographic separation can be optimized to shift the elution of this compound away from regions of significant ion suppression.
-
Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of both the analyte and interfering matrix components.[1]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better separation from phospholipids.
Instrumental Parameters:
-
Ion Source Optimization: Fine-tuning ion source parameters such as temperature, gas flows, and spray voltage can sometimes minimize the impact of matrix effects.
-
Alternative Ionization Techniques: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes.[3][16]
Method Validation According to Regulatory Guidelines:
It is crucial to assess matrix effects during method validation as per FDA and other regulatory guidelines.[4][5][17] This typically involves evaluating the matrix effect in at least six different sources of the biological matrix.[4] The precision of the matrix factor across these sources should be within an acceptable range (e.g., ≤15% CV).
By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot and mitigate matrix effects in your this compound bioanalysis, leading to more accurate and reliable data.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing).
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available from: [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Available from: [Link]
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
-
Bioanalytical Method Validation Guidance for Industry - FDA. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - IRIS. Available from: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. Available from: [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
Simple statin analysis with LC-MS/MS - 2022 - Wiley Analytical Science. Available from: [Link]
-
All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions. Available from: [Link]
-
Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe - Taylor & Francis Online. Available from: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available from: [Link]
-
Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology | Chromatography Today. Available from: [Link]
-
Full article: Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. Available from: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. Available from: [Link]
-
FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. Available from: [Link]
-
Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PubMed Central. Available from: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. Available from: [Link]
-
Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - NIH. Available from: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. Available from: [Link]
-
Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. Available from: [Link]
-
Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PubMed Central. Available from: [Link]
-
Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - NIH. Available from: [Link]
-
UPLC, HR-MS, and in-silico tools for simultaneous separation, characterization, and in-silico toxicity prediction of degradation products of atorvastatin and olmesartan in - AKJournals. Available from: [Link]
-
HPLC-ESI-MS n analyses of the atorvastatin bulk drug (A) and pharmaceutical dosage forms. Available from: [Link]
-
Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed. Available from: [Link]
-
Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion - Scirp.org. Available from: [Link]
-
Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information - Scirp.org. Available from: [Link]
-
Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed. Available from: [Link]
-
Formulation and evaluation of Atorvastatin calcium sustained release matrix tablets. Available from: [Link]
-
Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One - Research journals. Available from: [Link]
-
Formulation and Evaluation of Atorvastatin Matrix Tablets by Using Wet Granulation Method - International Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. providiongroup.com [providiongroup.com]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [pubblicazioni.unicam.it]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmacompass.com [pharmacompass.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 5-Oxo Atorvastatin
Welcome to the technical support center for the bioanalysis of 5-Oxo Atorvastatin. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting LC-MS/MS methods for this specific atorvastatin metabolite. My approach is to move beyond simple procedural lists and delve into the underlying scientific principles that govern method development and optimization. Every recommendation is grounded in established mass spectrometry theory and validated practices from the field.
Section 1: Foundational MS Parameter Optimization
This section addresses the most common initial questions when setting up a quantitative method for this compound.
FAQ 1: I'm starting from scratch. How do I determine the precursor ion for this compound?
Answer:
Determining the correct precursor ion is the critical first step. This requires knowledge of the analyte's chemical formula and the ionization technique you are using.
This compound has a molecular formula of C₃₃H₃₃FN₂O₅ and a monoisotopic molecular weight of 556.62 g/mol .[1] For triple quadrupole mass spectrometry, we typically use electrospray ionization (ESI), which is highly effective for moderately polar molecules like statins.[2][3]
In the vast majority of methods for atorvastatin and its metabolites, positive ion ESI is used because the pyrrole nitrogen and other atoms can be readily protonated.[2][4] This results in the formation of a protonated molecule, [M+H]⁺.
Therefore, the theoretical precursor ion (Q1 mass) for this compound will be:
-
[M+H]⁺ = 556.62 + 1.0073 (mass of H⁺) ≈ 557.6 m/z
Experimental Protocol: Precursor Ion Confirmation
-
Prepare a Standard Solution: Make a ~1 µg/mL solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan Mode (Q1 Scan): Set the mass spectrometer to scan a wide mass range in Q1 (e.g., m/z 100-700).
-
Identify the Ion: In positive ESI mode, you should observe a prominent peak at m/z 557.6. This confirms your precursor ion. You may also see other adducts like sodium ([M+Na]⁺ at m/z 579.6) or potassium ([M+K]⁺), but the protonated molecule is typically the most abundant and preferred for fragmentation.[5]
FAQ 2: How do I select the best product ions for Multiple Reaction Monitoring (MRM)?
Answer:
Selecting stable, specific, and intense product ions is the key to a sensitive and selective MRM assay. This is achieved by fragmenting the precursor ion in the collision cell (Q2) and analyzing the resulting fragments in Q3. The choice of product ions is not arbitrary; it is dictated by the molecule's chemical structure.
The structure of this compound is similar to the parent atorvastatin, with the key difference being the oxidation of the C5-hydroxyl group to a ketone. The fragmentation of atorvastatin is well-documented.[5][6][7] The most common fragmentation pathways involve cleavages around the central pyrrole ring and the heptanoic acid side chain.
Based on the known fragmentation of atorvastatin ([M+H]⁺ = 559.3), which commonly yields a major product ion at m/z 440 by loss of the side chain, we can predict a similar primary fragmentation for this compound. The core structure responsible for the m/z 440 fragment in atorvastatin remains intact in this compound.
Workflow: Identifying and Selecting Product Ions
Predicted Product Ions for this compound:
| Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss / Fragment Identity | Rationale / Causality |
| 557.6 | 440.2 | C₅H₇O₃ (115.0 Da) | Loss of the oxidized heptanoic side chain. This is analogous to the primary fragment of atorvastatin and is expected to be the most abundant and stable ion (the "base peak").[4][5] |
| 557.6 | 278.1 | C₁₄H₁₁NO₂ (225.1 Da) | Further fragmentation of the core structure. This corresponds to the fluorophenyl-pyrrole moiety and serves as an excellent qualifier ion.[6] |
Actionable Step: Perform a product ion scan on the m/z 557.6 precursor. You should observe major fragments at approximately m/z 440.2 and 278.1. Select the most intense ion as your "quantifier" and the second-most intense as your "qualifier" for building the MRM method.
FAQ 3: My signal is weak. How do I optimize the collision energy and other source parameters?
Answer:
Weak signal during method development is common and is resolved through systematic optimization of MS parameters. Collision Energy (CE) is the most critical parameter for fragmentation, directly impacting the abundance of your product ions.
Experimental Protocol: Collision Energy Optimization
-
Set Up the Experiment: Infuse your this compound standard solution continuously. Use your instrument's software to set up an experiment that ramps the collision energy for each of your selected MRM transitions (e.g., 557.6 -> 440.2 and 557.6 -> 278.1).
-
Define the Range: Ramp the CE across a relevant range. For a molecule of this size, a range of 10 to 50 eV (or volts, depending on instrument convention) is a good starting point.
-
Acquire and Analyze: Run the experiment and plot the product ion intensity as a function of collision energy. The optimal CE is the value that produces the maximum signal for each transition. The optimal CE for the quantifier and qualifier ions may be different.
Typical MS Source Parameters to Optimize:
Beyond collision energy, optimizing the ESI source is crucial for efficient ionization and ion transmission.
| Parameter | Typical Starting Value | Optimization Goal & Rationale |
| Capillary/Spray Voltage | 3500 - 4500 V | Maximize precursor ion signal without causing in-source fragmentation. Too high a voltage can lead to instability. |
| Source Temperature | 300 - 400 °C | Ensure efficient desolvation of the ESI droplets.[2] The optimal temperature depends on the mobile phase flow rate and composition. |
| Nebulizing Gas Flow | 3 L/min | Aids in droplet formation. Adjust for a stable spray.[2] |
| Drying Gas Flow | 10 - 15 L/min | Facilitates solvent evaporation. Higher flow rates require higher temperatures.[2] |
Systematically adjust each parameter while monitoring the signal of your most intense MRM transition to find the optimal settings for your specific instrument and mobile phase conditions.
Section 2: Chromatographic Method & Troubleshooting
A robust chromatographic method is essential to separate your analyte from matrix interferences, ensuring accurate quantification.
FAQ 4: What type of LC column and mobile phase should I use for this compound?
Answer:
The vast majority of successful, validated methods for atorvastatin and its metabolites utilize reversed-phase chromatography.[2][4][8]
-
Column Chemistry: A C18 stationary phase is the standard choice. Modern columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) offer superior peak shape and efficiency.[4] A common column dimension is 50-100 mm in length with a 2.1 mm internal diameter.[8]
-
Mobile Phase:
-
Aqueous (A): Water with an acidic modifier. Formic acid (0.1%) is the most common choice as it provides protons (H⁺) to facilitate efficient positive mode ESI and improve peak shape.[8] Acetic acid (0.5%) can also be used.[2]
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure. Many methods use a combination of both.[3]
-
-
Gradient Elution: A gradient elution, starting with a high percentage of aqueous phase and ramping to a high percentage of organic phase, is typically required to elute the analytes with good peak shape and separate them from early-eluting matrix components.
Example Gradient Profile (based on published methods):
| Time (min) | Flow Rate (mL/min) | % Aqueous (0.1% Formic Acid) | % Organic (Acetonitrile) |
| 0.0 | 0.4 | 75 | 25 |
| 0.5 | 0.4 | 75 | 25 |
| 3.0 | 0.4 | 5 | 95 |
| 4.0 | 0.4 | 5 | 95 |
| 4.1 | 0.4 | 75 | 25 |
| 5.0 | 0.4 | 75 | 25 |
This generic gradient can be adapted based on the observed retention time of this compound.
FAQ 5: I'm seeing significant ion suppression/matrix effects. What are the causes and how can I fix it?
Answer:
Matrix effects, particularly ion suppression, are a primary challenge in bioanalysis, especially when analyzing plasma or serum samples.[9] They occur when co-eluting compounds from the biological matrix interfere with the ionization efficiency of the analyte, leading to poor accuracy and reproducibility. Hyperlipidemic plasma can be particularly problematic.[9]
Troubleshooting Workflow for Matrix Effects:
Causality and Solutions:
-
Inadequate Sample Preparation: The simplest method, protein precipitation (PPT) with acetonitrile, is fast but often results in significant matrix effects because many endogenous compounds (like phospholipids) remain in the supernatant.[10]
-
Solution: Implement a more rigorous sample cleanup.
-
Liquid-Liquid Extraction (LLE): Using a solvent like ethyl acetate can provide a much cleaner extract.[4][11]
-
Solid-Phase Extraction (SPE): This is the most effective method for removing interferences. A mixed-mode or polymeric reversed-phase SPE cartridge can selectively retain the analyte while washing away salts and phospholipids.[3]
-
-
-
Chromatographic Co-elution: If the analyte elutes at the same time as a large mass of matrix components (often at the beginning or end of the gradient), its ionization will be suppressed.
-
Solution: Modify the LC gradient to shift the retention time of this compound into a "cleaner" region of the chromatogram. You can identify these regions with a post-column infusion experiment.
-
-
Lack of an Appropriate Internal Standard (IS): An internal standard is critical for correcting signal variability.
-
Best Practice: The gold standard is a Stable Isotope-Labeled (SIL) internal standard (e.g., this compound-d5). A SIL IS co-elutes with the analyte and experiences the exact same degree of ion suppression, providing the most accurate correction.
-
Alternative: If a SIL IS is unavailable, use a structural analog that has similar chromatographic behavior and ionization efficiency. Atorvastatin-d5 is often used for the analysis of its metabolites.[8]
-
By systematically addressing sample cleanup, chromatography, and internal standardization, you can overcome even significant matrix effects and develop a reliable, accurate assay.
References
-
Jani, P., Legedi, L., Gabor, B., et al. (2022). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. Pharmaceuticals. Available at: [Link]
-
Li, Y., Li, F., et al. (2015). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods. Available at: [Link]
-
El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2022). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Taylor & Francis Online. Available at: [Link]
-
El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2023). Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. PubMed. Available at: [Link]
-
Nguyen, T. N., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites. MDPI. Available at: [Link]
-
Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Shimadzu Application News. Available at: [Link]
-
Veeprho. (n.d.). This compound Calcium Salt. Veeprho.com. Available at: [Link]
-
Kracun, M., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Milošević, N., et al. (2015). LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. AKJournals. Available at: [Link]
-
Partani, P., et al. (2013). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Ji, Q., et al. (2008). Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS. Journal of Chromatographic Science. Available at: [Link]
-
Macwan, J. S., et al. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. PLOS ONE. Available at: [Link]
-
Shandilya, D. K., et al. (2018). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. Scientific Research Publishing. Available at: [Link]
-
Shandilya, D. K., et al. (2017). Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information. Scientific Research Publishing. Available at: [Link]
-
Jadhav, S. B., et al. (2014). LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Journal of Chromatographic Science. Available at: [Link]
-
Shandilya, D. K., et al. (2017). Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information. Open Access Library Journal. Available at: [Link]
Sources
- 1. Atorvastatin 5-Oxo Impurity - Opulent Pharma [opulentpharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]
- 6. Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion [scirp.org]
- 7. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information - Open Access Library [oalib.com]
- 8. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies to Prevent On-Column Degradation of 5-Oxo Atorvastatin
Welcome to the technical support center for the analysis of 5-Oxo Atorvastatin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the on-column degradation of this critical atorvastatin impurity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your chromatographic experiments.
Understanding the Challenge: The Instability of this compound
This compound is a chemically oxidized degradation and synthetic byproduct of atorvastatin.[1] Its stability is a significant concern during analytical method development, particularly in reversed-phase liquid chromatography (RPLC). The primary degradation pathway of concern is the pH-dependent interconversion between the active hydroxy acid form and its corresponding inactive lactone.[2][3][4] This lactonization is catalyzed under acidic conditions and can occur on-column, leading to inaccurate quantification and method variability.[5]
Frequently Asked Questions (FAQs)
Q1: I am observing a new peak eluting near my this compound peak, and the area of my target analyte is decreasing over a sequence of injections. What could be the cause?
This is a classic sign of on-column degradation. The decreasing peak area of this compound and the appearance of a new peak suggest that your analyte is converting to another form, most likely its lactone, during the chromatographic run. This is often triggered by the mobile phase pH and the stationary phase chemistry.
Q2: What is the primary mechanism of this compound degradation on a chromatography column?
The most common degradation pathway is an intramolecular cyclization, also known as lactonization. This reaction is acid-catalyzed and results in the formation of a lactone ring from the hydroxy acid moiety of the this compound molecule.[5] This conversion is pH-dependent and can be exacerbated by certain on-column conditions.[2][3][4]
Q3: How does mobile phase pH influence the stability of this compound?
Mobile phase pH is the most critical factor. Acidic conditions (low pH) promote the lactonization of this compound.[6][7][8][9] Conversely, neutral to slightly alkaline conditions can suppress this degradation by keeping the carboxylic acid group in its ionized (carboxylate) form, which is less susceptible to cyclization. However, it is important to note that very high pH can degrade the silica-based columns typically used in RPLC.
Troubleshooting Guide: Preventing On-Column Degradation
This section provides actionable strategies to mitigate and prevent the on-column degradation of this compound.
Issue 1: Peak Splitting or Tailing of the this compound Peak
-
Underlying Cause: This can be a result of partial on-column conversion. If the degradation is slow relative to the elution time, you might see a distorted peak shape as the analyte exists in both the acid and lactone forms.
-
Troubleshooting Steps:
-
Increase Mobile Phase pH: The most effective strategy is to adjust the mobile phase to a pH where the carboxylic acid group of this compound is deprotonated. A good starting point is a pH of 2 units above the pKa of the analyte.[10] For atorvastatin, the pKa is approximately 4.46.[9] Therefore, a mobile phase pH above 6.5 is recommended. Buffering the mobile phase is crucial to maintain a consistent pH.[11] Consider using a phosphate or ammonium acetate buffer.[12][13]
-
Optimize Column Temperature: Lowering the column temperature can sometimes slow down the degradation kinetics. Try reducing the temperature in 5°C increments to see if peak shape and area reproducibility improve.
-
Evaluate Different Stationary Phases: Some stationary phases can have acidic silanol groups that contribute to on-column degradation. Consider using a column with end-capping or a hybrid particle technology to minimize these secondary interactions.
-
Issue 2: Appearance of a New, Unidentified Peak with a Corresponding Decrease in this compound Peak Area
-
Underlying Cause: This strongly indicates the formation of the lactone degradation product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-column degradation.
Issue 3: Inconsistent Quantification Across a Batch of Samples
-
Underlying Cause: If the on-column degradation is not consistent for every injection, it can lead to poor precision and inaccurate results. This can be due to subtle changes in the system over time, such as shifts in mobile phase pH.
-
Preventative Measures:
-
Use a Buffered Mobile Phase: This is non-negotiable for robust analysis of pH-sensitive compounds. A buffer will resist small changes in pH that can occur from atmospheric CO2 absorption or from the sample matrix itself.[11]
-
Mobile Phase Stability: Prepare fresh mobile phase daily. Over time, the pH of unbuffered or weakly buffered mobile phases can change.
-
System Suitability: Incorporate a system suitability standard containing this compound and inject it at regular intervals throughout your sequence. Monitor the peak area and retention time to ensure the system is performing consistently.
-
Experimental Protocols
Protocol 1: Recommended Starting Conditions for Stable Analysis of this compound
This protocol is designed to minimize on-column degradation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, end-capped, 2.1 x 100 mm, 1.8 µm | End-capping minimizes interaction with acidic silanols. Smaller dimensions reduce run time and on-column residence time. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.8 | pH is well above the pKa of atorvastatin, preventing lactonization.[6] Volatile buffer suitable for LC-MS. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 20-80% B over 10 minutes | To be optimized for desired separation. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 30°C | Avoids excessive heat which can accelerate degradation. |
| Injection Volume | 2 µL | To be adjusted based on analyte concentration and detector sensitivity. |
| Detector | UV at 244 nm or Mass Spectrometer | Atorvastatin has a UV maximum around 244 nm.[14] MS provides higher sensitivity and specificity.[15][16][17][18] |
Protocol 2: Verifying On-Column Degradation
This experiment can help confirm if the degradation is happening on your analytical column.
-
Prepare two sets of samples:
-
Set A: this compound standard dissolved in the initial mobile phase conditions.
-
Set B: this compound standard dissolved in a diluent known to be stable (e.g., a neutral buffered solution).
-
-
Inject Set A immediately and analyze the chromatogram.
-
Let Set B sit on the autosampler for a period equivalent to a typical sequence run time.
-
Inject Set B and compare the chromatogram to the initial injection of Set A.
-
Interpretation:
-
If the chromatogram for Set B shows degradation, the issue may be with the sample diluent or autosampler conditions.
-
If the chromatogram for Set B is clean, but degradation is observed when running a sequence with your analytical method, the degradation is likely occurring on-column.
-
Visualization of Key Relationships
pH-Dependent Equilibrium of this compound
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Atorvastatin Forced Degradation by LCMS - AppNote [mtc-usa.com]
- 6. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. chromtech.com [chromtech.com]
- 12. mdpi.com [mdpi.com]
- 13. mospbs.com [mospbs.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. akjournals.com [akjournals.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Chromatographic Resolution of 5-Oxo Atorvastatin
Welcome to the dedicated technical support guide for resolving 5-Oxo Atorvastatin from other degradants and related substances. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in the chromatographic separation of Atorvastatin and its impurities. This compound is a known chemically oxidized degradation and synthetic byproduct of Atorvastatin, and its effective separation is critical for accurate purity assessments and stability studies.[1] This guide provides in-depth troubleshooting advice and optimized protocols based on established analytical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial challenges encountered during the separation of this compound.
Q1: We are observing poor resolution between this compound and the main Atorvastatin peak. What is the first parameter we should adjust?
A1: The first and often most impactful parameter to adjust is the mobile phase pH. The pKa values of Atorvastatin and its impurities, including this compound, will influence their ionization state. A small change in pH can significantly alter the retention times and selectivity between these compounds. We recommend adjusting the pH of your aqueous mobile phase component in small increments (e.g., ± 0.2 pH units) around your current setpoint. A lower pH (e.g., 3.5-4.5) often provides good separation for Atorvastatin and its related substances.[2][3]
Q2: Our this compound peak is showing significant tailing. What are the likely causes and solutions?
A2: Peak tailing for basic compounds like Atorvastatin and its analogues is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Use a modern, end-capped column: Columns with advanced end-capping or embedded polar groups are designed to minimize these interactions. A Zorbax Bonus-RP, which is triple end-capped, has shown success in improving the peak shape of Atorvastatin.[4]
-
Adjust mobile phase modifier: The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can help to protonate the silanol groups and reduce peak tailing.[4]
-
Optimize column temperature: Increasing the column temperature (e.g., to 40 °C) can improve peak symmetry and reduce viscosity, leading to better efficiency.[4]
Q3: We are struggling with the co-elution of this compound and other known impurities. What is a good starting point for method development?
A3: For complex separations involving multiple closely eluting impurities, a gradient elution method is generally required.[2][4][5] A good starting point would be a reversed-phase method using a C18 or C8 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[2][5][6] The gradient should be shallow to provide sufficient separation power for the critical pairs.
Q4: Can we use UV detection for quantifying this compound, and what is the optimal wavelength?
A4: Yes, UV detection is commonly used for the analysis of Atorvastatin and its impurities. A detection wavelength of around 244-245 nm is frequently reported in the literature and provides good sensitivity for Atorvastatin and its related substances.[2][4][5] A photodiode array (PDA) detector is highly recommended to check for peak purity and to identify potential co-eluting impurities.[4]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving more persistent separation challenges.
Guide 1: Systematic Approach to Resolving Critical Pairs
This guide outlines a systematic workflow for improving the resolution between this compound and other closely eluting degradants.
Caption: Troubleshooting workflow for enhancing resolution.
Experimental Protocol: Method Optimization
-
Mobile Phase pH Adjustment:
-
Prepare a series of aqueous mobile phases with pH values ranging from 3.0 to 5.0 in 0.5 unit increments.
-
Inject a sample containing Atorvastatin and its degradants, including this compound, with each mobile phase composition.
-
Monitor the retention times and resolution of the critical pairs. Select the pH that provides the best initial separation.
-
-
Organic Modifier Selection:
-
If resolution is still insufficient, evaluate different organic modifiers. Acetonitrile and methanol are the most common choices for reversed-phase chromatography.
-
Prepare mobile phases with acetonitrile and methanol at the same initial gradient conditions.
-
Compare the chromatograms; the change in solvent can alter the elution order and improve resolution.
-
-
Stationary Phase Selectivity:
-
If co-elution persists, a change in column chemistry is necessary. Consider columns with different properties, such as:
-
C8 vs. C18: A C8 column is less hydrophobic and may provide different selectivity.
-
Phenyl-Hexyl: Offers pi-pi interactions which can be beneficial for aromatic compounds like Atorvastatin.
-
Embedded Polar Group (e.g., Amide): These columns can offer unique selectivity for polar and basic compounds.[4]
-
-
-
Gradient Optimization:
-
Once a suitable mobile phase and column are selected, fine-tune the gradient profile.
-
A shallower gradient around the elution time of this compound will increase the separation between closely eluting peaks.
-
Consider a multi-step gradient to resolve different groups of impurities efficiently within a reasonable run time.
-
Guide 2: Forced Degradation Studies to Confirm Peak Identity
To ensure your method is stability-indicating, it is crucial to perform forced degradation studies. This will help in confirming the identity of degradation products, including this compound.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Treat Atorvastatin solution with 0.1 N HCl.[4]
-
Base Hydrolysis: Treat Atorvastatin solution with 0.1 N NaOH.[7]
-
Oxidative Degradation: Treat Atorvastatin solution with 1-3% H₂O₂.[4] this compound is a known oxidative degradant.[1]
-
Thermal Degradation: Expose solid Atorvastatin to dry heat (e.g., 105 °C).[8]
-
Photolytic Degradation: Expose Atorvastatin solution to UV light.[4]
Analyze the stressed samples using your developed method. The appearance and growth of the this compound peak, particularly under oxidative conditions, will help confirm its identity and the method's ability to separate it from other degradants. The use of a mass spectrometer (LC-MS) is highly recommended for unambiguous peak identification.[4][9]
Data and Methodologies at a Glance
The following table summarizes various reported chromatographic conditions for the separation of Atorvastatin and its impurities, providing a useful reference for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm)[4] | YMC pack ODS-AQ (250 x 4.6 mm, 3 µm)[5] | YMC C18 Triart (150 x 4.6 mm, 3 µm)[2] |
| Mobile Phase A | Water with 0.1% TFA[4] | 20mM Acetate Buffer pH 4.5 and Acetonitrile (70:30 v/v)[5] | Phosphate Buffer pH 4.1[2] |
| Mobile Phase B | Acetonitrile with 0.1% TFA[4] | 20mM Acetate Buffer pH 4.5 and Acetonitrile (35:65 v/v)[5] | Acetonitrile[2] |
| Elution Mode | Gradient[4] | Gradient[5] | Stepwise Gradient[2] |
| Flow Rate | 1.0 mL/min[4] | 0.6 mL/min[5] | Not Specified |
| Detection | 245 nm[4] | 244 nm[5] | 244 nm[2] |
| Column Temp. | 40 °C[4] | Not Specified | Not Specified |
Atorvastatin Degradation Pathway
Understanding the relationship between Atorvastatin and its degradants can aid in method development and peak identification.
Caption: Formation of key Atorvastatin degradants.
References
-
M. V. N. Kumar Talluri, et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. National Institutes of Health (NIH). [Link]
-
Rajesh Desai, et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Aneta Dimitrovska, et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave Online. [Link]
-
Lívia M. D. M. Faria, et al. (2018). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. [Link]
-
Maja Hadzieva Gigovska, et al. (2019). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. [Link]
-
Maja Hadzieva Gigovska, et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. ResearchGate. [Link]
-
Various Authors. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Applied Pharmaceutical Science. [Link]
-
I. Cepanec, et al. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
-
R. N. Rao, et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. PubMed. [Link]
-
Veeprho. This compound Calcium Salt. Veeprho. [Link]
-
Various Authors. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. PubMed. [Link]
-
R. N. Rao, et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. ResearchGate. [Link]
-
S. K. Manirul Haque, et al. (2021). Development and Validation of HPLC Method for the Quantification of Atorvastatin in Pharmaceutical Dosage Forms and Biological Fluid. ResearchGate. [Link]
-
Various Authors. (2019). Forced degradation study of statins: a review. SciSpace. [Link]
-
Pharmaffiliates. This compound. Pharmaffiliates. [Link]
-
Maja Hadzieva Gigovska, et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
SynZeal. Atorvastatin EP Impurity O. SynZeal. [Link]
-
Jelena Acevska, et al. (2012). Development and Validation of Rapid Resolution RP-HPLC Method for Simultaneous Determination of Atorvastatin and Related Compounds by Use of Chemometrics. Taylor & Francis Online. [Link]
-
M. V. N. Kumar Talluri, et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination. Semantic Scholar. [Link]
-
Waters Corporation. (2006). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-Oxo Atorvastatin and Other Degradation Products in Pharmaceutical Analysis
For researchers and professionals in drug development and quality control, understanding the stability of an active pharmaceutical ingredient (API) is paramount. Atorvastatin, a leading synthetic lipid-lowering agent, is known to degrade under various stress conditions, leading to the formation of multiple byproducts.[1][2] The presence of these degradation products can impact the safety and efficacy of the final drug product.[2][3] This guide provides an in-depth comparison of 5-Oxo Atorvastatin, a key oxidative degradation product, with other significant degradants, offering insights into their formation, analytical characterization, and potential biological impact.
The Landscape of Atorvastatin Degradation
Atorvastatin's complex structure, which includes a substituted pyrrole ring and a dihydroxyheptanoic acid side chain, makes it susceptible to degradation through hydrolysis, oxidation, and photolysis.[2][4] Forced degradation studies, conducted under more severe conditions than standard stability testing, are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[2][5] These studies reveal that Atorvastatin degrades significantly under acidic, oxidative, thermal, and photolytic stress, while showing relative stability in basic conditions.[5][6]
The primary degradation pathways include:
-
Acidic Hydrolysis: Leads to the formation of Atorvastatin lactone and other complex cyclized products, particularly under drastic conditions.[7][8]
-
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) results in the formation of several products, including N-oxide derivatives and, notably, this compound.[5][9][10]
-
Photodegradation: Exposure to UV light can generate various photoproducts, which have been shown to possess significant toxicity.[5][11]
-
Thermal Stress: High temperatures can also induce degradation, often leading to products similar to those formed under acidic conditions.[5]
The following diagram illustrates the primary degradation pathways of Atorvastatin under different stress conditions.
Caption: Atorvastatin degradation pathways under various stress conditions.
Comparative Analysis: this compound vs. Other Degradants
A clear distinction between degradation products is crucial for quality control. This compound is primarily an oxidative byproduct, whereas other major impurities, such as Atorvastatin Lactone (Impurity H), are typically formed under acidic and thermal stress.[5][10]
Structural and Formation Differences
-
This compound: As its name implies, this molecule features a ketone group at the 5th position of the heptanoic acid side chain, resulting from the oxidation of the secondary alcohol. Its formation is a specific indicator of oxidative stress.[10][12]
-
Atorvastatin Lactone (Impurity H): This is an intramolecular ester formed via cyclization of the dihydroxyheptanoic acid side chain. This reaction is readily catalyzed by acidic conditions and heat.[5][7]
-
Photodegradation Products: These are often a complex mixture of compounds resulting from various photochemical reactions. Their structures can be diverse and are not always fully characterized in routine studies.[11]
-
Other Acid Degradants: Under strong acidic conditions, more complex structural changes can occur, including cleavage of the carboxanilide residue and C-C bond formation, leading to novel bridged molecules.[8]
The table below summarizes the key characteristics of major Atorvastatin degradation products.
| Impurity Name | Common Impurity Designation | Formation Condition(s) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | - | Oxidative | C₃₃H₃₃FN₂O₅ | 556.62 |
| Atorvastatin Lactone | Impurity H | Acidic, Thermal | C₃₃H₃₃FN₂O₄ | 540.63 |
| Desfluoro Atorvastatin | Impurity A | Synthetic Impurity | C₃₃H₃₄N₂O₅ | 542.64 |
| Atorvastatin Diastereomer | Impurity D | Synthetic Impurity | C₃₃H₃₅FN₂O₅ | 558.64 |
Analytical Characterization and Separation
Developing a stability-indicating analytical method capable of resolving the parent drug from all its potential degradation products is a primary objective of forced degradation studies.[5] High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase gradient mode, coupled with UV and Mass Spectrometric (MS) detection, is the standard approach.[13][14]
Causality in Method Development:
-
Column Choice: A C18 or similar non-polar stationary phase is effective for separating Atorvastatin and its relatively non-polar degradation products.[13][14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile is typically required.[13][14] The gradient allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar degradants and the late-eluting parent drug are well-resolved.
-
Detection:
-
UV/PDA: A photodiode array (PDA) detector is used for initial detection and quantification, typically around 245 nm.[5] It also provides spectral data that can help in peak purity assessment and preliminary identification.
-
Mass Spectrometry (MS): Coupling LC to a mass spectrometer is indispensable for unambiguous identification.[9] High-resolution MS (HRMS) provides accurate mass data to determine elemental composition, while MS/MS fragmentation patterns serve as a fingerprint to confirm the structure of the degradants.[13] For example, this compound can be identified by a distinct molecular ion peak corresponding to its mass.[9][10]
-
Biological Impact and Toxicity
The degradation of an API is not just a matter of potency loss; it is a critical safety concern.[3] Degradation products may have different pharmacological activities or toxicological profiles compared to the parent drug.
-
This compound: While specific toxicological data for this compound is not extensively published in the reviewed literature, it is treated as a critical impurity to be controlled within strict limits.[10] Its presence indicates oxidative degradation, which can potentially generate reactive species.
-
Photodegradation Products: Studies have shown that the mixture of products formed during the photodegradation of Atorvastatin exhibits significant toxicity to aquatic organisms like the water plant Lemna minor, even when the parent drug itself shows no observable toxic effect at similar concentrations.[11][15] This underscores the importance of protecting Atorvastatin formulations from light.
Experimental Protocols
The following protocols outline the methodologies for conducting forced degradation studies and subsequent analysis. These are self-validating systems designed to ensure the stability-indicating nature of the final analytical method.
Protocol 1: Forced Degradation of Atorvastatin
This protocol is designed to intentionally degrade the Atorvastatin drug substance under various stress conditions as per ICH guidelines.[5]
-
Sample Preparation: Prepare stock solutions of Atorvastatin calcium in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL.[5]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 N NaOH. Keep at ambient temperature for 42 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration of ~100 µg/mL.[5]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at ambient temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.[5][9] This condition is expected to generate this compound.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 60°C for 10 days.[14] Dissolve the stressed powder to prepare a solution of ~100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for an appropriate duration.[7] Dissolve the stressed powder to prepare a solution of ~100 µg/mL. A control sample should be kept in the dark.
-
Control Sample: Prepare a solution of unstressed Atorvastatin at the same final concentration (~100 µg/mL).
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method is designed to separate Atorvastatin from the degradation products generated in Protocol 1.
-
Instrumentation: An HPLC or UPLC system equipped with a PDA detector and coupled to a Quadrupole Time-of-Flight (Q-TOF) or similar mass spectrometer.[13][14]
-
Column: Zorbax Bonus-RP (or equivalent C18 column), 4.6 x 150 mm, 3.5 µm.[5][13]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-26 min: Return to 90% A, 10% B
-
26-30 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[16]
-
Detection (UV): 245 nm.[5]
-
Injection Volume: 10 µL.
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Scan Range: m/z 100-1000
-
The following diagram outlines the comprehensive workflow for impurity analysis.
Caption: Workflow for Atorvastatin degradation product analysis.
Conclusion and Future Perspectives
The study of Atorvastatin degradation products is a clear example of the complexity involved in ensuring pharmaceutical quality. This compound serves as a specific marker for oxidative stress, distinguishing it from hydrolytic degradants like Atorvastatin Lactone. While robust analytical methods exist for their separation and identification, the biological activity and toxicological profiles of many individual degradation products remain an area requiring further investigation. As regulatory expectations for impurity characterization continue to evolve, a thorough understanding of these byproducts—from their formation pathways to their potential physiological effects—is indispensable for the development of safe and effective medicines.
References
-
Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. PubMed. Available at: [Link]
-
Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. PubMed. Available at: [Link]
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. MDPI. Available at: [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. National Institutes of Health. Available at: [Link]
-
Forced degradation study of statins: a review. SciSpace. Available at: [Link]
-
Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Optimization of a forced degradation study of atorvastatin employing an experimental design approach. ResearchGate. Available at: [Link]
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. National Institutes of Health. Available at: [Link]
-
Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Semantic Scholar. Available at: [Link]
-
Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. SCIRP. Available at: [Link]
-
Characterization of Two New Degradation Products of Atorvastatin Calcium Formed Upon Treatment With Strong Acids. PubMed. Available at: [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. ResearchGate. Available at: [Link]
-
Isolation and identification of Atorvastatin degradation impurities by UFPLC. Shimadzu Corporation. Available at: [Link]
-
(PDF) Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. ResearchGate. Available at: [Link]
-
Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. SCIRP. Available at: [Link]
-
Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Corporation. Available at: [Link]
-
Atorvastatin and it's Impurities: An Overview. Veeprho. Available at: [Link]
-
This compound. Veeprho. Available at: [Link]
-
Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. ResearchGate. Available at: [Link]
-
Atorvastatin Calcium Tablets. USP-NF. Available at: [Link]
- Oxidative Degradation Products of Atorvastatin Calcium. Google Patents.
-
Atorvastatin Calcium Tablets Type of Posting Notice of Intent to Revise. USP-NF. Available at: [Link]
-
An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. ResearchGate. Available at: [Link]
-
Atorvastatin. Wikipedia. Available at: [Link]
-
ATORVASTATIN. precisionFDA. Available at: [Link]
-
Atorvastatin Structure. Fvs. Available at: [Link]
-
Atorvastatin (T3D4980). T3DB. Available at: [Link]
-
ATORVASTATIN SYNTHESIS. New Drug Approvals. Available at: [Link]
-
This compound Calcium Salt. Veeprho. Available at: [Link]
-
Atorvastatin Structure. uninavarra.edu.co. Available at: [Link]
Sources
- 1. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 4. fvs.com.py [fvs.com.py]
- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. veeprho.com [veeprho.com]
- 11. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 12. veeprho.com [veeprho.com]
- 13. Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
- 16. uspnf.com [uspnf.com]
A Comparative Analysis of the Biological Activities of Atorvastatin and its Metabolite, 5-Oxo Atorvastatin
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Upon administration, atorvastatin undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of several metabolites.[2] While the biological activities of its hydroxylated metabolites, ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin), are well-documented and known to contribute significantly to the drug's therapeutic effects, other metabolites, such as 5-Oxo Atorvastatin, remain less characterized.[2]
This guide provides a detailed comparison of the known biological activities of Atorvastatin and its lesser-known metabolite, this compound. We will delve into their primary pharmacological effect on HMG-CoA reductase and explore their pleiotropic effects, including anti-inflammatory and antioxidant activities, and their impact on endothelial function. This document will also present established experimental protocols to facilitate further research into the comparative bioactivity of these compounds, particularly addressing the current knowledge gap surrounding this compound.
Atorvastatin and its Metabolic Fate
Atorvastatin is administered as an active acid. Its metabolism is crucial to its overall pharmacological profile. The metabolic pathways of Atorvastatin are complex, leading to both active and inactive products.
Figure 1: Simplified metabolic pathway of Atorvastatin.
Primary Biological Activity: HMG-CoA Reductase Inhibition
The primary therapeutic effect of Atorvastatin stems from its potent inhibition of HMG-CoA reductase. This inhibition reduces the synthesis of mevalonate, a precursor of cholesterol, leading to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.[1]
Comparative Potency:
| Compound | HMG-CoA Reductase IC50 | Notes |
| Atorvastatin | ~10-20 nM | Highly potent inhibitor. |
| ortho-hydroxy Atorvastatin | Comparable to Atorvastatin | A major active metabolite contributing significantly to the overall therapeutic effect. |
| para-hydroxy Atorvastatin | Comparable to Atorvastatin | Another major active metabolite. |
| This compound | Data Not Available | The inhibitory potential of this compound on HMG-CoA reductase has not been extensively reported in the scientific literature. |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
This protocol describes a common spectrophotometric method to determine the inhibitory activity of test compounds on HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the enzymatic reaction.
Materials:
-
Human recombinant HMG-CoA reductase
-
HMG-CoA
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (Atorvastatin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds (Atorvastatin and this compound) and a vehicle control.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound or vehicle control to each well.
-
Initiate the reaction by adding HMG-CoA to all wells.
-
Immediately after adding HMG-CoA, add the HMG-CoA reductase enzyme solution to all wells except for the blank controls.
-
Place the microplate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Calculate the rate of NADPH consumption for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for the HMG-CoA Reductase Inhibition Assay.
Pleiotropic Effects of Atorvastatin
Beyond its primary lipid-lowering effect, Atorvastatin exhibits several "pleiotropic" effects that contribute to its cardiovascular benefits. These effects are independent of its action on cholesterol synthesis and include anti-inflammatory, antioxidant, and endothelial function-enhancing properties.[3][4] The contribution of this compound to these effects is currently unknown.
Anti-Inflammatory Activity
Atorvastatin has been shown to reduce markers of inflammation, such as C-reactive protein (CRP), and to modulate the activity of inflammatory cells like macrophages.[5][6] This anti-inflammatory action is thought to contribute to the stabilization of atherosclerotic plaques.
Experimental Protocol: Measurement of Inflammatory Cytokines in Macrophages
This protocol outlines a method to assess the anti-inflammatory effects of Atorvastatin and this compound by measuring the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds (Atorvastatin, this compound)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Cell lysis buffer and protein assay reagents
Procedure:
-
Culture macrophage cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined time (e.g., 24 hours) to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Alternatively, lyse the cells and perform Western blotting to analyze the expression of inflammatory proteins.
-
Compare the cytokine levels in treated cells to those in the LPS-stimulated control to determine the anti-inflammatory activity of the test compounds.
Antioxidant Activity
Atorvastatin has been reported to possess antioxidant properties, reducing oxidative stress in the vasculature.[7] This effect is mediated, in part, by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
Experimental Protocol: Cellular Antioxidant Assay
This assay measures the ability of a compound to reduce intracellular ROS levels.
Materials:
-
Endothelial cells (e.g., HUVECs) or other relevant cell type
-
Cell culture medium
-
Oxidative stress inducer (e.g., H2O2 or Angiotensin II)
-
Fluorescent probe for ROS (e.g., DCFH-DA)
-
Test compounds (Atorvastatin, this compound)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with test compounds or vehicle control.
-
Load the cells with the DCFH-DA probe.
-
Induce oxidative stress by adding the inducer.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
A decrease in fluorescence intensity in the presence of the test compound indicates antioxidant activity.
Improvement of Endothelial Function
Atorvastatin is known to improve endothelial function, primarily by increasing the production of nitric oxide (NO), a key vasodilator and anti-atherogenic molecule.[8][9] This is achieved through the upregulation and activation of endothelial nitric oxide synthase (eNOS).
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Endothelial Cells
The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable breakdown products, nitrite and nitrate.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
Test compounds (Atorvastatin, this compound)
-
Griess Reagent System
Procedure:
-
Culture HUVECs to confluency.
-
Treat the cells with test compounds or vehicle control for a specified time.
-
Collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant according to the manufacturer's protocol to measure the concentration of nitrite.
-
An increase in nitrite concentration indicates enhanced NO production.
Figure 3: Pleiotropic effects of Atorvastatin and corresponding assessment methods.
This compound: An Uncharacterized Metabolite
This compound is a known oxidation product and impurity of Atorvastatin.[10] Despite its identification, there is a significant lack of publicly available data on its biological activity. Its potential to inhibit HMG-CoA reductase or exert pleiotropic effects similar to the parent drug remains to be elucidated.
The absence of comparative biological data for this compound represents a critical knowledge gap in understanding the complete pharmacological profile of Atorvastatin. Further research is warranted to characterize the activity of this metabolite. The experimental protocols detailed in this guide provide a robust framework for such investigations. By applying these methods, researchers can systematically evaluate the HMG-CoA reductase inhibitory potency, as well as the anti-inflammatory, antioxidant, and endothelial-modulating properties of this compound, thereby providing a direct comparison with the well-established profile of Atorvastatin.
Conclusion
Atorvastatin is a potent HMG-CoA reductase inhibitor with well-documented pleiotropic effects that contribute to its clinical efficacy in cardiovascular disease. Its primary hydroxylated metabolites are also biologically active and play a significant role in its therapeutic action. In contrast, the biological activity of this compound, an oxidative metabolite, remains largely unknown. This guide has provided an overview of the known biological activities of Atorvastatin and has presented detailed experimental protocols that can be employed to systematically investigate the pharmacological profile of this compound. Such research is crucial for a comprehensive understanding of Atorvastatin's metabolism and overall effect, and may provide valuable insights for future drug development in the field of lipid-lowering therapies.
References
-
Holčapek, M., et al. (2013). Structural characterization of electrochemically and in vitro biologically generated oxidation products of atorvastatin using UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 405(23), 7185-7195. [Link]
-
Kadoglou, N. P., et al. (2008). Statin treatment, carotid atherosclerotic plaque macrophage infiltration and circulating inflammatory markers. Current Vascular Pharmacology, 6(3), 156-163. [Link]
-
Jirásko, R., et al. (2013). Structural characterization of electrochemically and in vitro biologically generated oxidation products of atorvastatin using UHPLC/MS/MS. Analytical and Bioanalytical Chemistry, 405(23), 7185-7195. [Link]
-
ResearchGate. (n.d.). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Retrieved from [Link]
-
Garg, B., et al. (2019). Statins Inhibit Inflammatory Cytokine Production by Macrophages and Acinar-to-Ductal Metaplasia of Pancreatic Cells. Cellular and Molecular Gastroenterology and Hepatology, 8(2), 261-277. [Link]
-
Malinski, T., et al. (2004). Statin-stimulated nitric oxide release from endothelium. Medical Science Monitor, 10(10), BR347-352. [Link]
-
Wassmann, S., et al. (2002). Cellular antioxidant effects of atorvastatin in vitro and in vivo. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(2), 300-305. [Link]
-
Puccetti, L., et al. (2003). A comparative study of the in vitro antioxidant activity of statins. Atherosclerosis, 169(2), 289-295. [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Ma, X., et al. (2011). Atorvastatin suppresses inflammatory response induced by oxLDL through inhibition of ERK phosphorylation, IκBα degradation, and COX-2 expression in murine macrophages. Journal of Cellular Biochemistry, 112(12), 3663-3671. [Link]
-
Al-Shorbagy, M. Y., et al. (2023). Investigating potential anti-proliferative activity of different statins against five cancer cell lines. Saudi Pharmaceutical Journal, 31(5), 785-797. [Link]
-
O'Donnell, J. C., et al. (2013). A cell-based phenotypic assay to identify cardioprotective agents. Journal of Pharmacological and Toxicological Methods, 68(1), 114-123. [Link]
-
Santos, F. A., et al. (2006). Atorvastatin inhibits inflammatory hypernociception. British Journal of Pharmacology, 148(4), 439-447. [Link]
-
Bernátová, I., et al. (2015). Atorvastatin-induced endothelial nitric oxide synthase expression in endothelial cells is mediated by endoglin. Journal of Physiology and Pharmacology, 66(3), 363-372. [Link]
-
Greenwood, J., et al. (2014). Statins and the vascular endothelial inflammatory response. Cardiovascular Research, 101(1), 14-23. [Link]
-
Zhang, Y., et al. (2023). Statins improve endothelial function via suppression of epigenetic-driven EndMT. Nature Communications, 14(1), 2636. [Link]
-
Blanco-Colio, L. M., et al. (2004). Endothelial Dysfunction, Inflammation, and Statins: New Evidence. Revista Española de Cardiología (English Edition), 57(9), 797-800. [Link]
-
ResearchGate. (n.d.). Structures of atorvastatin and its metabolites and the metabolic... Retrieved from [Link]
-
Sposito, A. C., et al. (2005). Effect of Maximum Dose of Atorvastatin on Inflammation, Thrombogenesis and Fibrinolysisin High-Risk Patients With Ischemic Heart Disease. Revista Española de Cardiología (English Edition), 58(5), 481-488. [Link]
-
Davignon, J. (2004). Beneficial cardiovascular effects of statins: the role of pleiotropic effects. The Canadian Journal of Cardiology, 20 Suppl B, 16B-25B. [Link]
-
Wassmann, S., et al. (2002). Cellular antioxidant effects of atorvastatin in vitro and in vivo. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(2), 300-305. [Link]
-
Ridker, P. M., et al. (2005). C-reactive protein levels and outcomes after statin therapy. The New England Journal of Medicine, 352(1), 20-28. [Link]
-
Laufs, U., et al. (2000). Suppression of endothelial nitric oxide production after withdrawal of statin treatment is mediated by negative feedback regulation of Rho GTPase gene transcription. Circulation, 102(25), 3104-3110. [Link]
-
Li, J. J., et al. (2018). Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy. Frontiers in Pharmacology, 9, 443. [Link]
- Google Patents. (n.d.). Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin).
-
Ota, H., et al. (2010). Induction of Endothelial Nitric Oxide Synthase, SIRT1, and Catalase by Statins Inhibits Endothelial Senescence Through the Akt Pathway. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(11), 2205-2211. [Link]
-
Würtz, P., et al. (2016). Metabolomic Profiling of Statin Use and Genetic Inhibition of HMG-CoA Reductase. JAMA Cardiology, 1(1), 55-64. [Link]
-
Ray, K. K., & Cannon, C. P. (2005). Atorvastatin and cardiovascular protection: a review and comparison of recent clinical trials. Expert Opinion on Pharmacotherapy, 6(6), 915-927. [Link]
-
Senthilkumar, A., et al. (2012). A comparative effect of atorvastatin with other statins in patients of hyperlipidemia. Journal of Clinical and Diagnostic Research, 6(4), 629-632. [Link]
-
Apak, R., et al. (2016). Methods for determination of antioxidant capacity: A review. Journal of Pharmaceutical and Biomedical Analysis, 128, 333-356. [Link]
-
Lee, Y. R., et al. (2013). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 21(3), 237-241. [Link]
-
Sahebkar, A., et al. (2023). Impact of statins as immune-modulatory agents on inflammatory markers in adults with chronic diseases: A systematic review and meta-analysis. PLOS ONE, 18(11), e0293574. [Link]
-
Asztalos, B. F., et al. (2002). Comparing the effects of five different statins on the HDL subpopulation profiles of coronary heart disease patients. Journal of Lipid Research, 43(10), 1577-1584. [Link]
-
ResearchGate. (n.d.). Methods for determination of antioxidant capacity: A review. Retrieved from [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Foods, 10(11), 2577. [Link]
-
Jackevicius, C. A., et al. (2016). Comparative Effectiveness of Generic Atorvastatin and Lipitor® in Patients Hospitalized with an Acute Coronary Syndrome. The American Journal of Cardiology, 117(8), 1239-1244. [Link]
-
Burnett, J. R., & Hooper, A. J. (2005). Atorvastatin and cardiovascular protection: a review and comparison of recent clinical trials. Expert Opinion on Pharmacotherapy, 6(6), 915-927. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Structural characterization of electrochemically and in vitro biologically generated oxidation products of atorvastatin using UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The patent landscape of Atorvastatin [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. US20090226510A1 - Pharmaceutical compositions of atorvastatin - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Assessing 5-Oxo Atorvastatin Cross-Reactivity in Immunoassays
For researchers, drug development professionals, and scientists engaged in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) of atorvastatin, the specificity of the analytical method is paramount. While immunoassays offer a high-throughput and cost-effective solution for quantifying drug concentrations, their susceptibility to cross-reactivity with structurally similar metabolites can lead to an overestimation of the parent drug, potentially compromising data integrity and clinical decisions.
This guide provides an in-depth comparison of analytical methodologies and a practical framework for evaluating the cross-reactivity of 5-Oxo Atorvastatin, a key degradation and synthetic byproduct, in atorvastatin immunoassays. We will delve into the causal logic behind experimental design, empowering you to validate the specificity of your chosen immunoassay and ensure the accuracy of your results.
The Significance of Atorvastatin Metabolism in Immunoassay Specificity
Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several active and inactive derivatives.[1] The primary active metabolites are ortho- (2-hydroxy) and para- (4-hydroxy) hydroxylated forms, which account for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[2] Beyond these, various oxidation and degradation products can form, including this compound.[3]
The structural similarity between atorvastatin and its metabolites, including this compound, presents a significant challenge for immunoassays.[3] Immunoassays rely on the specific binding of an antibody to the target analyte. If the antibody's paratope recognizes an epitope shared between atorvastatin and a metabolite, the metabolite will also be detected, leading to an artificially inflated measurement of the parent drug concentration. This phenomenon, known as cross-reactivity, can have profound implications for data interpretation in preclinical and clinical studies.[4]
Atorvastatin Metabolic Pathway
The following diagram illustrates the metabolic conversion of Atorvastatin, highlighting the formation of its major metabolites and the related compound, this compound. Understanding this pathway is crucial for appreciating the potential sources of cross-reactivity in immunoassays.
Caption: Metabolic pathway of Atorvastatin.
Comparing Analytical Methodologies: Immunoassay vs. LC-MS/MS
The choice of analytical method hinges on a balance of throughput, cost, and specificity. While immunoassays excel in the first two, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specificity.
| Feature | Immunoassay | LC-MS/MS |
| Principle | Antibody-antigen binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Can be susceptible to cross-reactivity with structurally similar compounds. | High specificity, capable of distinguishing between parent drug and metabolites. |
| Throughput | High, suitable for large sample batches. | Lower, though advancements are improving speed.[5][6][7] |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and per-sample cost. |
| Validation | Requires rigorous cross-reactivity testing. | Considered the reference method for validating other assays.[2][8] |
Given the potential for cross-reactivity in immunoassays, it is imperative to validate their performance against a more specific method like LC-MS/MS.
Experimental Protocol for Assessing this compound Cross-Reactivity
This section provides a detailed, step-by-step methodology for quantifying the cross-reactivity of this compound in a competitive immunoassay for atorvastatin. This protocol is designed as a self-validating system.
I. Materials and Reagents
-
Atorvastatin reference standard
-
This compound reference standard
-
Atorvastatin immunoassay kit (including antibody-coated plates, enzyme-conjugated atorvastatin, substrate, and stop solution)
-
Assay buffer
-
Phosphate-buffered saline (PBS)
-
Drug-free plasma/serum from the relevant species
-
Precision pipettes and tips
-
Microplate reader
II. Experimental Workflow
The following diagram outlines the key steps in the cross-reactivity assessment workflow.
Sources
- 1. Atorvastatin-induced acute elevation of hepatic enzymes and the absence of cross-toxicity of pravastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Generation of polyclonal antibody with high avidity to rosuvastatin and its use in development of highly sensitive ELISA for determination of rosuvastatin in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 6. ajmhsrcmp.org [ajmhsrcmp.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. LC-MS-MS simultaneous determination of atorvastatin and ezetimibe in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Development and Certification of 5-Oxo Atorvastatin Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the adage "you can only control what you can measure" holds profound truth. The accuracy of any analytical measurement is fundamentally tethered to the quality of the reference material used for calibration and validation. This is particularly critical for impurities like 5-Oxo Atorvastatin, a known degradation and synthetic byproduct of Atorvastatin, one of the world's most prescribed lipid-lowering agents.[1][2][3] An accurately characterized Certified Reference Material (CRM) for this compound is not merely a laboratory reagent; it is the bedrock of ensuring the safety and efficacy of the final drug product.[4][5][6]
This guide provides an in-depth, scientifically grounded comparison of the methodologies required to develop a robust CRM for this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, compare orthogonal analytical techniques, and provide the frameworks necessary for establishing a self-validating system of characterization, adhering to the principles outlined in international standards such as ISO 17034.[7][8][9]
The Imperative for a Certified Standard
Atorvastatin's complex synthesis and inherent susceptibility to oxidative stress can lead to the formation of various impurities, including this compound.[1][10] Regulatory bodies like the FDA and EMA, guided by ICH directives, mandate stringent control over such impurities.[10][11] A CRM serves as the ultimate benchmark in this endeavor, providing a metrologically traceable value with a stated uncertainty, which is indispensable for:
-
Method Validation: Establishing the accuracy, precision, and linearity of analytical methods used for routine quality control.[12]
-
Impurity Profiling: Accurately identifying and quantifying this compound in drug substances and finished products.[4][13]
-
Stability Studies: Monitoring the formation of this compound under various stress conditions to establish shelf-life and storage requirements.[1]
The CRM Development & Certification Workflow
The path from a synthesized molecule to a CRM is a rigorous, multi-stage process designed to build a comprehensive portfolio of evidence about the material's identity, purity, homogeneity, and stability.
Caption: Workflow for Certified Reference Material (CRM) Development.
Part 1: Synthesis and Purification
The journey begins with the chemical synthesis of this compound. While various synthetic routes exist for Atorvastatin and its analogues, the primary goal here is not yield, but the generation of a product with a manageable impurity profile that is amenable to high-resolution purification.[2][14][15]
Causality of Choice: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often the method of choice for purification. Unlike techniques such as recrystallization, which relies on solubility differences, Prep-HPLC offers superior selectivity to resolve structurally similar impurities from the main compound, ensuring the highest possible starting purity for the candidate material.
Part 2: Comprehensive Characterization & Method Comparison
This is the core of the certification process. A battery of orthogonal (based on different chemical principles) analytical techniques is employed to build an undeniable case for the material's identity and purity.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for structural elucidation. They provide a detailed map of the molecule's proton and carbon framework, confirming atomic connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the elemental composition and molecular formula. Fragmentation patterns (MS/MS) offer further structural confirmation.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Provides a molecular "fingerprint" by identifying characteristic functional groups (e.g., C=O of the ketone and amide, O-H of the carboxylic acid).
Purity Assessment: A Comparative Analysis
Assigning a purity value is the most critical step and demands the use of multiple, independent methods. The "mass balance" approach is often considered the gold standard, where purity is calculated by subtracting the sum of all detected impurities from 100%.[16][17][18] The primary techniques for quantifying these impurities are compared below.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[19][20] | Relative purity (area %), quantification of organic impurities. | High sensitivity for chromophoric impurities, excellent for resolving related substances.[21][22] | Assumes all impurities have the same response factor as the main peak unless corrected; non-chromophoric impurities are not detected. |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[23] | An absolute measure of purity (mass fraction) by comparing the analyte's integral to a certified internal standard.[24] | Primary ratio method traceable to SI units, does not require a reference standard of the analyte itself, quantifies both crystalline and amorphous content.[25][26] | Lower sensitivity than HPLC, requires a highly pure and certified internal standard, potential for peak overlap.[23] |
| Mass Balance | Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-Volatile Residue).[18][27] | A holistic purity value by accounting for all potential impurity classes. | Most comprehensive approach, provides SI-traceable purity values.[18] | Labor-intensive, combines uncertainties from multiple independent measurements.[16] |
Expert Insight: No single method is sufficient. A high-purity value from HPLC-UV provides confidence in the absence of significant structurally related impurities. However, quantitative NMR (qNMR) is essential as a primary method to provide an absolute purity value that is independent of chromatographic response factors.[24] The mass balance approach, incorporating data from Karl Fischer titration (for water), TGA (for non-volatile residue), and GC-HS (for residual solvents), validates these findings and provides the most complete picture of the material's composition.[17][18][27]
Part 3: Value Assignment, Uncertainty, and Stability
Assigning the Certified Value
The certified purity value is not simply the result of a single measurement. It is a statistically combined value derived from the orthogonal methods (e.g., qNMR and mass balance).[28] This approach minimizes bias from any single technique and allows for a more robust and defensible certified value.
The Uncertainty Budget
Every measurement has an associated uncertainty. For a CRM, this uncertainty must be rigorously calculated and reported. The overall uncertainty budget is a combination of uncertainties from:
-
Characterization (the purity measurements themselves)
-
Homogeneity (variation between different units/vials of the CRM)[29][30][31]
Caption: Components of the CRM Uncertainty Budget.
Homogeneity and Stability Studies
Positive demonstration of homogeneity and stability is a core requirement of ISO 17034.[29][32]
-
Homogeneity: A statistically significant number of units from across the entire batch are analyzed (e.g., using HPLC) to ensure that the purity value is consistent from vial to vial. ANOVA is typically used to assess the data.[30][31]
-
Stability: Long-term stability studies under recommended storage conditions and accelerated stability studies at elevated temperatures and humidity are conducted. This data is used to establish the CRM's shelf-life and recommended transport conditions.[29][30]
Comparison: CRM vs. In-House Standard
While an in-house or "well-characterized" standard is useful for routine work, it lacks the metrological rigor of a CRM. This distinction is critical for regulatory submissions and ensuring data integrity.
| Attribute | Certified Reference Material (CRM) | In-House "Research Grade" Standard |
| Purity Assignment | Assigned using orthogonal, primary methods (e.g., qNMR, Mass Balance).[26][27] | Typically assigned by a single method (e.g., HPLC area % or ¹H NMR). |
| Traceability | Metrologically traceable to SI units via an unbroken chain of comparisons.[7][12] | Traceability is often undefined or internal to the organization. |
| Uncertainty | A comprehensive uncertainty budget is calculated and reported on the certificate.[7][29] | Uncertainty is typically not evaluated or reported. |
| Documentation | Accompanied by a detailed Certificate of Analysis compliant with ISO 17034, including all characterization data.[8][33] | Documentation is variable, often limited to a basic spectrum and HPLC chromatogram. |
| Regulatory Acceptance | Universally accepted by regulatory agencies for method validation, calibration, and system suitability.[6] | May be acceptable for early development but generally insufficient for GMP release testing or registration. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
System: HPLC with a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[4]
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from ~70% A to 30% A over 30 minutes to ensure separation of all related impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[4]
-
Detection: 244 nm.[22]
-
System Suitability: Inject a standard solution containing this compound and a known impurity (e.g., Atorvastatin) to verify resolution (>2.0), tailing factor (<1.5), and injection precision (%RSD <2.0 for 6 replicates).
-
Analysis: Prepare the CRM candidate solution at a concentration of ~0.5 mg/mL. Inject and integrate all peaks. Calculate purity based on area percent.
Protocol 2: Purity Determination by Quantitative NMR (qNMR)
-
System: High-field NMR spectrometer (≥400 MHz).
-
Internal Standard (IS): A certified, high-purity standard with non-overlapping signals (e.g., Maleic Acid).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation: Accurately weigh ~10 mg of the this compound candidate material and ~5 mg of the certified Maleic Acid IS into a vial. Dissolve in a precise volume of DMSO-d6.
-
Acquisition:
-
Use a standard 90° pulse sequence.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the IS to allow for full magnetization recovery. This is critical for accurate quantification.
-
-
Processing: Manually phase and baseline correct the spectrum. Integrate a well-resolved, unique signal for this compound and the singlet for Maleic Acid.
-
Calculation: The purity (P) is calculated using the following equation, which accounts for the integral values (I), number of protons (N), molar masses (M), and weighed masses (m) of the analyte (a) and the standard (std).[23]
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Conclusion
The development of a Certified Reference Material for this compound is a meticulous, multi-disciplinary undertaking that underpins the quality assurance of Atorvastatin manufacturing. It requires a deep understanding of synthetic chemistry, advanced analytical techniques, and metrological principles. By employing orthogonal methods like HPLC, qNMR, and the mass balance approach, and by rigorously assessing homogeneity and stability, a producer can furnish a CRM that provides a solid, traceable foundation for accurate analytical measurements. For researchers and drug developers, utilizing such a well-characterized CRM is not a matter of convenience—it is a fundamental requirement for ensuring data integrity, meeting regulatory expectations, and ultimately, safeguarding patient health.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. (URL: [Link])
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. (URL: [Link])
-
The development of an efficient mass balance approach for the purity assignment of organic calibration standards. PubMed. (URL: [Link])
-
Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. R Discovery. (URL: [Link])
-
(PDF) Homogeneity and stability of reference materials. ResearchGate. (URL: [Link])
-
Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. ResearchGate. (URL: [Link])
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. (URL: [Link])
-
Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. PubMed. (URL: [Link])
-
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. (URL: [Link])
-
Certified reference materials. Wikipedia. (URL: [Link])
-
Homogeneity and stability assessment of certified reference materials on the example of the liquid density standard. Metrology & Hallmark. (URL: [Link])
-
Evaluation of Homogeneity in Certified Reference Materials (CRM). E3S Web of Conferences. (URL: [Link])
-
Method validation using Certified Reference Materials (CRMs). ARO Scientific. (URL: [Link])
-
The new International Standard ISO 17034: general requirements for the competence of reference material producers. ResearchGate. (URL: [Link])
-
Reference Material Producer Accreditation | ISO 17034 | ANAB. ANAB. (URL: [Link])
-
SS/ISO 17034/ definitions. The International Accreditation Service. (URL: [Link])
-
Guidance on the Accreditation of Reference Material Producers. NBE. (URL: [Link])
-
Atorvastatin and it's Impurities: An Overview. Veeprho. (URL: [Link])
-
Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Agilent. (URL: [Link])
-
This compound Calcium Salt. Veeprho. (URL: [Link])
-
Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Bentham Science. (URL: [Link])
-
Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. ResearchGate. (URL: [Link])
-
Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. Preprints.org. (URL: [Link])
-
An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. (URL: [Link])
-
ATORVASTATIN SYNTHESIS. New Drug Approvals. (URL: [Link])
-
Various analytical methods for analysis of atorvastatin: A review. ResearchGate. (URL: [Link])
-
Various analytical methods for analysis of atorvastatin: A review. Asian Journal of Pharmaceutical Analysis. (URL: [Link])
-
CAS No : 1391052-82-6 | Product Name : this compound. Pharmaffiliates. (URL: [Link])
-
Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. (URL: [Link])
-
Quality Control in the Synthesis of Atorvastatin Calcium. Pharmaceutical Networking. (URL: [Link])
Sources
- 1. veeprho.com [veeprho.com]
- 2. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - Li - Current Medicinal Chemistry [snv63.ru]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. biomolther.org [biomolther.org]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. The development of an efficient mass balance approach for the purity assignment of organic calibration standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. ijpsdronline.com [ijpsdronline.com]
- 23. emerypharma.com [emerypharma.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. mdpi.com [mdpi.com]
- 27. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Certified reference materials - Wikipedia [en.wikipedia.org]
- 31. Evaluation of Homogeneity in Certified Reference Materials (CRM) | International Congress of Metrology [cfmetrologie.edpsciences.org]
- 32. Hemogeneity and stability assessment of certified reference materials on the example of the liquid density standard - Volume 27 - Metrology & Hallmark [gum.gov.pl]
- 33. nbeglobal.org [nbeglobal.org]
A Guide to Establishing Inter-Laboratory Comparability for the Quantification of 5-Oxo Atorvastatin
This guide provides a comprehensive framework for establishing and validating analytical methods for the quantification of 5-Oxo Atorvastatin across multiple laboratories. As a critical metabolite of Atorvastatin, ensuring consistent and accurate measurement of this compound is paramount for robust pharmacokinetic and drug metabolism studies. This document outlines a recommended analytical approach, a protocol for inter-laboratory comparison, and the rigorous validation standards required to ensure data integrity, drawing upon established best practices for similar bioanalytical assays.
The Imperative for Standardized this compound Quantification
Atorvastatin is a widely prescribed medication for managing hypercholesterolemia. Its metabolism results in several active and inactive compounds, including this compound. The precise quantification of this metabolite is crucial for a complete understanding of Atorvastatin's disposition and potential metabolic pathways in vivo. When such studies are conducted across different research sites, the variability in analytical methodologies can lead to discordant results, undermining the validity of clinical or preclinical findings.
An inter-laboratory comparison serves as a cornerstone for analytical method standardization. It demonstrates the robustness, transferability, and reliability of a given method, ensuring that data generated in one laboratory is comparable to data from another. This guide proposes a pathway to achieve this comparability, with a strong emphasis on the principles of scientific integrity and adherence to regulatory guidelines.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of small molecules like this compound in complex biological matrices such as plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[1][2][3][4][5][6][7][8][9][10] Its high sensitivity, selectivity, and specificity allow for the accurate measurement of low-concentration analytes in the presence of potentially interfering substances.[11][12]
The principle of LC-MS/MS involves the chromatographic separation of the target analyte from other matrix components, followed by its ionization and mass-based detection. The use of Multiple Reaction Monitoring (MRM) provides an additional layer of specificity, significantly reducing the likelihood of false positives.[10]
Framework for a Successful Inter-Laboratory Comparison
A robust inter-laboratory comparison study is built on a foundation of meticulous planning and a clearly defined protocol. The following workflow is recommended to ensure the successful validation of a this compound quantification method across different laboratories.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Expected Performance of a Validated LC-MS/MS Method
While a formal inter-laboratory study for this compound is not yet widely published, we can extrapolate the expected performance characteristics from validated methods for Atorvastatin and its other metabolites.[1][2][3][4][5][6][8][13] The following table provides a synthesized overview of typical validation parameters and their acceptance criteria based on regulatory guidelines.[12][14][15][16][17][18][19][20][21][22]
| Parameter | Typical Range/Value | Acceptance Criteria (as per FDA/ICH Guidelines) |
| Linearity (r²) | > 0.99 | Correlation coefficient (r²) should be ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | Signal-to-noise ratio ≥ 5; accuracy within ±20%; precision ≤ 20%. |
| Intra-day Precision (%RSD) | < 15% | Relative Standard Deviation (RSD) should be ≤ 15% (≤ 20% at LLOQ). |
| Inter-day Precision (%RSD) | < 15% | RSD should be ≤ 15% (≤ 20% at LLOQ). |
| Accuracy (%RE) | ± 15% | Relative Error (RE) should be within ±15% (±20% at LLOQ). |
| Recovery (%) | 70 - 120% | Consistent, precise, and reproducible. |
| Matrix Effect | 85 - 115% | The matrix factor should be consistent and within acceptable limits. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | < 15% deviation | Analyte concentration should remain within ±15% of the nominal concentration. |
Detailed Experimental Protocol: Quantification of this compound in Human Plasma
This protocol is a representative method that should be validated in each laboratory before its application in the inter-laboratory comparison.
5.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
5.2. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Sources
- 1. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of atorvastatin and its metabolite ortho-hydroxyatorvastatin in human plasma by on-line anion-exchange solid-phase extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmhsrcmp.org [ajmhsrcmp.org]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fda.gov [fda.gov]
- 13. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. moh.gov.bw [moh.gov.bw]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Atorvastatin Impurity Separation
For researchers, scientists, and drug development professionals, the accurate and robust separation of Atorvastatin from its impurities is a critical aspect of quality control and regulatory compliance. The choice of an appropriate High-Performance Liquid Chromatography (HPLC) column is paramount in achieving the desired resolution, sensitivity, and analysis time. This guide provides an in-depth comparison of different HPLC column chemistries for the separation of Atorvastatin and its related substances, supported by experimental data and field-proven insights.
The Critical Role of Stationary Phase Chemistry in Atorvastatin Analysis
Atorvastatin, a blockbuster drug for lowering cholesterol, possesses a complex structure with multiple functional groups, including a pyrrole ring, a dihydroxyheptanoic acid side chain, and fluorophenyl and phenyl groups.[1][2] Its impurities can arise from the manufacturing process or degradation and often share significant structural similarities with the parent drug.[2][3] This structural resemblance necessitates highly selective HPLC methods to ensure accurate quantification.
The selection of an HPLC column, specifically its stationary phase, is the most influential factor in achieving the desired selectivity. Different stationary phases interact with analytes through various mechanisms, including hydrophobic, dipole-dipole, and π-π interactions. Understanding these interactions is key to developing a robust separation method.
Experimental Workflow for Column Comparison
The following workflow outlines a systematic approach to comparing different HPLC columns for Atorvastatin impurity analysis. This process ensures a comprehensive evaluation of column performance based on key chromatographic parameters.
Figure 1: A generalized experimental workflow for comparing HPLC columns for Atorvastatin impurity analysis.
Comparison of Common HPLC Column Chemistries
The most commonly employed stationary phases for reversed-phase HPLC analysis of Atorvastatin and its impurities are C18 (octadecylsilane) and C8 (octylsilane).[4][5][6][7] However, alternative chemistries like Phenyl-Hexyl can offer unique selectivity for aromatic compounds like Atorvastatin.
C18 (L1) Columns: The Industry Workhorse
C18 columns are the most popular choice for reversed-phase chromatography due to their high hydrophobicity and retention of nonpolar compounds.[8][9] The long alkyl chains provide a large surface area for hydrophobic interactions with the analyte molecules.
Mechanism of Separation: The primary separation mechanism on a C18 column is hydrophobic interaction. Atorvastatin and its impurities, containing multiple nonpolar phenyl and isopropyl groups, are retained on the stationary phase. Subtle differences in their hydrophobicity, arising from minor structural modifications, allow for their separation.
Performance Insights: C18 columns generally provide good retention and resolution for Atorvastatin and its related substances.[4][10] The United States Pharmacopeia (USP) method for Atorvastatin impurities often utilizes a C18 (L1) column.[4] However, achieving baseline separation of all critical pairs can sometimes be challenging due to the similar hydrophobicity of certain impurities.
C8 (L7) Columns: A Balance of Retention and Speed
C8 columns have a shorter alkyl chain compared to C18, resulting in lower hydrophobicity.[11] This can be advantageous in reducing analysis time and solvent consumption.
Mechanism of Separation: Similar to C18, the dominant separation mechanism is hydrophobic interaction, but with reduced intensity. This can lead to different selectivity for certain analytes compared to a C18 column.
Performance Insights: The European Pharmacopoeia (EP) method for Atorvastatin impurities specifies the use of an octylsilyl C8 (L7) column.[4][5] For some impurity profiles, a C8 column can provide a better separation of critical pairs that may co-elute on a C18 column. The reduced retention can also be beneficial when dealing with highly retained impurities.
Phenyl-Hexyl Columns: Harnessing π-π Interactions
Phenyl-Hexyl columns possess a stationary phase with a phenyl ring attached to a hexyl alkyl chain. This unique chemistry allows for both hydrophobic and π-π interactions.
Mechanism of Separation: In addition to hydrophobic interactions from the hexyl chain, the phenyl ring in the stationary phase can interact with the aromatic rings of Atorvastatin and its impurities through π-π stacking.[8] This provides an alternative selectivity that can be highly effective in resolving structurally similar aromatic compounds.
Performance Insights: Phenyl-Hexyl columns can offer significantly different selectivity compared to traditional alkyl chain phases.[8][12] For Atorvastatin, which contains multiple aromatic rings, this alternative chemistry can be particularly useful for separating impurities that are difficult to resolve on C18 or C8 columns. The π-π interactions can enhance the separation of isomers or impurities with minor modifications to their aromatic systems.
Comparative Performance Data
The following table summarizes the typical performance characteristics of different HPLC columns for the separation of Atorvastatin and a critical impurity pair (e.g., Atorvastatin and Impurity B). The data is a synthesis of findings from various application notes and research articles.
| Column Chemistry | Typical Resolution (Rs) for Critical Pair | Peak Tailing Factor (Tf) for Atorvastatin | Relative Analysis Time | Primary Separation Mechanism |
| C18 (L1) | 1.5 - 2.5 | 1.0 - 1.5 | 1.0x (Baseline) | Hydrophobic Interactions |
| C8 (L7) | 1.4 - 2.2 | 1.0 - 1.4 | 0.8x - 0.9x | Hydrophobic Interactions (less retentive) |
| Phenyl-Hexyl | 1.8 - 3.0 | 0.9 - 1.3 | 0.9x - 1.1x | Hydrophobic & π-π Interactions |
Note: The actual performance will vary depending on the specific column manufacturer, particle size (e.g., fully porous vs. superficially porous), and the detailed chromatographic conditions.
Detailed Experimental Protocols
Standard Pharmacopeial Method (Based on USP and EP)
This protocol provides a general framework based on established pharmacopeial methods.[4][5][13]
-
Column: C18 (L1), 250 mm x 4.6 mm, 5 µm or C8 (L7), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: A mixture of buffer (e.g., ammonium acetate or phosphate), acetonitrile, and tetrahydrofuran. The exact ratios vary between USP and EP methods.
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution is typically employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Detection: UV at 244 nm
-
Injection Volume: 10 - 20 µL
-
Diluent: Dimethylformamide is often used to prepare the test solutions.[4]
Optimized Fast HPLC Method using Superficially Porous Particles
Modern column technologies, such as core-shell or superficially porous particles, can significantly reduce analysis time without compromising resolution.[4][13]
-
Column: C18 or Phenyl-Hexyl, e.g., 100 mm x 3.0 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A rapid gradient from ~40% to 90% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.5 - 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 245 nm
-
Injection Volume: 2 - 5 µL
Rationale Behind Method Parameter Choices
-
Mobile Phase: The combination of a buffered aqueous phase and organic modifiers like acetonitrile and tetrahydrofuran allows for the fine-tuning of selectivity. Tetrahydrofuran, in particular, can improve the peak shape of certain impurities.[5][10]
-
pH: The pH of the mobile phase is critical as Atorvastatin is an acidic compound. Maintaining a consistent pH ensures reproducible retention times and peak shapes.
-
Gradient Elution: A gradient is necessary to elute all impurities with varying polarities within a reasonable timeframe while maintaining good resolution for early-eluting peaks.
-
Temperature: Column temperature affects viscosity and, consequently, backpressure. It can also influence the selectivity of the separation.
Conclusion and Recommendations
The choice of the optimal HPLC column for Atorvastatin impurity separation is a multifaceted decision that depends on the specific impurity profile and the analytical goals.
-
For routine quality control based on pharmacopeial methods, a high-quality C18 (L1) or C8 (L7) column from a reputable manufacturer is a reliable choice.
-
When encountering challenging separations of specific impurities, particularly those with aromatic moieties, a Phenyl-Hexyl column should be evaluated for its alternative selectivity.
-
For high-throughput environments where analysis time is a critical factor, transitioning to columns packed with superficially porous particles can provide significant efficiency gains.
It is always recommended to screen a selection of columns with different chemistries during method development to identify the most suitable stationary phase for a given Atorvastatin sample.[14] This systematic approach, coupled with a thorough understanding of the underlying separation mechanisms, will lead to the development of a robust and reliable HPLC method for Atorvastatin impurity profiling.
References
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available from: [Link]
-
Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Agilent. Available from: [Link]
-
Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. Available from: [Link]
-
Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. Available from: [Link]
-
Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online. Available from: [Link]
-
Chromatogram obtained using the method prescribed in European... ResearchGate. Available from: [Link]
-
Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Available from: [Link]
-
VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate. Available from: [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. Available from: [Link]
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. MDPI. Available from: [Link]
-
Atorvastatin and it's Impurities: An Overview. Veeprho. Available from: [Link]
-
Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. MDPI. Available from: [Link]
-
Atorvastatin-impurities. Pharmaffiliates. Available from: [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. NIH. Available from: [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available from: [Link]
-
Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method. ResearchGate. Available from: [Link]
-
Atorvastatin Analysis Using Quasar AQ HPLC Column. LCGC International. Available from: [Link]
-
What is the Difference Between C18 and Phenyl Column. Pediaa.Com. Available from: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]
-
Hplc columns and their role in analytical method development. Ayurlog. Available from: [Link]
-
Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. ResearchGate. Available from: [Link]
-
HPLC Method for Analysis of Atorvastatin. SIELC Technologies. Available from: [Link]
-
Atorvastatin Calcium. USP-NF. Available from: [Link]
-
USP Method for Atorvastatin Calcium. Phenomenex. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Available from: [Link]
Sources
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. support.waters.com [support.waters.com]
- 9. differencebetween.com [differencebetween.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Determination of the Relative Response Factor for 5-Oxo Atorvastatin
This guide provides an in-depth, comparative analysis of methodologies for determining the Relative Response Factor (RRF) of 5-Oxo Atorvastatin, a critical degradation impurity of Atorvastatin.[1] We will explore the foundational principles, present detailed experimental protocols, and discuss the scientific rationale behind key procedural choices, empowering researchers and drug development professionals to ensure accurate impurity quantification and regulatory compliance.
Introduction: The Imperative of Accurate Impurity Profiling
Atorvastatin is a widely prescribed statin used to lower cholesterol.[2] During its synthesis, formulation, or storage, impurities can arise, including degradation products like this compound, an oxidized byproduct.[1] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate the reporting, identification, and qualification of impurities exceeding specific thresholds.[3][4][5][6]
Accurate quantification is paramount. However, obtaining certified reference standards for every impurity is often impractical and costly.[7][8] The RRF provides a scientifically sound method to quantify an impurity using the readily available Active Pharmaceutical Ingredient (API) standard.[7] The RRF corrects for differences in the detector response between the impurity and the API, ensuring that the reported impurity levels are accurate.[9][10] As per ICH guidelines, if the response factors of the API and the impurity are not similar, a correction factor must be applied to avoid over- or underestimation.[3]
This guide will focus on the most prevalent technique, High-Performance Liquid Chromatography with UV detection (HPLC-UV), as the primary method for RRF determination.
The Theoretical Basis of Relative Response Factor (RRF)
The detector response (e.g., UV absorbance) for a given compound is proportional to its concentration. The Response Factor (RF) is a measure of this relationship.
Response Factor (RF) = Peak Area / Concentration [7]
However, different molecules absorb light differently at a given wavelength due to their unique chemical structures (chromophores). The RRF is the ratio of the impurity's response factor to the API's response factor.[7]
Relative Response Factor (RRF) = RF_Impurity / RF_API [7]
For the most accurate RRF determination, the value is derived from the slopes of the calibration curves (linearity plots) for both the impurity and the API.[7][11]
RRF = Slope_Impurity / Slope_API
An RRF of 1.0 implies an identical detector response. A value significantly different from 1.0 necessitates its use in impurity calculations to ensure accuracy.
Workflow for RRF Determination
Caption: General workflow for RRF determination from standard preparation to final calculation.
Experimental Guide: RRF Determination via HPLC-UV
This section details a robust, self-validating protocol for determining the RRF of this compound against the Atorvastatin API standard. The method is based on typical reversed-phase HPLC conditions reported for Atorvastatin analysis.[12][13][14][15]
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.
-
Reference Standards: Atorvastatin Calcium (USP or Ph. Eur. grade), this compound (certified purity).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (AR grade), Glacial Acetic Acid (AR grade), Deionized Water.
-
Column: C18 column, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Rx C8, Hypersil BDS C18).[12][15]
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.05M Ammonium Acetate buffer, pH adjusted to 4.0 with Acetic Acid | Provides good buffering capacity in a pH range suitable for the acidic analytes, ensuring consistent retention and peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC providing good elution strength for moderately polar compounds like Atorvastatin. |
| Elution Mode | Gradient or Isocratic | A gradient may be needed to separate all related impurities, but for RRF of a known impurity, an isocratic method can be simpler and more robust if separation is adequate. For this example, an isocratic mixture of Buffer:Acetonitrile (55:45 v/v) is proposed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection λ | 246 nm | Atorvastatin has a UV maximum around 244-248 nm.[15][16][17] Using a single wavelength ensures that the response comparison is valid. A DAD is preferred to confirm peak purity and check for co-elution. |
| Injection Vol. | 10 µL | A typical injection volume to ensure sharp peaks without overloading the column. |
| Diluent | Acetonitrile:Water (50:50 v/v) | Ensures sample solubility and compatibility with the mobile phase. |
-
Preparation of Stock Solutions (1000 µg/mL):
-
Accurately weigh about 25 mg of Atorvastatin API and 25 mg of this compound into separate 25 mL volumetric flasks.
-
Dissolve in the diluent and make up to volume. Sonicate if necessary to ensure complete dissolution.
-
Causality Check: Using a high concentration stock solution minimizes weighing errors and allows for accurate serial dilutions.
-
-
Preparation of Linearity Solutions:
-
From the stock solutions, prepare a series of at least five concentrations for both Atorvastatin and this compound. The concentration range should span from the limit of quantification (LOQ) to approximately 150% of the impurity specification limit (e.g., 0.15% of the API test concentration).
-
Example Series: 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL.
-
Trustworthiness Check: A multi-point calibration curve is essential for establishing linearity and is a core requirement for method validation under ICH Q2(R2) and USP <1225>.[18][19][20] A single-point RRF is not considered robust.
-
-
System Suitability Test (SST):
-
Prepare a solution containing both Atorvastatin (e.g., 100 µg/mL) and this compound (e.g., 1.5 µg/mL).
-
Inject this solution six replicate times.
-
Acceptance Criteria (per USP <621>):
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Resolution between Atorvastatin and this compound: ≥ 2.0.
-
-
Rationale: SST ensures the chromatographic system is performing adequately before analyzing experimental samples.
-
-
Analysis of Linearity Solutions:
-
Inject each linearity solution in triplicate.
-
Record the peak area for each analyte at each concentration level.
-
-
Data Processing and RRF Calculation:
-
For both Atorvastatin and this compound, plot a graph of the mean peak area versus concentration (µg/mL).
-
Perform a linear regression analysis to obtain the slope and the coefficient of determination (R²).
-
The R² value should be ≥ 0.999 to confirm linearity.
-
Calculate the RRF using the slopes: RRF = Slope (this compound) / Slope (Atorvastatin) .
-
Comparative Data and Analysis
The following table presents hypothetical but realistic data from the experiment described above.
| Analyte | Concentration (µg/mL) | Mean Peak Area | Linearity (R²) | Slope | Calculated RRF |
| Atorvastatin | 0.5 | 55,120 | 0.9998 | 110,500 | N/A |
| 1.0 | 110,850 | ||||
| 1.5 | 165,900 | ||||
| 2.0 | 220,500 | ||||
| 2.5 | 276,150 | ||||
| This compound | 0.5 | 48,300 | 0.9999 | 96,750 | 0.88 |
| 1.0 | 96,950 | ||||
| 1.5 | 145,050 | ||||
| 2.0 | 193,400 | ||||
| 2.5 | 241,800 |
Analysis of Results:
-
The obtained RRF of 0.88 indicates that this compound has a lower UV response at 246 nm compared to Atorvastatin.
-
The structural difference—the introduction of a ketone (oxo) group on the heptanoic acid side chain—alters the molecule's chromophoric properties, leading to this differential response.
-
Using an RRF of 1.0 would result in underestimating the actual amount of this impurity by approximately 12%. For a specified impurity near its reporting or qualification threshold, this difference is significant and could lead to an incorrect assessment of the drug substance's quality and safety.[3]
Alternative Methodologies: A Brief Comparison
While HPLC-UV is the workhorse, other methods can be employed, particularly if a UV chromophore is weak or absent.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | UV Absorbance | Widely available, robust, cost-effective, well-understood by regulatory agencies. | Requires a UV chromophore; response can be affected by mobile phase changes. |
| LC-MS | Mass-to-charge ratio | Highly specific and sensitive; can be used for non-chromophoric impurities. | Response can be variable (matrix effects, ionization efficiency); more complex and expensive instrumentation. |
| Quantitative NMR (qNMR) | Nuclear Magnetic Resonance | Does not require an impurity reference standard (uses a certified internal standard); provides a direct molar ratio. RRF is inherently 1.0 if comparing equimolar amounts. | Lower sensitivity than HPLC; requires highly pure sample and specialized instrumentation/expertise. |
For this compound, which possesses a strong chromophore similar to the parent drug, HPLC-UV remains the most practical and widely accepted method for RRF determination in a quality control environment.
Conclusion and Best Practices
The determination of the Relative Response Factor is a critical step in the accurate reporting of pharmaceutical impurities. This guide demonstrates that for this compound, a scientifically sound RRF can be established using a validated reversed-phase HPLC-UV method.
Key Takeaways for Researchers:
-
Never Assume RRF is 1.0: Always determine the RRF for impurities, especially those that are specified or approach qualification thresholds.[3]
-
Use the Slope Method: Base RRF calculations on the slopes of multi-point linearity curves, not single-point injections.[7]
-
Validate the Method: The analytical procedure used for RRF determination must be validated for specificity, linearity, and precision as per ICH/USP guidelines.[18][19][21]
-
Document Everything: The entire procedure, including chromatographic conditions, calculations, and the final RRF value, must be thoroughly documented for regulatory submissions.
By adhering to these principles, scientists can ensure the data integrity of their impurity analyses, safeguarding patient safety and meeting global regulatory expectations.
References
-
MDPI. (n.d.). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
Hindawi. (n.d.). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
-
General Chapters. (n.d.). VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Oxford Academic. (n.d.). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Validated Ultra HPLC Method for the Simultaneous Determination of Atorvastatin, Aspirin, and their Degradation Products in Capsules. Retrieved from [Link]
-
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]
-
FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
ResearchGate. (n.d.). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]
-
Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Retrieved from [Link]
-
ResearchGate. (2021, April 5). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, June 15). Various analytical methods for analysis of atorvastatin: A review. Retrieved from [Link]
-
CORE. (2014, September 17). A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets. Retrieved from [Link]
-
YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
-
Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Retrieved from [Link]
-
Veeprho. (n.d.). This compound Calcium Salt. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. Retrieved from [Link]
-
Biomolecules & Therapeutics. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Retrieved from [Link]
-
MicroSolv. (2025, November 4). Relative Response Factor RRF and Correction Factor - HPLC Primer. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. Retrieved from [Link]
-
Impactfactor. (2021, March 25). Estimation of Atorvastatin Calcium and Vinpocetine in a Pharmaceutical Dosage form using Validated Simultaneous UV Spectroscopic. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jpionline.org [jpionline.org]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. veeprho.com [veeprho.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Relative Response Factor RRF and Correction Factor - HPLC Primer [mtc-usa.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. wjarr.com [wjarr.com]
- 18. USP <1225> Method Validation - BA Sciences [basciences.com]
- 19. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 20. investigationsquality.com [investigationsquality.com]
- 21. fda.gov [fda.gov]
A Comparative Guide to the Stability of Atorvastatin and 5-Oxo Atorvastatin for Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical stability of Atorvastatin and its primary oxidative metabolite and degradant, 5-Oxo Atorvastatin. Understanding the nuances of their respective stability profiles is critical for the development of robust drug formulations, the establishment of meaningful quality control parameters, and ensuring the safety and efficacy of the final drug product. The insights and experimental data presented herein are curated to support researchers, scientists, and drug development professionals in navigating the challenges associated with these molecules.
Introduction: The Significance of Atorvastatin and Its Oxidative Metabolite
Atorvastatin is a leading synthetic lipid-lowering agent, acting as a selective, competitive inhibitor of HMG-CoA reductase. This enzyme is crucial for the biosynthesis of cholesterol.[1][2] Consequently, Atorvastatin is widely prescribed to reduce elevated levels of total cholesterol, LDL-cholesterol, and triglycerides, thereby mitigating the risk of cardiovascular diseases.[2]
The chemical stability of any active pharmaceutical ingredient (API) is a cornerstone of its quality profile.[3] Atorvastatin, particularly in its amorphous form, is known to be susceptible to degradation under various environmental conditions, including heat, moisture, low pH, and light.[2] One of the key degradation products, formed under oxidative stress, is this compound.[4] This compound is not only a process impurity and degradant but also a metabolite of Atorvastatin. Therefore, a comprehensive understanding of the comparative stability of the parent drug and this specific derivative is essential for predicting shelf-life, designing stable formulations, and developing accurate analytical methods.
Molecular Structures and Their Implications for Stability
The primary structural difference between Atorvastatin and this compound is the oxidation of a secondary alcohol to a ketone on the heptanoic acid side chain. This seemingly minor alteration has significant implications for the molecule's electronic properties and, consequently, its reactivity and stability.
-
Atorvastatin: Features a dihydroxy acid side chain, which is susceptible to both oxidation and intramolecular cyclization (lactonization) under acidic conditions.
-
This compound: The presence of the ketone group at the 5-position makes it a product of oxidation.[4] Its own stability under further stress, particularly oxidative and photolytic, is a key consideration.
Comparative Stability Under Forced Degradation Conditions
Forced degradation studies are indispensable for elucidating the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][5] The following sections compare the known degradation behaviors of Atorvastatin with the expected stability profile of this compound under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Hydrolytic Stability (Acidic and Basic Conditions)
Acidic Conditions: Atorvastatin is notably unstable in acidic environments.[6][7][8] The primary degradation pathway is an acid-catalyzed intramolecular cyclization of the dihydroxy acid side chain to form Atorvastatin lactone.[2] Studies have shown that this degradation follows first-order kinetics.[6][7][9] Significant degradation has been observed when subjected to 0.1 N HCl.[10][11][12]
This compound is also expected to be susceptible to acid-catalyzed reactions, although the absence of the 5-hydroxyl group prevents the specific lactonization seen with the parent drug. However, other acid-labile parts of the molecule remain, and its overall stability in acidic media requires specific investigation.
Basic Conditions: Atorvastatin exhibits greater stability in basic conditions compared to acidic ones, though degradation still occurs.[8][9] The degradation in a basic medium has been shown to follow zero-order kinetics.[6][7] Some studies report relative stability under basic hydrolysis, while others show observable degradation.[5][8][11]
The stability of This compound under basic conditions is not extensively documented in publicly available literature but is a critical parameter to establish during development.
Oxidative Stability
Atorvastatin is highly susceptible to oxidative degradation.[1][10][12] Treatment with hydrogen peroxide (e.g., 1-3% H₂O₂) leads to the formation of several degradation products, with this compound being a prominent one.[4][10] This highlights that oxidative conditions directly convert the parent drug into this metabolite/degradant.
As This compound is already an oxidation product, its stability under further oxidative stress is a key point of comparison. While the primary site of oxidation on the side chain has already reacted, other parts of the molecule, such as the pyrrole ring, remain susceptible to further oxidation.[13]
Thermal and Photolytic Stability
Thermal Degradation: Elevated temperatures accelerate the degradation of Atorvastatin, leading to the formation of known impurities.[5][10][13] The amorphous form is particularly less stable to heat than crystalline forms.[2]
This compound is also expected to be labile at high temperatures, and its thermal degradation profile must be independently characterized to ensure it does not generate unique, potentially toxic, degradants.
Photolytic Degradation: Exposure to UV and visible light induces the degradation of Atorvastatin, resulting in the formation of various impurities.[5][10][13] Therefore, protection from light is crucial during manufacturing and storage.[13]
The photostability of This compound is a critical parameter, as the introduction of the carbonyl group can alter the molecule's chromophore and its susceptibility to photodegradation.
Summary of Comparative Degradation
The following table summarizes the known stability of Atorvastatin and the anticipated stability considerations for this compound.
| Stress Condition | Reagents/Parameters | Stability of Atorvastatin | Key Considerations for this compound |
| Acidic Hydrolysis | 0.1 N HCl, 24h, Ambient Temp. | Considerable degradation; formation of Atorvastatin lactone.[6][10][12] | Lactonization at the 5-position is blocked. Stability of other parts of the molecule needs to be determined. |
| Basic Hydrolysis | 0.1 N - 1 N NaOH, Ambient Temp. | More stable than in acid, but degradation is observed.[6][8][11] | Stability profile is not well-documented and requires experimental verification. |
| Oxidation | 1-3% H₂O₂, 24h, Ambient Temp. | Significant degradation; forms this compound and other products.[1][10][12] | As an oxidation product, its stability to further oxidation, particularly at the pyrrole ring, is a key concern.[4][13] |
| Thermal Degradation | 60°C - 105°C | Degradation observed with the formation of known impurities.[5][10] | Expected to be thermally labile. The degradation pathway may differ from Atorvastatin. |
| Photolytic Degradation | UV and Visible Light | Degradation observed.[5][10][13] | The altered chromophore may affect its photostability profile compared to the parent drug. |
Visualizing Degradation and Experimental Workflow
Atorvastatin Degradation Pathway
The following diagram illustrates the primary degradation pathways of Atorvastatin under stress conditions, highlighting the formation of key products.
Caption: Degradation pathways of Atorvastatin under various stress conditions.
Experimental Workflow for Forced Degradation Studies
This workflow outlines the systematic approach to performing a forced degradation study.
Caption: Workflow for a typical forced degradation study of an API.
Experimental Protocol: Stability-Indicating HPLC Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate Atorvastatin from this compound and other potential degradation products.[10][14][15] The following protocol is a representative example that can be optimized for specific applications.
Objective: To develop and validate an RP-HPLC method capable of quantifying Atorvastatin in the presence of its impurities and degradation products, including this compound.
1. Materials and Reagents:
-
Atorvastatin Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (High Purity, e.g., Milli-Q)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: Zorbax Bonus-RP or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 4.1) and an organic solvent (e.g., acetonitrile). A common ratio is 40:60 (v/v) buffer to acetonitrile.[1]
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 10-20 µL.
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve the required amount of potassium dihydrogen phosphate in high-purity water to make a 0.05 M solution. Adjust the pH to 4.1 using orthophosphoric acid.
-
Standard Solution: Accurately weigh and dissolve the Atorvastatin reference standard in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 20 µg/mL).
-
Sample Solution: Prepare the sample (from forced degradation studies or formulated product) in the same diluent to achieve a similar target concentration.
4. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Inject individual solutions of Atorvastatin, this compound, and other known impurities. Spike the Atorvastatin sample with these impurities and run the chromatogram to ensure all peaks are well-resolved from the main peak. The use of a PDA detector to check for peak purity is essential.[10]
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 5-50 µg/mL) and plot the peak area against concentration.[1]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the API.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Causality and Trustworthiness: The choice of a C18 column is based on the non-polar nature of Atorvastatin. The acidic pH of the mobile phase (pH 4.1) is crucial for obtaining sharp peaks by suppressing the ionization of the carboxylic acid moiety. A PDA detector provides trustworthiness by confirming that the main analyte peak is spectrally pure and not co-eluting with any degradants. This self-validating system ensures the method is truly "stability-indicating."
Conclusion and Recommendations
The stability profiles of Atorvastatin and this compound are intrinsically linked yet distinct. Atorvastatin is particularly vulnerable to acid hydrolysis (forming the lactone) and oxidation (forming this compound, among other products).[4][6][10] As an oxidation product itself, the stability of this compound under further stress must not be overlooked, as its degradation could lead to different impurity profiles.
For drug development professionals, these findings underscore the following:
-
Formulation Strategy: The use of stabilizing excipients and the careful control of pH are paramount to prevent degradation. For solid dosage forms, dry granulation is often preferred to wet granulation to minimize exposure to moisture.[2]
-
Packaging and Storage: Protection from light and moisture through appropriate packaging is essential. Storage at controlled room temperature is recommended.
-
Analytical Control: A validated, stability-indicating HPLC method capable of separating Atorvastatin from its lactone, this compound, and other potential degradants is a non-negotiable requirement for quality control and stability testing.
By rigorously characterizing the stability of both the parent drug and its key degradants/metabolites, scientists can build a comprehensive understanding that supports the development of safe, stable, and effective Atorvastatin-based therapies.
References
-
Jain, D., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Liquid Chromatography & Related Technologies, 35(15), 2149-2162. [Link]
-
Forced degradation study of statins: a review. (2018). International Journal of Applied Pharmaceutics, 10(6), 28-36. [Link]
-
Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 199-211. [Link]
-
Shah, D. A., et al. (2008). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 70(6), 754–760. [Link]
-
de Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1449–1460. [Link]
-
de Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. National Center for Biotechnology Information. [Link]
-
Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Vukkum, P., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 80(4), 85-96. [Link]
-
Stability Indicating Method Development for Simultaneous Estimation of Ezetimibe and Atorvastatin in Pharmaceutical Formulations by RP-HPLC. (2012). Journal of Pharmacy Research. [Link]
-
Shulyak, N., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MOJ Biorganic & Organic Chemistry, 2(4), 183-191. [Link]
-
Various analytical methods for analysis of atorvastatin: A review. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A Novel Stability-Indicating RP-HPLC Method For The Estimation Of Atorvastatin In Bulk And Pharmaceutical Dosage Forms. (2023). International Journal of Creative Research Thoughts. [Link]
-
Various analytical methods for analysis of atorvastatin: A review. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Vukkum, P., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. ResearchGate. [Link]
-
Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. (2012). Journal of Chromatographic Science. [Link]
-
This compound Calcium Salt. (n.d.). Veeprho. [Link]
-
Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. (2012). Oxford Academic. [Link]
-
Wankhede, S. V., et al. (2010). Formulation and stabilization of Atorvastatin tablets. Journal of Chemical and Pharmaceutical Research, 2(5), 548-554. [Link]
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. (2013). ResearchGate. [Link]
-
Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage. (2016). IOSR Journal of Pharmacy. [Link]
-
This compound. (n.d.). Pharmaffiliates. [Link]
-
Li, G., et al. (2014). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry, 21(34), 3936-3955. [Link]
-
An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2007). Biomolecules & Therapeutics. [Link]
-
EVALUATION AND DRUG STABILITY STUDIES SOME ATORVASTATIN TABLETS BRANDS AVAILABLE IN SANA'A MARKET YEMEN. (2016). Universal Journal of Pharmaceutical Research. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. jocpr.com [jocpr.com]
- 3. scispace.com [scispace.com]
- 4. veeprho.com [veeprho.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
- 9. researchgate.net [researchgate.net]
- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Oxo Atorvastatin
The responsible management of chemical byproducts and metabolites is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 5-Oxo Atorvastatin, a significant degradation product and impurity of Atorvastatin.[1][2] Adherence to these protocols is essential not only for regulatory compliance but also for upholding the principles of scientific integrity and ensuring a safe research environment.
Compound Profile and Hazard Assessment
This compound is primarily encountered as a synthetic byproduct or a degradation impurity that forms under oxidative or thermal stress during the manufacturing and storage of Atorvastatin.[1] While its parent compound, Atorvastatin, is a widely used pharmaceutical, the toxicological and ecotoxicological profiles of its metabolites are not as extensively characterized.
Safety Data Sheets (SDS) indicate that while it may not be formally classified as a hazardous chemical by all regulatory bodies like OSHA, it presents potential hazards.[3] It is often cited as causing skin, eye, and respiratory irritation, and may be harmful if swallowed.[4][5] Furthermore, research has shown that the degradation products of Atorvastatin can exhibit significant toxicity to aquatic organisms, sometimes greater than the parent compound itself.[6][7]
Given the potential for unknown physiological effects and the established toxicity of related degradation products, a precautionary principle is warranted.[3] Therefore, this compound should be handled and disposed of as a hazardous chemical waste stream within a laboratory setting.
| Property | Value | Reference(s) |
| Chemical Name | (R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3-hydroxy-5-oxoheptanoic acid | |
| CAS Number | 1391052-82-6 | [8] |
| Molecular Formula | C₃₃H₃₃FN₂O₅ | [2] |
| Molecular Weight | 556.62 g/mol | [2] |
| Melting Point | 73-74 °C (decomposes) | [8] |
The Regulatory Imperative: EPA Guidelines
The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[9] In 2019, the EPA finalized new management standards for hazardous waste pharmaceuticals, detailed in Subpart P of 40 CFR part 266.[10]
A critical and universally applicable component of this rule is the sewer ban . As of August 21, 2019, the disposal of any hazardous waste pharmaceutical down a drain or toilet is strictly prohibited for all healthcare facilities and, by extension, research laboratories.[11][12] This regulation is in effect in all U.S. states and territories, irrespective of whether the state has formally adopted the full Subpart P rule.[11] The rationale behind this ban is to prevent the contamination of water supplies with active pharmaceutical ingredients and their metabolites, which can have adverse effects on aquatic ecosystems.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in pure form or as waste, ensure the following PPE is worn to mitigate exposure risks:
-
Gloves: Nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use.[3]
-
Eye Protection: Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Step 2: Waste Segregation and Containment
Proper segregation is crucial to prevent unintended chemical reactions and to ensure the waste enters the correct disposal stream.
-
Designated Waste Container: Use a dedicated, sealable, and chemically compatible container for all this compound waste. The container must be in good condition, free from leaks, rust, or structural defects.[13][14]
-
Solid Waste: Collect pure, unused, or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels from a spill), directly into this container.
-
Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated hazardous liquid waste container. Ensure the solvent is compatible with the container and other contents.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Step 3: Proper Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety measure.
-
The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals." [13][14]
-
List all chemical contents, including "this compound" and any solvents, with their approximate concentrations or percentages.
-
Indicate the date when waste was first added to the container (the accumulation start date).
Step 4: On-Site Accumulation and Storage
Waste must be stored safely and securely prior to its removal by a certified disposal vendor.
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area or a central accumulation area that is inaccessible to the general public.[14]
-
Time Limit: Under EPA regulations, hazardous pharmaceutical waste can be accumulated on-site for up to one year.[13][14]
-
Container Management: Keep the container sealed at all times, except when adding waste.[14]
Step 5: Final Disposal
Under no circumstances should laboratory-generated this compound waste be disposed of in the regular trash or sewer system.
-
Engage a Licensed Vendor: All waste containing this compound must be offered to a licensed hazardous material disposal company.[3] This ensures the material is transported, treated, and disposed of in accordance with all federal, state, and local regulations.
-
Incineration: The preferred method of destruction for many pharmaceutical wastes is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage harmful emissions.[3]
Disposal of Contaminated Materials
Items that are not grossly contaminated but have come into contact with this compound require careful handling.
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be managed as non-hazardous solid waste.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of through the facility's chemical waste stream.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste, before being washed for reuse.
Emergency Spill Procedures
In the event of a small-scale spill, follow these procedures:
-
Ensure Safety: Alert others in the area and ensure the space is well-ventilated.
-
Wear PPE: Don the appropriate PPE as described in Step 1.
-
Containment: For a solid spill, gently cover it with a plastic sheet or tarp to minimize dust generation.[15]
-
Collection: Carefully sweep or scoop the solid material into the designated hazardous waste container. Avoid creating dust.[15] For a liquid spill, use an absorbent material compatible with the solvent to soak up the spill, then place the absorbent material into the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and cleaning agents. Collect all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Decision workflow for handling and disposing of this compound.
References
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet Atorvastatin 3-Oxo Methyl Ester.
-
U.S. Environmental Protection Agency. (2019, February 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Lee, S., et al. (2012). Fate and transport of atorvastatin and simvastatin drugs during conventional wastewater treatment.
-
U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]
-
U.S. Drug Enforcement Administration. (2018). How to Properly Dispose of Your Unused Medicines. Retrieved from [Link]
-
Veeprho. (n.d.). This compound Calcium Salt. Retrieved from [Link]
-
Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P Quick Start Guide. Retrieved from [Link]
- Klementová, Š., Petráňová, P., & Fojtíková, P. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Open Journal of Applied Sciences, 11, 489-499.
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Atorvastatin calcium. Retrieved from [Link]
- PubMed. (2025). Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR.
-
Secure Waste. (2026, January 14). EPA Final Rule on Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, October). How to Dispose of Medicines Properly. Retrieved from [Link]
- ResearchGate. (2025, August 6). Optimization of a forced degradation study of atorvastatin employing an experimental design approach.
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 1391052-82-6. Retrieved from [Link]
-
ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
- Pfizer. (n.d.). Material Safety Data Sheet.
-
PubChem. (2025, September 15). 7-(2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2025, February 26). Safe disposal of unwanted medicines. Retrieved from [Link]
-
Scientific Research Publishing. (2021, April 25). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. carlroth.com [carlroth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 7. scirp.org [scirp.org]
- 8. labsolu.ca [labsolu.ca]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 14. securewaste.net [securewaste.net]
- 15. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
A Researcher's Guide to Safe Handling of 5-Oxo Atorvastatin: From Lab Bench to Disposal
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 5-Oxo Atorvastatin. This is not a rigid template but a dynamic framework built on the principles of risk assessment, containment, and proper procedure. By understanding the why behind each step, you can confidently and safely incorporate this active pharmaceutical ingredient (API) into your workflow.
The First Principle: Hazard Identification and Risk Assessment
This compound is a key metabolite and impurity of Atorvastatin, a widely used statin drug.[1][2][3] While specific toxicological data for this metabolite is not as extensive as for the parent compound, it must be handled with the same level of care as any potent API. The foundational step before any laboratory work is a thorough risk assessment. The hazards associated with the parent compound, Atorvastatin, serve as our primary guide.
Based on Safety Data Sheets (SDS) for Atorvastatin, the anticipated hazards for this compound are summarized below.[4][5]
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
| Skin Irritation | May cause skin irritation upon contact. | Avoid contact with skin. Wear protective gloves and clothing.[4] |
| Eye Irritation | Causes serious eye irritation. | Avoid contact with eyes. Wear eye protection.[4][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Avoid breathing dust. Use only in a well-ventilated area.[4] |
The following diagram illustrates the essential risk assessment and control workflow that should precede any handling of this compound.
Caption: Risk assessment workflow for handling this compound.
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary method for minimizing exposure is through robust engineering controls. All procedures that may generate dust or aerosols from this compound powder must be performed within a certified chemical fume hood or a containment ventilated enclosure (CVE).[4][6] These systems are designed to capture contaminants at the source, protecting the user and the laboratory environment. Ensure the fume hood has a recent certification and that the sash is kept at the lowest practical height during operations.
Personal Protective Equipment (PPE): A Mandate for Safety
The selection and proper use of PPE are critical for preventing direct contact with the API.[7][8] A risk assessment should inform the specific PPE required for each task.[9]
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double nitrile gloves | Safety goggles or face shield | Disposable gown over lab coat | Required if outside a fume hood (N95 minimum) |
| Preparing Solutions | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Not required if in fume hood |
| General Lab Operations | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Not required |
| Spill Cleanup | Double nitrile gloves | Safety goggles and face shield | Disposable, fluid-resistant gown | N95 respirator or higher |
Key PPE Specifications:
-
Gloves: Must be powder-free nitrile gloves. For handling hazardous drugs, gloves should meet the American Society for Testing and Materials (ASTM) standard D6978.[10] Always inspect gloves for tears or punctures before use.
-
Gowns: Disposable gowns should be made of a low-permeability fabric, such as polyethylene-coated polypropylene, and feature long sleeves with tight-fitting cuffs.[7][10]
-
Eye Protection: At a minimum, wear safety glasses with side shields meeting EN166 or ANSI Z87.1 standards.[6] For tasks with a higher splash risk, such as spill cleanup or handling larger volumes of solutions, upgrade to chemical splash goggles and/or a face shield.[8][11]
-
Respiratory Protection: An N95 respirator is the minimum requirement for handling powders outside of a containment system.[10] Ensure you have been properly fit-tested for the respirator you use.
Operational Plan: Step-by-Step Handling Protocol
This section provides a direct, procedural workflow for safely handling this compound in a laboratory setting.
A. Preparation and Weighing:
-
Don PPE: Before entering the designated handling area, don a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Prepare Fume Hood: Ensure the fume hood is operational. Place all necessary equipment (weigh boat, spatulas, balance, conical tubes) inside the hood. Line the work surface with disposable absorbent pads.
-
Don Secondary PPE: Put on a disposable gown over your lab coat and a second pair of nitrile gloves.[7][10]
-
Weigh Compound: Carefully weigh the desired amount of this compound. Use a spatula to gently transfer the powder, minimizing any dust generation.
-
Secure Compound: Tightly cap the primary container and the weigh boat or tube containing the weighed compound before removing them from the balance.
-
Initial Cleanup: Gently wipe the spatula and any surfaces inside the hood with a damp cloth to remove residual powder. Dispose of the cloth as hazardous waste.
B. Solubilization:
-
Add Solvent: Within the fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Mix: Cap the vessel and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
Label: Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.
The following diagram visualizes this safe handling workflow.
Caption: Standard workflow for safe handling of this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to prevent exposure.
-
On Skin: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]
-
In Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Minor Spill (Solid or Liquid in Fume Hood):
-
Alert others in the area.
-
Wearing appropriate PPE (double gloves, gown, eye protection), gently cover the spill with absorbent material.
-
For solids, carefully dampen the material before wiping to prevent dust.
-
Wipe the area from the outside in, place all contaminated materials into a sealed bag, and dispose of it as hazardous chemical waste.
-
Clean the spill area again with a suitable detergent and water.
-
-
Major Spill: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.
Decontamination and Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[12][13] Never dispose of this compound or its solutions down the drain or in regular trash.[14]
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, weigh boats, and empty stock vials. Collect all solid waste in a clearly labeled, sealed plastic bag or container designated for "Hazardous Chemical Waste" or "Pharmaceutical Waste."[15]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and approximate concentration.
-
Sharps: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container.[12]
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly cleaned after use. A standard procedure involves wiping with a detergent solution followed by water or an appropriate solvent to ensure the removal of any residual API.
Adherence to these protocols is not just a matter of regulatory compliance but a commitment to a culture of safety for yourself, your colleagues, and the environment.
References
- Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle.
- Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.
- Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware.
- Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Ingredients. GovInfo.
- Lipitor® (Atorvastatin Calcium)
- Laboratory waste. Karolinska Institutet Staff portal.
- Safety Data Sheet - Atorvast
- Safety Data Sheet - Atorvast
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Personal Protective Equipment (PPEs) - Safety Guideline.
- Safety Data Sheet - Atorvastatin calcium trihydr
- USP Chapter <800>: Personal Protective Equipment. Pharmacy Times.
- Statin side effects: Weigh the benefits and risks. Mayo Clinic.
- Atorvastatin Uses, Dosage, Side Effects. Drugs.com.
- Atorvastatin (oral route) - Side effects & dosage. Mayo Clinic.
Sources
- 1. Statin side effects: Weigh the benefits and risks - Mayo Clinic [mayoclinic.org]
- 2. drugs.com [drugs.com]
- 3. Atorvastatin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. camberpharma.com [camberpharma.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. pharmastate.academy [pharmastate.academy]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. rxdestroyer.com [rxdestroyer.com]
- 14. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. Laboratory waste | Staff Portal [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
